BLU-945
Description
Tigozertinib is a fourth-generation, orally bioavailable, mutant-selective, epidermal growth factor receptor (EGFR) inhibitor, with potential antineoplastic activity. Upon oral administration, tigozertinib targets, binds to and inhibits the activity of EGFR with C797S triple mutations including ex19del/T790M/C797S and L858R/T790M/C797S, thereby preventing EGFR-mediated signaling. This may both induce cell death and inhibit tumor growth in EGFR-overexpressing tumor cells. EGFR, a receptor tyrosine kinase mutated in many tumor cell types, plays a key role in tumor cell proliferation and tumor vascularization. This compound inhibits mutated forms of EGFR with C797S mutation, which prevents covalent bond formation with third-generation EGFR inhibitors leading to drug resistance. This compound may have enhanced anti-tumor effects in tumors with C797S-mediated resistance when compared to other EGFR tyrosine kinase inhibitors.
Structure
3D Structure
Properties
IUPAC Name |
N-[2-[(3S,4R)-3-fluoro-4-methoxypiperidin-1-yl]pyrimidin-4-yl]-8-[(2R,3S)-2-methyl-3-(methylsulfonylmethyl)azetidin-1-yl]-5-propan-2-ylisoquinolin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H37FN6O3S/c1-17(2)20-6-7-24(35-14-19(18(35)3)16-39(5,36)37)22-13-31-27(12-21(20)22)32-26-8-10-30-28(33-26)34-11-9-25(38-4)23(29)15-34/h6-8,10,12-13,17-19,23,25H,9,11,14-16H2,1-5H3,(H,30,31,32,33)/t18-,19-,23+,25-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIMFPAAAIVQRRD-BCGVJQADSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CN1C2=C3C=NC(=CC3=C(C=C2)C(C)C)NC4=NC(=NC=C4)N5CCC(C(C5)F)OC)CS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](CN1C2=C3C=NC(=CC3=C(C=C2)C(C)C)NC4=NC(=NC=C4)N5CC[C@H]([C@H](C5)F)OC)CS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H37FN6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
556.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2660250-10-0 | |
| Record name | BLU-945 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2660250100 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BLU-945 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PA4PTH5HL9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
BLU-945: A Fourth-Generation EGFR Inhibitor for Treatment-Resistant NSCLC
An In-Depth Technical Guide on the Mechanism of Action
Executive Summary
Non-small cell lung cancer (NSCLC) driven by epidermal growth factor receptor (EGFR) mutations has seen significant treatment advances with the development of tyrosine kinase inhibitors (TKIs). However, the emergence of resistance mutations, particularly the T790M and C797S mutations, poses a significant clinical challenge, limiting the efficacy of existing therapies like osimertinib. BLU-945 is an investigational, orally bioavailable, fourth-generation EGFR TKI specifically designed to address these resistance mechanisms. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its preclinical and early clinical activity, selectivity, and impact on downstream signaling pathways in NSCLC.
Introduction: The Challenge of Acquired Resistance in EGFR-Mutant NSCLC
EGFR-activating mutations, such as exon 19 deletions (ex19del) and the L858R point mutation, are key oncogenic drivers in a subset of NSCLC. While first, second, and third-generation EGFR TKIs have improved patient outcomes, acquired resistance is nearly inevitable. Resistance to first and second-generation TKIs is often driven by the T790M "gatekeeper" mutation. Osimertinib, a third-generation TKI, is effective against T790M-positive tumors but is susceptible to the emergence of the C797S mutation, for which there are no approved targeted therapies. This compound was developed to potently and selectively inhibit EGFR harboring both activating and resistance mutations, including the double T790M and triple T790M/C797S mutant forms.
Mechanism of Action of this compound
This compound is a potent, reversible, and selective inhibitor of mutant EGFR. Its mechanism of action is centered on its ability to bind to the ATP-binding pocket of the EGFR kinase domain, preventing the phosphorylation and subsequent activation of downstream signaling pathways that drive tumor cell proliferation and survival.
Kinase Selectivity and Potency
Preclinical studies have demonstrated that this compound exhibits sub-nanomolar potency against triple-mutant EGFR (harboring activating mutations plus T790M and C797S). Crucially, it displays a high degree of selectivity for mutant EGFR over wild-type (WT) EGFR, with a reported selectivity of over 900-fold. This selectivity is critical for minimizing off-target toxicities commonly associated with EGFR inhibitors that also inhibit WT EGFR, such as skin rash and diarrhea. Kinome-wide scanning has shown that this compound is highly selective, inhibiting only 1% of the kinome at a concentration of 3 μM, which supports its potential for combination therapies.
Inhibition of EGFR Signaling Pathways
Upon binding of a ligand, such as an epidermal growth factor (EGF), EGFR dimerizes and autophosphorylates, initiating a cascade of downstream signaling events. The two primary pathways implicated in EGFR-driven tumorigenesis are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. Activation of these pathways leads to increased cell proliferation, survival, and differentiation.
This compound effectively inhibits the phosphorylation of EGFR, thereby blocking the activation of these critical downstream signaling molecules. In preclinical models, treatment with this compound has been shown to reduce the phosphorylation of EGFR, AKT, ERK, and S6 kinase (S6K) in cell lines harboring EGFR resistance mutations.
Preclinical and Clinical Activity
In Vitro Studies
Cell-based assays have confirmed the potent and selective activity of this compound. In engineered Ba/F3 cell lines expressing various EGFR mutations, this compound demonstrated nanomolar anti-proliferative activity, particularly against the triple-mutant EGFR (ex19del/T790M/C797S and L858R/T790M/C797S), where osimertinib showed limited efficacy.
Table 1: In Vitro Anti-proliferative Activity (IC50) of this compound in Engineered and Patient-Derived Cell Lines
| Cell Line / EGFR Mutation | This compound IC50 (nM) | Osimertinib IC50 (nM) | Reference |
| Ba/F3 EGFR ex19del/T790M/C797S | 15 | >1000 | |
| Ba/F3 EGFR L858R/T790M/C797S | 6 | >1000 | |
| YU-1182 (Patient-Derived) EGFR L858R/C797S | 293 | >1000 |
In Vivo Studies
In patient-derived xenograft (PDX) models of NSCLC with acquired resistance to osimertinib, oral administration of this compound as a monotherapy resulted in significant tumor regression. Notably, in a PDX model harboring the EGFR ex19del/T790M/C797S mutations, this compound led to substantial tumor growth inhibition. Combination studies with osimertinib or gefitinib also showed enhanced anti-tumor activity in triple-mutant PDX models. Furthermore, this compound demonstrated activity in an intracranial disease model, suggesting its ability to penetrate the blood-brain barrier.
Clinical Trials
The Phase 1/2 SYMPHONY trial (NCT04862780) was initiated to evaluate the safety, tolerability, and anti-tumor activity of this compound as a monotherapy and in combination with osimertinib in patients with EGFR-mutant NSCLC who have progressed on prior TKI therapy. Initial results from the dose-escalation portion of the trial showed that this compound was generally well-tolerated and demonstrated early signs of clinical activity, both as a single agent and in combination with osimertinib. Dose-dependent reductions in EGFR T790M and C797S mutant allele circulating tumor DNA (ctDNA) levels were observed, confirming on-target activity. While tumor shrinkage was observed, responses to monotherapy were not always durable, potentially due to tumor heterogeneity.
Experimental Protocols
The following sections describe the general methodologies for key experiments cited in the preclinical evaluation of this compound. These protocols are based on standard techniques and manufacturer's instructions; specific parameters may have been optimized by the original researchers.
Cell Viability Assay
The anti-proliferative activity of this compound is typically assessed using a cell viability assay, such as the CellTiter-Glo® 3D Cell Viability Assay (Promega).
Principle: This assay quantifies ATP, an indicator of metabolically active cells. A luminescent signal is generated that is proportional to the number of viable cells.
General Protocol:
-
Cells are seeded in 96-well plates and allowed to adhere or form spheroids.
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Cells are treated with a range of concentrations of this compound or a vehicle control.
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After a specified incubation period (e.g., 72 hours), the CellTiter-Glo® 3D Reagent is added to each well.
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The plate is agitated to induce cell lysis.
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After a brief incubation to stabilize the luminescent signal, the luminescence is measured using a plate reader.
-
IC50 values are calculated from the dose-response curves.
EGFR Phosphorylation Assay
The inhibition of EGFR phosphorylation by this compound can be quantified using an immunoassay such as the AlphaLISA® SureFire® Ultra™ Human Phospho-EGFR (Tyr1068) Detection Kit.
Principle: This is a bead-based immunoassay that measures the level of phosphorylated EGFR in cell lysates. The signal generated is proportional to the amount of phosphorylated target protein.
General Protocol:
-
Cells are cultured and treated with this compound or a control.
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Cells are lysed to release cellular proteins.
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The cell lysate is incubated with AlphaLISA® Acceptor beads conjugated to an antibody specific for phosphorylated EGFR.
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Biotinylated anti-EGFR antibody and Streptavidin-coated Donor beads are added.
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In the presence of phosphorylated EGFR, the beads are brought into close proximity.
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Upon laser excitation, a luminescent signal is generated and measured.
Patient-Derived Xenograft (PDX) Models
The in vivo efficacy of this compound is evaluated using PDX models, which more closely recapitulate the heterogeneity and microenvironment of human tumors.
General Protocol:
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Tumor tissue from an NSCLC patient is surgically implanted into immunocompromised mice.
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Once the tumors are established and reach a specific size, the mice are randomized into treatment and control groups.
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This compound is administered orally at various doses and schedules.
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Tumor volume and mouse body weight are monitored regularly.
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At the end of the study, tumors are excised for further analysis (e.g., Western blotting, immunohistochemistry).
Conclusion
This compound is a promising fourth-generation EGFR TKI with a mechanism of action tailored to overcome the most common on-target resistance mutations that arise during treatment for EGFR-mutant NSCLC. Its high potency against triple-mutant EGFR and selectivity over wild-type EGFR represent a significant step forward in the development of targeted therapies for this patient population. Preclinical and early clinical data have demonstrated its ability to inhibit the EGFR signaling pathway and induce tumor regression. Further clinical investigation is ongoing to fully elucidate its therapeutic potential, both as a monotherapy and in combination with other agents, to provide a durable clinical benefit for patients with treatment-resistant NSCLC.
BLU-945: A Fourth-Generation EGFR Inhibitor Targeting C797S-Mediated Resistance in Non-Small Cell Lung Cancer
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The emergence of the EGFR C797S mutation poses a significant clinical challenge in the treatment of non-small cell lung cancer (NSCLC), conferring resistance to third-generation tyrosine kinase inhibitors (TKIs) like osimertinib. BLU-945 is a novel, potent, and selective fourth-generation EGFR TKI designed to address this unmet need. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, preclinical and early clinical data, and key experimental methodologies for its evaluation. By targeting EGFR mutations, including the C797S variant, while sparing wild-type EGFR, this compound demonstrates significant anti-tumor activity in preclinical models and has shown promising early signals of clinical efficacy.[1][2][3] This guide is intended to serve as a resource for researchers and drug development professionals working on novel therapies for EGFR-mutant NSCLC.
Introduction: The Challenge of EGFR C797S-Mediated Resistance
Epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors have revolutionized the treatment of NSCLC harboring activating EGFR mutations. However, the efficacy of these therapies is often limited by the development of acquired resistance.[4] While third-generation TKIs, such as osimertinib, are effective against the T790M resistance mutation, subsequent mutation at the C797 residue (C797S) leads to resistance to these covalent inhibitors.[5][6] The C797S mutation is a primary on-target resistance mechanism to osimertinib, creating a critical need for new therapeutic strategies.[7][8][9] this compound is a next-generation, reversible, and orally available EGFR TKI developed to inhibit activating and on-target resistance EGFR mutations, including C797S.[1][3][10]
Mechanism of Action
This compound is a potent and highly selective inhibitor of EGFR harboring activating mutations (such as L858R and exon 19 deletions) as well as the T790M and C797S resistance mutations.[2][5][7] Unlike irreversible third-generation TKIs that form a covalent bond with the cysteine at position 797, this compound is a reversible inhibitor that does not rely on this interaction for its activity.[1] This allows it to effectively inhibit the kinase activity of EGFR even in the presence of the C797S mutation. Furthermore, this compound exhibits high selectivity for mutant EGFR over wild-type (WT) EGFR, which is expected to result in a wider therapeutic window and reduced WT EGFR-related toxicities.[2][7][11]
Signaling Pathway Inhibition
This compound effectively suppresses the downstream signaling pathways activated by mutant EGFR. Upon binding to the ATP-binding pocket of the mutated receptor, it inhibits EGFR autophosphorylation and subsequently blocks the activation of key downstream effectors such as AKT, ERK, and S6K.[1][5] This inhibition ultimately leads to decreased cell proliferation and tumor growth.
Quantitative Data Summary
The preclinical activity of this compound has been extensively evaluated in various in vitro and in vivo models. The following tables summarize the key quantitative data.
Table 1: In Vitro Potency of this compound Against EGFR Mutations
| Cell Line / Assay | EGFR Mutation | This compound IC50 (nM) | Osimertinib IC50 (nM) | Gefitinib IC50 (nM) | Reference |
| Ba/F3 | ex19del/T790M/C797S | 15 | >1000 | - | [1] |
| Ba/F3 | L858R/T790M/C797S | 6 | >1000 | - | [1] |
| Ba/F3 (pEGFR AlphaLISA) | ex19del/C797S | 108.8 | 8294.4 | 6.7 | [1] |
| Ba/F3 (pEGFR AlphaLISA) | L858R/C797S | 28.9 | 7012.0 | 4.4 | [1] |
| YU-1182 (Patient-derived) | L858R/C797S | 293 | >1000 | - | [1] |
| Enzymatic Assay | L858R/T790M | 0.4 | - | - | [12] |
| Enzymatic Assay | L858R/T790M/C797S | 0.5 | - | - | [12] |
| Enzymatic Assay | Wild-Type | 683 | - | - | [12] |
| Ba/F3 (pEGFR) | L858R/T790M/C797S | 3.2 | - | - | [13] |
| Ba/F3 (pEGFR) | ex19del/T790M/C797S | 4.0 | - | - | [13] |
| H1975 (pEGFR) | L858R/T790M | 1.1 | - | - | [13] |
| A431 (pEGFR, WT) | Wild-Type | 544 | - | - | [12] |
Table 2: In Vivo Antitumor Activity of this compound
| Model | EGFR Mutation | Treatment | Tumor Growth Inhibition | Reference |
| Ba/F3 CDX | L858R/C797S | This compound 100 mg/kg BID | Profound inhibition up to 40 days | [1] |
| YHIM-1094 PDX | ex19del/T790M/C797S | This compound (dose not specified) | Significant tumor regression | [1] |
| YU-1097 PDX | ex19del/T790M/C797S | This compound 100 mg/kg BID | Significant tumor regression | [1] |
| YU-1097 PDX | ex19del/T790M/C797S | This compound 100 mg/kg BID + Osimertinib 25 mg/kg QD | Enhanced antitumor activity | [1] |
Experimental Protocols
This section outlines the detailed methodologies for key experiments cited in the evaluation of this compound.
Cell Lines and Cell Culture
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Ba/F3 Engineered Cell Lines: Murine pro-B Ba/F3 cells were engineered to express various human EGFR mutations (e.g., ex19del/T790M/C797S, L858R/T790M/C797S). These cells are dependent on the expressed EGFR kinase activity for their proliferation and survival.[1]
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Patient-Derived Cell Lines (PDCs): Cell lines such as YU-1182 (L858R/C797S) were established from patients with EGFR-mutant NSCLC who had developed resistance to osimertinib.[1]
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Culture Conditions: Cells were maintained in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS), antibiotics, and, for Ba/F3 cells, IL-3 for parental lines.
In Vitro Assays
This assay measures the effect of the compound on cell proliferation.
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Cell Seeding: Plate cells in 96-well plates at an appropriate density.
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Compound Treatment: Treat cells with increasing concentrations of this compound, osimertinib, or vehicle control for 72 hours.[1]
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) and measure luminescence to determine the number of viable cells.
-
Data Analysis: Plot cell viability against drug concentration and calculate the half-maximal inhibitory concentration (IC50) using non-linear regression.[1]
This assay quantifies the inhibition of EGFR phosphorylation.
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Cell Treatment: Treat engineered Ba/F3 cells expressing mutant EGFR with various concentrations of this compound, osimertinib, or gefitinib.[1][7]
-
Cell Lysis: Lyse the cells according to the AlphaLISA SureFire Ultra Detection Kit protocol.[7]
-
Detection: Transfer lysates to a 384-well plate and add acceptor and donor beads.
-
Signal Measurement: Read the plate on an EnVision multilabel reader to detect the AlphaLISA signal, which is proportional to the level of phosphorylated EGFR.[7]
-
Data Analysis: Calculate IC50 values for the inhibition of EGFR phosphorylation.[1]
This technique is used to assess the levels of total and phosphorylated proteins in the EGFR signaling pathway.
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Protein Extraction: Treat cells with this compound or control and then lyse to extract total protein.
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Protein Quantification: Determine protein concentration using a BCA assay.
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SDS-PAGE and Transfer: Separate proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against pEGFR, total EGFR, pAKT, total AKT, pERK, total ERK, pS6K, and a loading control (e.g., β-actin).[1]
-
Detection: Use horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescent substrate to visualize the protein bands.
In Vivo Models
PDX models are established by implanting tumor fragments from a patient into immunodeficient mice.
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Model Establishment: Implant tumor fragments from NSCLC patients with acquired resistance to EGFR TKIs (e.g., harboring EGFR ex19del/T790M/C797S) subcutaneously into NOD-SCID mice.[1]
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Tumor Growth and Randomization: Once tumors reach a specified volume, randomize mice into treatment groups.
-
Treatment Administration: Administer this compound (e.g., 100 mg/kg BID) orally. Other groups may receive vehicle control or other TKIs like osimertinib.[1]
-
Monitoring: Measure tumor volume and body weight regularly.
-
Endpoint Analysis: Euthanize mice when tumors reach a predetermined size or at the end of the study. Tumors can be harvested for further analysis (e.g., pharmacodynamics).[1]
Clinical Development
This compound is being evaluated in the Phase 1/2 SYMPHONY trial (NCT04862780) in patients with EGFR-mutant metastatic NSCLC.[1][11][14] The study is assessing the safety, tolerability, and efficacy of this compound as a monotherapy and in combination with osimertinib.[15][16] Initial results have shown that this compound is generally well-tolerated and demonstrates signs of clinical activity, including tumor shrinkage and reductions in circulating tumor DNA (ctDNA) of EGFR T790M and C797S mutant alleles.[11][15][17]
Conclusion
This compound is a promising fourth-generation EGFR TKI with a mechanism of action specifically designed to overcome C797S-mediated resistance in NSCLC. Preclinical data robustly demonstrate its potent and selective activity against clinically relevant EGFR mutations while sparing wild-type EGFR.[1][2][7] Early clinical data from the SYMPHONY trial are encouraging, suggesting that this compound, both as a monotherapy and in combination, has the potential to become a valuable therapeutic option for patients who have progressed on third-generation EGFR TKIs.[11][15] Further clinical investigation is warranted to fully elucidate its efficacy and safety profile. This technical guide provides a foundational understanding of this compound for the scientific community, aiming to facilitate further research and development in the field of targeted cancer therapy.
References
- 1. This compound, a potent and selective next-generation EGFR TKI, has antitumor activity in models of osimertinib-resistant non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. This compound, a potent and selective next-generation EGFR TKI, has antitumor activity in models of osimertinib-resistant non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. geneonline.com [geneonline.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Drug resistance mechanisms and progress in the treatment of EGFR-mutated lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chronicles of EGFR Tyrosine Kinase Inhibitors: Targeting EGFR C797S Containing Triple Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are EGFR C797S inhibitors and how do they work? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. onclive.com [onclive.com]
- 12. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of this compound, a Reversible, Potent, and Wild-Type-Sparing Next-Generation EGFR Mutant Inhibitor for Treatment-Resistant Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Phase 1/2 Study Targeting Acquired Resistance Mechanisms in Patients with EGFR Mutant Non-Small Cell Lung Cancer | NYU Langone Health [clinicaltrials.med.nyu.edu]
- 15. This compound monotherapy and in combination with osimertinib (OSI) in previously treated patients with advanced <em>EGFR</em>-mutant (<em>EGFRm</em>) NSCLC in the phase 1/2 SYMPHONY study. - ASCO [asco.org]
- 16. ascopubs.org [ascopubs.org]
- 17. blueprintmedicines.com [blueprintmedicines.com]
BLU-945: A Deep Dive into its Selectivity Profile for Mutant EGFR
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selectivity profile of BLU-945, a fourth-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). This compound is specifically designed to target resistance mutations that arise during cancer treatment, particularly in non-small cell lung cancer (NSCLC). This document collates preclinical data from various sources, presenting it in a structured format to facilitate understanding and further research.
Introduction
The landscape of EGFR-mutated NSCLC treatment has been revolutionized by TKIs. However, the emergence of resistance mutations, such as T790M and C797S, to first, second, and third-generation inhibitors like osimertinib, presents a significant clinical challenge.[1] this compound is a potent, reversible, and orally bioavailable inhibitor that has demonstrated significant activity against EGFR harboring activating mutations (L858R, exon 19 deletion) in combination with T790M and C797S resistance mutations, while notably sparing wild-type (WT) EGFR.[1][2] This high selectivity is crucial for minimizing off-target toxicities and enabling potential combination therapies.[1][3]
Core Mechanism and Selectivity
This compound functions as an ATP-competitive inhibitor, binding to the kinase domain of EGFR. Its chemical structure is optimized to potently inhibit the double (e.g., L858R/T790M) and triple mutant (e.g., L858R/T790M/C797S) forms of EGFR.[2][4] Preclinical data has consistently shown a high degree of selectivity for these mutant forms over WT EGFR, with reported selectivity of over 450-fold and in some instances, greater than 900-fold.[3][5] This selectivity profile suggests a lower likelihood of dose-limiting toxicities commonly associated with WT EGFR inhibition, such as skin rash and diarrhea.[1]
Quantitative Selectivity Profile
The following tables summarize the in vitro biochemical and cellular activity of this compound against various EGFR mutations and WT EGFR. The data, presented as IC50 values (the concentration of an inhibitor required for 50% inhibition), has been compiled from multiple preclinical studies.
Table 1: Biochemical Inhibitory Activity of this compound Against Mutant and Wild-Type EGFR
| EGFR Variant | This compound IC50 (nM) | Reference |
| L858R/T790M | 0.4 | [4] |
| L858R/T790M/C797S | 0.5 | [4] |
| Wild-Type | 683 | [4] |
Data from enzymatic assays.
Table 2: Cellular Inhibitory Activity of this compound in Engineered and Patient-Derived Cell Lines
| Cell Line/EGFR Mutation | Assay Type | This compound IC50 (nM) | Osimertinib IC50 (nM) | Gefitinib IC50 (nM) | Reference |
| Engineered Ba/F3 Cells | |||||
| ex19del/T790M/C797S | pEGFR Inhibition | 4.0 | >1000 | - | [2] |
| L858R/T790M/C797S | pEGFR Inhibition | 3.2 | >1000 | - | [2] |
| ex19del/C797S | pEGFR Inhibition | 108.8 | 8294.4 | 6.7 | [5] |
| L858R/C797S | pEGFR Inhibition | 28.9 | 7012.0 | 4.4 | [5] |
| ex19del/T790M/C797S | Cell Viability | 15 | >1000 | - | [5] |
| L858R/T790M/C797S | Cell Viability | 6 | >1000 | - | [5] |
| Human Cancer Cell Lines | |||||
| NCI-H1975 (L858R/T790M) | pEGFR Inhibition | 1.1 | - | - | [2] |
| A431 (Wild-Type) | pEGFR Inhibition | ~500-fold less potent than in H1975 | - | - | [2] |
| Patient-Derived Cells | |||||
| YU-1097 (ex19del/T790M/C797S) | Cell Viability | 108 | >1000 | - | [6] |
pEGFR refers to phosphorylated EGFR.
Experimental Protocols
Detailed experimental protocols are often proprietary or found within the extensive supplementary materials of publications. The following sections outline the general methodologies used in the preclinical assessment of this compound.
Biochemical Assays for Kinase Inhibition
To determine the direct inhibitory effect of this compound on EGFR kinase activity, enzymatic assays are performed.
-
Principle: Recombinant EGFR protein (both wild-type and various mutant forms) is incubated with a substrate peptide and ATP. The ability of the enzyme to phosphorylate the substrate is measured in the presence of varying concentrations of this compound.
-
General Protocol:
-
Recombinant human EGFR enzymes (e.g., L858R/T790M, L858R/T790M/C797S, WT) are used.
-
This compound is serially diluted and incubated with the EGFR enzyme for a short period (e.g., 10 minutes) in the presence of 1 mM ATP.[7]
-
A fluorescently labeled peptide substrate is added to initiate the kinase reaction.[7]
-
The extent of substrate phosphorylation is quantified, often using fluorescence-based detection methods.
-
IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
-
Cellular Assays for EGFR Phosphorylation and Cell Viability
Cellular assays are crucial for understanding the effect of an inhibitor in a more biologically relevant context.
-
Principle: Engineered cell lines (e.g., Ba/F3) or human cancer cell lines expressing specific EGFR mutations are treated with this compound. The inhibition of EGFR autophosphorylation (a key step in its activation) and the subsequent effect on cell survival are measured.
-
pEGFR Inhibition Assay (AlphaLISA):
-
Engineered Ba/F3 cells expressing EGFR mutants (e.g., ex19del/T790M/C797S, L858R/T790M/C797S) are seeded in multi-well plates.[5]
-
Cells are treated with a range of this compound concentrations.
-
Following treatment, the cells are lysed, and the level of phosphorylated EGFR (pEGFR) is quantified using a sensitive immunoassay such as the AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) SureFire Ultra Detection Kit.[2]
-
IC50 values are determined from dose-response curves.
-
-
Cell Viability Assay:
-
Cells are seeded and treated with this compound as described above.
-
After a defined incubation period (e.g., 72 hours), cell viability is assessed using a reagent like CellTiter-Glo, which measures ATP levels as an indicator of metabolically active cells.[5]
-
IC50 values are calculated based on the reduction in cell viability.
-
-
Western Blotting:
-
To visualize the effect of this compound on the EGFR signaling pathway, treated cells are lysed, and proteins are separated by gel electrophoresis.
-
Antibodies specific for pEGFR and downstream signaling proteins like pAKT, pERK, and pS6K are used to probe the blot.[5] This provides qualitative confirmation of pathway inhibition.
-
In Vivo Xenograft Models
To evaluate the anti-tumor efficacy of this compound in a living organism, xenograft models are utilized.
-
Principle: Human cancer cells or patient-derived tumor fragments are implanted into immunodeficient mice. Once tumors are established, the mice are treated with this compound, and tumor growth is monitored.
-
General Protocol:
-
Cell Line-Derived Xenografts (CDX): NCI-H1975 or engineered Ba/F3 cells are injected subcutaneously into mice.[4]
-
Patient-Derived Xenografts (PDX): Tumor fragments from NSCLC patients with specific EGFR mutations are implanted into mice.[5]
-
Once tumors reach a certain volume, mice are randomized into vehicle control and treatment groups.
-
This compound is administered orally at various doses (e.g., 30, 75, 100 mg/kg) and schedules (e.g., twice daily, BID).[4]
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors may be harvested for pharmacodynamic analysis (e.g., measuring pEGFR levels).
-
Visualizing Pathways and Workflows
EGFR Signaling Pathway and this compound Inhibition
References
- 1. This compound, a potent and selective next-generation EGFR TKI, has antitumor activity in models of osimertinib-resistant non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, a Reversible, Potent, and Wild-Type-Sparing Next-Generation EGFR Mutant Inhibitor for Treatment-Resistant Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Blueprint Medicines Presents Foundational Preclinical Data for this compound Showing Robust Anti-Tumor Activity in Treatment-Resistant EGFR-Mutated Lung Cancer at ESMO Virtual Congress 2020 [prnewswire.com]
- 4. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a potent and selective next-generation EGFR TKI, has antitumor activity in models of osimertinib-resistant non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Preclinical Development of BLU-945
This compound is a fourth-generation, orally bioavailable, reversible, and highly selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2][3] It has been specifically engineered to target both activating and on-target resistance mutations in the EGFR gene, which are a common cause of treatment failure in non-small cell lung cancer (NSCLC).[4][5] This guide provides a comprehensive overview of the preclinical data that supported the clinical development of this compound.
Mechanism of Action
This compound is designed to potently inhibit EGFR with activating mutations (such as L858R and exon 19 deletions) that have acquired resistance mutations, most notably T790M and C797S.[3][4] While first- and second-generation TKIs are often rendered ineffective by the T790M mutation, and the third-generation TKI osimertinib is compromised by the C797S mutation, this compound targets these triple-mutant forms of EGFR.[3][6] A key feature of this compound is its high selectivity for mutant EGFR over wild-type (WT) EGFR, which is intended to minimize toxicities associated with WT EGFR inhibition, such as rash and diarrhea.[3][6] Preclinical data indicate a selectivity of over 450-fold for mutant EGFR compared to WT EGFR in both biochemical and cellular assays.[4]
Signaling Pathway
This compound functions by binding to the ATP-binding pocket of the EGFR kinase domain, preventing autophosphorylation and the subsequent activation of downstream signaling pathways critical for cell proliferation and survival, such as the AKT and ERK pathways.[2][7]
Caption: EGFR signaling pathway inhibited by this compound.
Quantitative Data Summary
The preclinical efficacy of this compound was assessed through a series of in vitro and in vivo experiments. The data are summarized in the tables below.
Table 1: In Vitro Biochemical and Cellular Activity
| Target/Cell Line | Assay Type | IC50 (nM) | Reference |
| Biochemical Assays | |||
| EGFR L858R/T790M | Enzymatic | <1 | [3] |
| EGFR L858R/T790M/C797S | Enzymatic | <1 | [3] |
| EGFR ex19del/T790M/C797S | Enzymatic | <1 | [3] |
| EGFR WT | Enzymatic | 280 | [3] |
| Cellular Assays | |||
| H1975 (L858R/T790M) | pEGFR Inhibition | 1.1 | [6] |
| A431 (WT EGFR amplified) | pEGFR Inhibition | >500 | [6] |
| Ba/F3 (L858R/T790M/C797S) | pEGFR Inhibition | 3.2 | [6] |
| Ba/F3 (ex19del/T790M/C797S) | pEGFR Inhibition | 4.0 | [6] |
| Ba/F3 (L858R/T790M/C797S) | Cell Viability | 6 | [7] |
| Ba/F3 (ex19del/T790M/C797S) | Cell Viability | 15 | [7] |
| YU-1182 (L858R/C797S) | Cell Viability | 293 | [8] |
Table 2: In Vivo Antitumor Activity
| Model Type | Cell Line / PDX Model | EGFR Mutation(s) | Dosing Regimen | Outcome | Reference |
| Cell-Derived Xenograft (CDX) | NCI-H1975 | L858R/T790M | 30 mg/kg BID | Tumor Stasis | [6] |
| CDX | NCI-H1975 | L858R/T790M | 100 mg/kg BID | Tumor Regression | [6] |
| CDX | Ba/F3 | L858R/T790M/C797S | Not Specified | Tumor Growth Inhibition | [6] |
| CDX | Ba/F3 | ex19del/T790M/C797S | Not Specified | Tumor Growth Inhibition | [6] |
| Patient-Derived Xenograft (PDX) | YU-1097 | ex19del/T790M/C797S | 100 mg/kg BID | Tumor Shrinkage | [9][10] |
| PDX (Osimertinib-resistant) | Not Specified | ex19del/T790M/C797S | 75 & 100 mg/kg BID (56 days) | Substantial Tumor Growth Inhibition | [6] |
| Intracranial Model | YU-1097 (Luciferase-expressing) | ex19del/T790M/C797S | Not Specified | Robust Antitumor Activity | [11] |
Experimental Protocols and Workflows
General Preclinical Development Workflow
The preclinical evaluation of this compound followed a structured workflow, from initial screening to in vivo efficacy and safety studies, to support its advancement into clinical trials.
Caption: General workflow for the preclinical development of this compound.
Detailed Methodologies
1. Biochemical Assays (Enzymatic Inhibition)
-
Objective: To determine the direct inhibitory activity of this compound on various EGFR mutant kinases.
-
Protocol: Recombinant EGFR variants were used. Compounds were incubated with the enzymes for 10 minutes. The reaction was initiated by adding 1 mM ATP and a peptide substrate.[3] The level of phosphorylation was measured to determine the half-maximal inhibitory concentration (IC50).
2. Cellular Assays (pEGFR Inhibition and Cell Viability)
-
Objective: To assess the potency of this compound in inhibiting EGFR phosphorylation and cell growth in engineered and patient-derived cancer cell lines.
-
Cell Lines:
-
pEGFR Inhibition Protocol: Cells were treated with varying concentrations of this compound for 4 hours. Cell lysates were collected, and levels of phosphorylated EGFR (Tyr1068) were measured using methods like AlphaLISA SureFire.[7][12]
-
Cell Viability Protocol: Cells were seeded in 96-well plates and incubated with various drug concentrations for 5 days. Cell viability was assessed using Cell Titer-Glo 3D (Promega).[7] Dose-response curves were generated to calculate IC50 values.[7]
3. Western Blotting
-
Objective: To confirm the inhibition of EGFR and its downstream signaling pathways (AKT, ERK, S6K).
-
Protocol: Cell lysates from treated cells were prepared using RIPA buffer. Proteins were separated by SDS-PAGE, transferred to membranes, and probed with specific primary antibodies against pEGFR, total EGFR, pAKT, total AKT, pERK, total ERK, pS6K, and total S6K.[7][9] β-actin was used as a loading control.[7][9]
4. In Vivo Xenograft Studies
-
Objective: To evaluate the antitumor efficacy and tolerability of this compound in mouse models.
-
Animal Models: 6-week-old female BALB/c nude mice were used.[6]
-
Tumor Implantation:
-
Treatment: Once tumors reached a specified volume, mice were randomized into groups and treated orally with vehicle control, osimertinib, or this compound at specified doses (e.g., 30, 75, or 100 mg/kg BID).[6][10]
-
Endpoints: Tumor volume was measured regularly. Body weight was monitored as an indicator of tolerability.[6][10] For intracranial models, tumor burden was measured by bioluminescence imaging.[11]
5. Preclinical Safety and Toxicology
-
Objective: To establish a safety profile for this compound to support first-in-human studies.
-
Studies: 28-day Good Laboratory Practice (GLP) toxicity studies were conducted in rats and non-human primates (NHP).[3][6] These studies helped determine the safety margins and establish a starting dose of 25 mg for the Phase 1 clinical trial.[3][]
Conclusion
The preclinical development of this compound demonstrated its potential as a potent and selective inhibitor of clinically relevant EGFR resistance mutations. Through a comprehensive series of in vitro and in vivo studies, this compound showed nanomolar potency against triple-mutant EGFR, significant tumor regression in various xenograft models including an intracranial model, and a favorable safety profile in GLP toxicology studies.[3][6][11] These robust preclinical data provided a strong rationale for the initiation of the Phase 1/2 SYMPHONY trial (NCT04862780) to evaluate its safety and efficacy in patients with advanced EGFR-mutant NSCLC.[4][9]
References
- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. onclive.com [onclive.com]
- 6. Discovery of this compound, a Reversible, Potent, and Wild-Type-Sparing Next-Generation EGFR Mutant Inhibitor for Treatment-Resistant Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a potent and selective next-generation EGFR TKI, has antitumor activity in models of osimertinib-resistant non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. blueprintmedicines.com [blueprintmedicines.com]
BLU-945: A Technical Guide to a Fourth-Generation EGFR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
BLU-945, also known as tigozertinib, is a fourth-generation, orally bioavailable, reversible tyrosine kinase inhibitor (TKI) that selectively targets mutant forms of the epidermal growth factor receptor (EGFR).[1][2][3] It has demonstrated significant potency against EGFR harboring activating mutations (such as L858R and exon 19 deletions) as well as the key resistance mutations T790M and C797S, while notably sparing wild-type (WT) EGFR.[4][5][6] This selectivity profile suggests a potential for reduced toxicity and a favorable safety profile in the treatment of non-small cell lung cancer (NSCLC).[5][6] Preclinical studies have shown robust anti-tumor activity in various models, including those resistant to previous generations of EGFR inhibitors like osimertinib.[2][7] this compound is currently under investigation in clinical trials to evaluate its safety and efficacy in patients with advanced EGFR-mutant NSCLC.[7][8][9]
Chemical Structure and Properties
This compound is an aminopyrimidine-based compound with a complex molecular architecture designed for high-affinity and selective binding to the ATP-binding pocket of mutant EGFR.[10]
| Identifier | Value |
| IUPAC Name | N-(2-((3S,4R)-3-fluoro-4-methoxypiperidin-1-yl)pyrimidin-4-yl)-5-isopropyl-8-((2R,3S)-2-methyl-3-((methylsulfonyl)methyl)azetidin-1-yl)isoquinolin-3-amine[2] |
| CAS Number | 2660250-10-0[1][2][11] |
| Chemical Formula | C28H37FN6O3S[2] |
| Molecular Weight | 556.70 g/mol [1][2][11] |
| SMILES | CC(C)C1=CC=C(N2--INVALID-LINK--CS(C)(=O)=O">C@@HC)C3=C1C=C(NC4=NC(N5C--INVALID-LINK--OC">C@@HF)=NC=C4)N=C3[2] |
| InChI Key | LIMFPAAAIVQRRD-BCGVJQADSA-N[2] |
| Physicochemical Properties | Value |
| Appearance | Solid powder[2] |
| Solubility | DMSO: ≥100 mg/mL (179.62 mM)[1] |
| Ethanol: Slightly soluble (0.1-1 mg/ml)[11] | |
| Storage | 3 years at -20°C (powder)[1] |
Pharmacological Properties
This compound is a potent and selective inhibitor of clinically relevant EGFR mutations. Its reversible binding mechanism distinguishes it from some third-generation irreversible inhibitors.[1][5]
| Pharmacological Target | IC50 (nM) | Assay Type |
| EGFR L858R/T790M | 0.4[11] | Biochemical |
| EGFR L858R/T790M/C797S | 0.5[11] | Biochemical |
| Wild-Type EGFR | 683[11] | Biochemical |
| pEGFR H1975 (L858R/T790M) | 1.1[5] | Cellular |
| pEGFR Ba/F3 (L858R/T790M/C797S) | 3.2[5] | Cellular |
| pEGFR Ba/F3 (ex19del/T790M/C797S) | 4.0[5] | Cellular |
IC50: Half-maximal inhibitory concentration
Mechanism of Action and Signaling Pathway
This compound functions as an ATP-competitive inhibitor of mutant EGFR. By binding to the kinase domain, it blocks the phosphorylation of EGFR and subsequent activation of downstream signaling pathways, such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are critical for cell proliferation, survival, and tumor growth.[12] Its high selectivity for mutant over wild-type EGFR is attributed to specific interactions with the mutated amino acid residues within the ATP-binding pocket.[13]
Caption: this compound inhibits mutant EGFR signaling, blocking downstream pathways.
Experimental Protocols
Biochemical Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against various EGFR kinase mutants and wild-type EGFR.
Methodology:
-
Recombinant human EGFR proteins (wild-type and mutant variants) are used.
-
The assay is performed in a buffer containing ATP and a peptide substrate.[4]
-
This compound is serially diluted and incubated with the EGFR enzyme for a defined period (e.g., 10 minutes) prior to the addition of ATP and the peptide substrate.[4]
-
The kinase reaction is initiated by the addition of ATP.
-
The amount of phosphorylated substrate is quantified using a suitable detection method, such as fluorescence resonance energy transfer (FRET) or luminescence.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cellular EGFR Phosphorylation Assay
Objective: To assess the ability of this compound to inhibit EGFR phosphorylation in a cellular context.
Methodology:
-
Engineered cell lines (e.g., Ba/F3) expressing specific EGFR mutations (e.g., L858R/T790M/C797S) or cancer cell lines with endogenous mutations (e.g., H1975) are used.[5]
-
Cells are seeded in multi-well plates and allowed to adhere overnight.
-
Cells are then treated with increasing concentrations of this compound for a specified duration (e.g., 4 hours).[14]
-
Following treatment, cells are lysed, and protein concentrations are determined.
-
Phosphorylated EGFR (pEGFR) and total EGFR levels are measured using methods such as Western blotting or AlphaLISA.[7]
-
The ratio of pEGFR to total EGFR is calculated and normalized to untreated controls to determine the IC50 for phosphorylation inhibition.
Caption: Workflow for cellular EGFR phosphorylation inhibition assay.
In Vivo Tumor Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of this compound in animal models.
Methodology:
-
Immunocompromised mice (e.g., NOD-SCID) are subcutaneously implanted with human NSCLC cells harboring relevant EGFR mutations (cell line-derived xenografts, CDX) or with patient-derived tumor fragments (patient-derived xenografts, PDX).[7][11][12]
-
Once tumors reach a palpable size, mice are randomized into treatment and vehicle control groups.
-
This compound is administered orally at various dose levels and schedules (e.g., once or twice daily).[15]
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors may be harvested for pharmacodynamic analysis (e.g., measurement of pEGFR levels).[12]
-
Efficacy is assessed by comparing tumor growth inhibition in the treated groups to the vehicle control group.
Clinical Development
This compound is being evaluated in the Phase 1/2 SYMPHONY trial (NCT04862780).[7][9][16] This first-in-human study is designed to assess the safety, tolerability, pharmacokinetics, and anti-tumor activity of this compound as a monotherapy and in combination with other agents, such as osimertinib, in patients with EGFR-mutant NSCLC who have progressed on prior TKI therapy.[8][16][17] Early results have indicated that this compound is generally well-tolerated and shows signs of clinical activity, with dose-dependent reductions in EGFR T790M and C797S mutant allele fractions observed in circulating tumor DNA (ctDNA).[18][19]
Synthesis
The chemical synthesis of this compound involves a multi-step process. A key feature of the synthesis is the construction of the modular isoquinoline core, followed by sequential coupling reactions to introduce the azetidine and aminopyrimidine moieties.[4] One of the critical steps is a Buchwald-Hartwig coupling to form the C-N bond between the isoquinoline and the azetidine ring.[5] A second Buchwald-Hartwig coupling is then employed to attach the aminopyrimidine fragment, completing the synthesis of the final product.[5]
Caption: Simplified overview of the key coupling steps in this compound synthesis.
Conclusion
This compound is a promising fourth-generation EGFR inhibitor with a compelling preclinical profile characterized by potent activity against a wide range of EGFR mutations, including those that confer resistance to third-generation TKIs, and high selectivity over wild-type EGFR. Its development addresses a critical unmet need for patients with NSCLC who have exhausted currently available targeted therapies. The ongoing SYMPHONY clinical trial will be crucial in determining the clinical utility of this compound as both a monotherapy and in combination regimens.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medkoo.com [medkoo.com]
- 3. Facebook [cancer.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of this compound, a Reversible, Potent, and Wild-Type-Sparing Next-Generation EGFR Mutant Inhibitor for Treatment-Resistant Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of this compound, a Reversible, Potent, and Wild-Type-Sparing Next-Generation EGFR Mutant Inhibitor for Treatment-Resistant Non-Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a potent and selective next-generation EGFR TKI, has antitumor activity in models of osimertinib-resistant non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Phase 1/2 Study Targeting Acquired Resistance Mechanisms in Patients with EGFR Mutant Non-Small Cell Lung Cancer | NYU Langone Health [clinicaltrials.med.nyu.edu]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. caymanchem.com [caymanchem.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. youtube.com [youtube.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. excenen.com [excenen.com]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. ascopubs.org [ascopubs.org]
- 18. onclive.com [onclive.com]
- 19. blueprintmedicines.com [blueprintmedicines.com]
Investigating the Reversibility of BLU-945 Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BLU-945 is a fourth-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to target resistance mutations that arise during cancer therapy, particularly the C797S mutation which confers resistance to third-generation TKIs like osimertinib.[1][2][3] A key characteristic of this compound is its reversible binding to EGFR.[1][2][3][4][5][6][7] This technical guide provides an in-depth overview of the experimental methodologies and conceptual frameworks used to investigate and confirm the reversible binding nature of this compound. It includes summaries of quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Introduction to this compound and EGFR Inhibition
Mutations in the EGFR gene are significant drivers in non-small-cell lung cancer (NSCLC).[1] While EGFR TKIs have revolutionized treatment, resistance mechanisms inevitably emerge. First and second-generation TKIs often lead to the T790M "gatekeeper" mutation, while the third-generation irreversible inhibitor, osimertinib, which targets the C797 residue, can be rendered ineffective by the C797S mutation.[1][2][8] this compound was developed as a potent, reversible, and wild-type-sparing inhibitor active against EGFR with activating mutations (like L858R and exon 19 deletions) and the T790M and C797S resistance mutations.[1][2][4] Its reversible binding mechanism is a deliberate design feature to overcome resistance mediated by the C797S mutation, which prevents covalent bond formation with irreversible inhibitors.[1]
The EGFR Signaling Pathway
The EGFR signaling pathway is a critical regulator of cell proliferation, survival, and differentiation. Its aberrant activation in cancer makes it a prime therapeutic target.
Quantitative Analysis of this compound Potency
The potency of this compound has been evaluated across various EGFR mutant cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its efficacy against clinically relevant mutations while sparing wild-type (WT) EGFR, which is crucial for minimizing toxicity.
| EGFR Mutant | Cell Line | IC50 (nM) | Reference |
| L858R/T790M | H1975 | 1.1 | [1] |
| L858R/T790M/C797S | Ba/F3 | 3.2 | [1] |
| ex19del/T790M/C797S | Ba/F3 | 4.0 | [1] |
| Wild-Type | A431 | 544 | [9] |
| ex19del/T790M/C797S | YU-1097 | 108 | [5] |
| L858R/T790M/C797S | Ba/F3 | 6 | [5] |
| ex19del/T790M/C797S | Ba/F3 | 15 | [5] |
Table 1: Cellular Potency of this compound against various EGFR mutations.
Experimental Protocols for Investigating Binding Reversibility
To empirically determine the reversibility of an inhibitor's binding, a combination of biochemical and cellular assays is typically employed. The following protocols describe standard methods that would be applied to characterize the binding kinetics of this compound.
Washout Assay (Cell-Based)
This assay is a cornerstone for assessing the reversibility of an inhibitor's effect on cellular signaling. It measures the recovery of protein activity after the removal of the inhibitor.
Objective: To determine if the inhibitory effect of this compound on EGFR phosphorylation is reversible upon its removal from the cellular environment.
Methodology:
-
Cell Culture and Treatment:
-
Culture EGFR-mutant cells (e.g., H1975 or engineered Ba/F3 cells) to 80-90% confluency.
-
Treat the cells with this compound at a concentration known to achieve maximal inhibition (e.g., 10x IC50) for a specified duration (e.g., 1-2 hours).
-
Include a vehicle control (e.g., DMSO) and a known irreversible inhibitor (e.g., osimertinib, where applicable for C797 wild-type cells) as controls.
-
-
Washout Procedure:
-
After incubation, aspirate the media containing this compound.
-
Wash the cells multiple times (e.g., 3-5 times) with fresh, pre-warmed, inhibitor-free media to remove all unbound compound.
-
After the final wash, add fresh media and return the cells to the incubator.
-
-
Time-Course Analysis:
-
At various time points post-washout (e.g., 0, 1, 2, 4, 8, 24 hours), stimulate the cells with EGF to induce EGFR phosphorylation.
-
Lyse the cells at each time point to collect protein samples.
-
-
Detection and Quantification:
-
Analyze the cell lysates by Western blot.
-
Probe the blots with antibodies against phosphorylated EGFR (pEGFR) and total EGFR (tEGFR).
-
Quantify the band intensities to determine the ratio of pEGFR to tEGFR.
-
Expected Outcome for Reversible Binding: A time-dependent recovery of EGFR phosphorylation will be observed in the this compound treated cells after washout, eventually returning to levels similar to the vehicle control. In contrast, cells treated with an irreversible inhibitor would show sustained inhibition of phosphorylation.
Mass Spectrometry Analysis of Protein-Drug Adducts
Mass spectrometry (MS) provides direct evidence of covalent bond formation. For a reversible inhibitor, no stable covalent adduct should be detected.
Objective: To determine if this compound forms a stable covalent adduct with the EGFR protein.
Methodology:
-
Protein Incubation:
-
Incubate purified recombinant EGFR protein (mutant or wild-type) with an excess of this compound for a prolonged period.
-
As a positive control, incubate EGFR (with a C797 residue) with a known covalent inhibitor like osimertinib.
-
-
Sample Preparation for MS:
-
Remove unbound inhibitor through buffer exchange or dialysis.
-
Denature, reduce, and alkylate the protein sample.
-
Digest the protein into smaller peptides using a protease like trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Search the MS/MS data against the EGFR protein sequence, specifically looking for mass shifts on peptides containing cysteine residues (or other potential nucleophilic residues) in the ATP binding pocket. The expected mass shift would correspond to the molecular weight of this compound.
-
Expected Outcome for Reversible Binding: The analysis of the this compound-treated EGFR sample will not show any peptides with a mass modification corresponding to the inhibitor. The positive control (osimertinib) should, however, show a peptide with a mass adduct on Cys797.
Conceptual Framework: Reversible vs. Irreversible Inhibition
The distinction between reversible and irreversible inhibition is fundamental to understanding this compound's mechanism, especially in the context of the C797S mutation.
Conclusion
The characterization of this compound as a reversible inhibitor is critical to its clinical rationale. Standard biochemical and cell-based assays, such as washout experiments and mass spectrometry, are employed to confirm this binding modality. The absence of a stable covalent adduct and the recovery of cellular signaling upon drug removal provide direct evidence of its reversibility. This mechanism allows this compound to effectively inhibit EGFR variants with the C797S mutation, a key resistance pathway for third-generation covalent inhibitors, thereby addressing a significant unmet need in the treatment of EGFR-mutant NSCLC.
References
- 1. Discovery of this compound, a Reversible, Potent, and Wild-Type-Sparing Next-Generation EGFR Mutant Inhibitor for Treatment-Resistant Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, a Reversible, Potent, and Wild-Type-Sparing Next-Generation EGFR Mutant Inhibitor for Treatment-Resistant Non-Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a potent and selective next-generation EGFR TKI, has antitumor activity in models of osimertinib-resistant non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound, a potent and selective next-generation EGFR TKI, has antitumor activity in models of osimertinib-resistant non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A covalent fragment-based strategy targeting a novel cysteine to inhibit activity of mutant EGFR kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024) - PMC [pmc.ncbi.nlm.nih.gov]
BLU-945: A Fourth-Generation EGFR Inhibitor Overcoming T790M/C797S Resistance in Non-Small Cell Lung Cancer
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The development of acquired resistance to epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) remains a significant challenge in the treatment of non-small cell lung cancer (NSCLC). The emergence of the tertiary T790M and subsequent C797S mutations in EGFR confers resistance to first-, second-, and third-generation TKIs, including osimertinib, leaving a critical unmet need for effective therapies. BLU-945 is a fourth-generation, orally bioavailable, reversible TKI designed to potently and selectively inhibit EGFR harboring activating mutations (exon 19 deletions or L858R) in combination with the T790M and C797S resistance mutations, while sparing wild-type EGFR. This guide provides a comprehensive technical overview of the preclinical data and experimental methodologies demonstrating the potential of this compound to overcome this critical resistance mechanism.
Mechanism of Action and Preclinical Efficacy
This compound is a highly potent and selective inhibitor of triple-mutant EGFR. Preclinical studies have demonstrated its ability to induce robust anti-tumor responses in various in vitro and in vivo models of osimertinib-resistant NSCLC.
In Vitro Potency and Selectivity
This compound exhibits sub-nanomolar to low nanomolar inhibitory activity against various EGFR mutant cell lines, including those with the challenging T790M and C797S mutations.[1][2] Notably, it demonstrates significant selectivity for mutant EGFR over wild-type (WT) EGFR, which is crucial for a favorable therapeutic window and reduced off-target toxicities.[2]
| Cell Line Model | EGFR Mutation Status | This compound IC50 (nM) | Osimertinib IC50 (nM) | Gefitinib IC50 (nM) |
| Ba/F3 | ex19del/T790M/C797S | 4.4 (pEGFR) / 15 (viability) | >10,000 (pEGFR) / >1000 (viability) | 4864.7 (pEGFR) |
| Ba/F3 | L858R/T790M/C797S | 2.9 (pEGFR) / 6 (viability) | 7754.6 (pEGFR) / >1000 (viability) | 6707.7 (pEGFR) |
| YU-1097 (PDC) | ex19del/T790M/C797S | 108 (viability) | >1000 (viability) | - |
| YU-1182 (PDC) | L858R/C797S | 293 (viability) | >1000 (viability) | - |
| NCI-H1975 | L858R/T790M | 1.1 (pEGFR) | - | - |
Table 1: In Vitro Inhibitory Activity of this compound against EGFR-Mutant Cell Lines. IC50 values represent the concentration required for 50% inhibition of either phosphorylated EGFR (pEGFR) or cell viability.
In Vivo Anti-Tumor Activity
Oral administration of this compound has demonstrated significant tumor regression in multiple cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models of EGFR-mutant NSCLC.[2][3]
| Xenograft Model | EGFR Mutation Status | Treatment | Outcome |
| NCI-H1975 CDX | L858R/T790M | This compound (30 mg/kg BID) | Tumor Stasis |
| NCI-H1975 CDX | L858R/T790M | This compound (100 mg/kg BID) | Tumor Regression |
| Ba/F3 CDX | ex19del/T790M/C797S | This compound | Significant Tumor Regression |
| Ba/F3 CDX | L858R/T790M/C797S | This compound (100 mg/kg BID) | Strong Tumor Regression |
| PDX (YHIM-1094) | ex19del/T790M/C797S | This compound (100 mg/kg) | Significant Tumor Growth Inhibition |
| PDX | ex19del/T790M/C797S | This compound (75-100 mg/kg BID) | Substantial Tumor Growth Inhibition |
Table 2: In Vivo Efficacy of this compound in Xenograft Models of EGFR-Mutant NSCLC.
Signaling Pathway Inhibition
This compound effectively inhibits the autophosphorylation of the triple-mutant EGFR, leading to the downregulation of key downstream signaling pathways critical for tumor cell proliferation and survival, such as the PI3K/AKT and MAPK pathways.
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol outlines the assessment of cell viability in EGFR-mutant cell lines treated with this compound.
Caption: Workflow for a typical cell viability assay.
Methodology:
-
Cell Seeding: EGFR-mutant cells (e.g., Ba/F3 engineered to express triple-mutant EGFR) are seeded in 96-well opaque-walled plates at a density of 5,000-10,000 cells per well in the appropriate growth medium.
-
Compound Treatment: After overnight incubation, cells are treated with a serial dilution of this compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: Plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Luminescence Measurement: An equal volume of CellTiter-Glo® reagent is added to each well. The plate is then agitated for 2 minutes to induce cell lysis and incubated at room temperature for 10 minutes to stabilize the luminescent signal. Luminescence is recorded using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a four-parameter logistic curve.
Western Blot Analysis of EGFR Pathway Inhibition
This protocol describes the detection of phosphorylated EGFR and downstream signaling proteins.
Methodology:
-
Cell Treatment and Lysis: Cells are treated with varying concentrations of this compound for a specified time (e.g., 2-4 hours). Following treatment, cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against p-EGFR, total EGFR, p-AKT, total AKT, p-ERK, and total ERK overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Patient-Derived Xenograft (PDX) Model for In Vivo Efficacy
This protocol provides a general framework for assessing the in vivo anti-tumor activity of this compound in PDX models.
Caption: General workflow for a patient-derived xenograft study.
Methodology:
-
Tumor Implantation: Fresh tumor tissue from an NSCLC patient with a confirmed EGFR T790M/C797S mutation is surgically implanted subcutaneously into immunodeficient mice (e.g., NOD-SCID).
-
Tumor Growth and Randomization: Tumor growth is monitored regularly. When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
Drug Administration: this compound is administered orally at specified doses and schedules (e.g., 100 mg/kg, twice daily). The control group receives a vehicle.
-
Efficacy and Tolerability Assessment: Tumor volume and body weight are measured 2-3 times per week. The study continues for a defined period or until tumors in the control group reach a specified size.
-
Data Analysis: Tumor growth inhibition is calculated and statistical analysis is performed to determine the significance of the anti-tumor effect.
Conclusion
This compound demonstrates significant preclinical activity against EGFR-mutant NSCLC, particularly in models harboring the T790M and C797S resistance mutations that are refractory to current standard-of-care therapies. Its high potency and selectivity, coupled with robust in vivo anti-tumor efficacy, underscore its potential as a promising therapeutic agent for this patient population. The experimental data and protocols presented in this guide provide a solid foundation for further investigation and clinical development of this compound. Further clinical evaluation, such as the SYMPHONY trial (NCT04862780), is ongoing to determine its safety and efficacy in patients.
References
Methodological & Application
Application Notes and Protocols for In Vitro Assays of BLU-945 in NSCLC Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
BLU-945 is a fourth-generation, reversible, and orally available epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It is specifically designed to target EGFR mutations that confer resistance to third-generation TKIs like osimertinib, particularly the C797S mutation, while sparing wild-type EGFR.[1][2] These application notes provide detailed protocols for key in vitro assays to evaluate the efficacy and mechanism of action of this compound in non-small cell lung cancer (NSCLC) cell lines.
Mechanism of Action
This compound potently and selectively inhibits the phosphorylation of mutant EGFR, including double and triple mutations such as L858R/T790M/C797S and exon 19 deletion/T790M/C797S.[3][4] This inhibition blocks downstream signaling pathways, primarily the PI3K/AKT and MAPK/ERK pathways, which are critical for tumor cell proliferation and survival.[5]
Data Presentation
This compound IC50 Values in NSCLC Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound in various NSCLC cell lines harboring different EGFR mutations.
| Cell Line | EGFR Mutation Status | This compound IC50 (nM) | Osimertinib IC50 (nM) | Reference |
| Ba/F3 | Exon 19 del/T790M/C797S | 15 | >1000 | [6] |
| Ba/F3 | L858R/T790M/C797S | 6 | >1000 | [6] |
| YU-1182 | L858R/C797S | 293 | >1000 | [1] |
| YU-1097 | Exon 19 del/T790M/C797S | 108 | >1000 | [1] |
| YUO-143 (Organoid) | Exon 19 del/T790M/C797S | 40 | >1000 | [6] |
Experimental Protocols
Cell Viability Assay
This protocol determines the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells. The CellTiter-Glo® Luminescent Cell Viability Assay is a common method for this purpose.
Materials:
-
NSCLC cell lines (e.g., H1975, PC-9)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000 cells per well in 100 µL of complete culture medium into a 96-well opaque-walled plate.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Remove the medium from the cells and add 100 µL of the diluted compound or vehicle control (DMSO) to the respective wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
Luminescence Measurement:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the results and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Colony Formation Assay
This assay assesses the long-term effect of a compound on the ability of single cells to proliferate and form colonies.
Materials:
-
NSCLC cell lines
-
Complete culture medium
-
This compound
-
DMSO
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
Fixing solution (e.g., 4% paraformaldehyde or methanol)
-
0.5% Crystal violet staining solution
Procedure:
-
Cell Seeding:
-
Seed a low density of cells (e.g., 500-1000 cells per well) in 6-well plates.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound or DMSO.
-
The medium with the compound is typically replaced every 3 days.[6]
-
-
Incubation:
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
-
Staining and Quantification:
-
Aspirate the medium and wash the wells with PBS.
-
Fix the colonies with the fixing solution for 15 minutes.
-
Stain the colonies with 0.5% crystal violet solution for 20-30 minutes.
-
Gently wash the wells with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Western Blot Analysis
This technique is used to detect the phosphorylation status of EGFR and its downstream signaling proteins, providing insight into the mechanism of action of this compound.
Materials:
-
NSCLC cell lines
-
This compound
-
DMSO
-
RIPA lysis buffer (see recipe below)
-
Protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary and secondary antibodies (see table below)
-
Chemiluminescent substrate (ECL)
-
Imaging system
RIPA Lysis Buffer Recipe:
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1 mM EDTA
-
1% NP-40
-
0.5% sodium deoxycholate
-
0.1% SDS
-
Add protease and phosphatase inhibitors immediately before use.
Antibody Table:
| Antibody | Host | Dilution | Catalog Number (Example) |
| Phospho-EGFR (Tyr1068) | Rabbit | 1:1000 | Cell Signaling Technology #2234 |
| Total EGFR | Rabbit | 1:1000 | RayBiotech #144-011577 |
| Phospho-Akt (Ser473) | Rabbit | 1:1000 | Cell Signaling Technology #9271 |
| Total Akt | Rabbit | 1:1000 | Cell Signaling Technology #9272 |
| Phospho-ERK1/2 (Thr202/Tyr204) | Rabbit | 1:1000 | Cell Signaling Technology #9101 |
| Total ERK1/2 | Rabbit | 1:2000-1:6000 | Proteintech #11257-1-AP |
| GAPDH (Loading Control) | Mouse | 1:1000-1:10,000 | Invitrogen #MA5-15738 |
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells and treat with this compound or DMSO for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing inhibitors.
-
Scrape the cells and collect the lysate.
-
-
Protein Quantification:
-
Centrifuge the lysates to pellet debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts and prepare samples with loading buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
References
- 1. biorbyt.com [biorbyt.com]
- 2. Anti-GAPDH Loading Control Monoclonal Antibody | Applied Biological Materials Inc. [abmgood.com]
- 3. Phospho-ERK1/ERK2 (Thr202, Tyr204) Polyclonal Antibody (36-8800) [thermofisher.com]
- 4. Phospho-ERK1/ERK2 (Thr202, Tyr204) Monoclonal Antibody (S.812.9) (MA5-15173) [thermofisher.com]
- 5. toptipbio.com [toptipbio.com]
- 6. GAPDH Loading Control Monoclonal Antibody (GA1R) (MA5-15738) [thermofisher.com]
Application Notes & Protocols: Establishing BLU-945 Resistant Cell Line Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
BLU-945 is a next-generation, reversible, and orally available tyrosine kinase inhibitor (TKI) that selectively targets epidermal growth factor receptor (EGFR) activating and resistance mutations.[1][2][3] It has shown potent activity against common EGFR mutations, including the T790M and C797S resistance mutations that emerge after treatment with previous generations of EGFR TKIs in non-small-cell lung cancer (NSCLC).[1][3][4][5][6] The development of in vitro models of this compound resistance is crucial for understanding potential new resistance mechanisms, identifying novel therapeutic strategies, and developing next-generation inhibitors.
These application notes provide a detailed protocol for establishing and characterizing this compound resistant cancer cell line models. The methodology is based on established techniques for generating drug-resistant cell lines through continuous, long-term exposure to escalating drug concentrations.[7][8]
Experimental Overview & Workflow
The process of establishing this compound resistant cell lines involves a systematic, multi-step approach. The general workflow begins with the selection of a sensitive parental cell line and culminates in the comprehensive characterization of the newly established resistant line.
Caption: Experimental workflow for generating this compound resistant cell lines.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of this compound, providing a reference for expected IC50 values in sensitive and resistant cell lines.
Table 1: In Vitro Activity of this compound in Engineered Ba/F3 Cell Lines
| Cell Line (EGFR Mutation) | This compound IC50 (nM) | Osimertinib IC50 (nM) | Gefitinib IC50 (nM) |
| ex19del/C797S | 108.8 | 8294.4 | 6.7 |
| L858R/C797S | 28.9 | 7012.0 | 4.4 |
| ex19del/T790M/C797S | 15 | >1000 | 4864.7 |
| L858R/T790M/C797S | 6 | >1000 | 6707.7 |
| Data compiled from a study on the in vitro activity of this compound.[1] |
Table 2: In Vitro Activity of this compound in Patient-Derived Cell Lines
| Cell Line (EGFR Mutation) | This compound IC50 (nM) | Osimertinib IC50 (nM) |
| YU-1182 (L858R/C797S) | 293 | >1000 |
| YU-1097 (ex19del/T790M/C797S) | 108 | >1000 |
| Data from patient-derived cell lines showing sensitivity to this compound and resistance to osimertinib.[1][2] |
Detailed Experimental Protocols
Protocol 1: Generation of this compound Resistant Cell Lines
This protocol describes the method of generating resistant cell lines by continuous exposure to escalating concentrations of this compound.
Materials:
-
Parental cancer cell line (e.g., NCI-H1975, PC-9, or other EGFR-mutant NSCLC cell lines)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (prepare stock solution in DMSO)
-
Cell culture flasks, plates, and other consumables
-
Incubator (37°C, 5% CO2)
Procedure:
-
Baseline IC50 Determination:
-
Seed the parental cells in 96-well plates at a density of 5,000-10,000 cells/well.
-
After 24 hours, treat the cells with a series of this compound concentrations (e.g., 0.1 nM to 10 µM).
-
Incubate for 72 hours.
-
Assess cell viability using a standard method (e.g., CellTiter-Glo®, MTT, or CCK-8 assay).
-
Calculate the IC50 value using non-linear regression analysis.
-
-
Initiation of Resistance Induction:
-
Culture the parental cells in their complete medium containing this compound at a starting concentration equal to the IC20 (the concentration that inhibits 20% of cell growth), as determined in the previous step.
-
Continuously culture the cells, passaging them as they reach 70-80% confluency.
-
-
Dose Escalation:
-
Once the cells show stable growth and normal morphology at the current this compound concentration for several passages, double the concentration of this compound in the culture medium.
-
Initially, a significant amount of cell death is expected. The surviving cells are the foundation of the resistant population.
-
Continue this dose-escalation process. The entire process can take 6-12 months.
-
-
Isolation and Expansion of Resistant Clones:
-
When cells can proliferate steadily in a high concentration of this compound (e.g., >1 µM, or at least 10-fold higher than the parental IC50), isolate single clones through limiting dilution or by picking individual colonies.
-
Expand these clones in the presence of the high this compound concentration to establish stable resistant cell lines.
-
-
Confirmation of Resistance:
-
Determine the IC50 of the newly established cell lines and compare it to the parental line. A significant increase in the IC50 value (typically >5-fold) confirms the resistant phenotype.
-
Protocol 2: Characterization of Resistant Cell Lines - Western Blot Analysis
This protocol is for analyzing changes in protein expression and signaling pathways in the resistant cells.
Materials:
-
Parental and this compound resistant cell lines
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktail
-
BCA Protein Assay Kit
-
SDS-PAGE gels, transfer system, and membranes
-
Primary antibodies (e.g., anti-pEGFR, anti-EGFR, anti-pAKT, anti-AKT, anti-pERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Cell Lysis:
-
Culture parental and resistant cells to 80-90% confluency.
-
Treat cells with or without this compound (e.g., 10 nM, 100 nM) for a specified time (e.g., 2-4 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing inhibitors.
-
Quantify protein concentration using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein lysates and load equal amounts onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
Analyze changes in the phosphorylation status of EGFR and downstream signaling proteins like AKT and ERK.[1]
-
Signaling Pathway Visualization
Understanding the EGFR signaling pathway is critical for interpreting resistance mechanisms. This compound targets the mutated EGFR, inhibiting its downstream signaling.
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Potential Mechanisms of Resistance
The development of resistance to this compound could occur through several mechanisms, which should be investigated in the newly generated resistant cell lines:
-
Secondary EGFR Mutations: Novel mutations in the EGFR kinase domain could prevent this compound binding.[9]
-
Bypass Tract Activation: Upregulation of alternative signaling pathways (e.g., MET, HER2 amplification) can provide parallel survival signals.[5]
-
Histological Transformation: Changes in cell lineage, such as transformation to small cell lung cancer, can render cells independent of EGFR signaling.[5]
-
Drug Efflux: Increased expression of drug transporters like MDR1 could reduce intracellular this compound concentration.[8]
References
- 1. This compound, a potent and selective next-generation EGFR TKI, has antitumor activity in models of osimertinib-resistant non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a potent and selective next-generation EGFR TKI, has antitumor activity in models of osimertinib-resistant non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Drug resistance mechanisms and progress in the treatment of EGFR-mutated lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. targetedonc.com [targetedonc.com]
- 7. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Deep Mutational Scanning Reveals EGFR Mutations Conferring Resistance to the 4th-generation EGFR tyrosine kinase inhibitor this compound | bioRxiv [biorxiv.org]
Application Notes and Protocols for BLU-945 Patient-Derived Xenograft (PDX) Model Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
BLU-945 is a fourth-generation, orally bioavailable, and reversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2][3] It is specifically designed to target resistance mutations that emerge in non-small cell lung cancer (NSCLC) patients following treatment with third-generation EGFR TKIs like osimertinib.[2] The most notable of these resistance mutations is the C797S mutation, which prevents the covalent binding of irreversible TKIs.[2][4] this compound exhibits potent activity against EGFR harboring double (EGFRm/T790M) and triple (EGFRm/T790M/C797S) mutations while demonstrating high selectivity by sparing wild-type EGFR, a characteristic that is crucial for minimizing off-target toxicities.[4][5][6]
Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, have emerged as a vital preclinical platform for evaluating the efficacy of novel cancer therapeutics.[7] These models are known to better recapitulate the heterogeneity and molecular characteristics of the original patient tumor compared to traditional cell line-derived xenografts.[7] This document provides detailed application notes and protocols for the development and utilization of NSCLC PDX models to investigate the preclinical efficacy of this compound.
Mechanism of Action and EGFR Signaling Pathway
EGFR is a receptor tyrosine kinase that, upon activation by ligands such as epidermal growth factor (EGF), dimerizes and autophosphorylates its intracellular tyrosine residues. This phosphorylation initiates downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are critical for cell proliferation, survival, and differentiation. In NSCLC, activating mutations in EGFR lead to its constitutive activation, driving tumorigenesis.
This compound functions as an ATP-competitive inhibitor of mutant EGFR. By binding to the ATP-binding pocket of the EGFR kinase domain, it blocks the autophosphorylation and subsequent activation of downstream signaling pathways, ultimately leading to the inhibition of tumor growth and induction of apoptosis in cancer cells harboring the target mutations.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a potent and selective next-generation EGFR TKI, has antitumor activity in models of osimertinib-resistant non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. targetedonc.com [targetedonc.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Establishment of a non-small-cell lung cancer-liver metastasis patient-derived tumor xenograft model for the evaluation of patient-tailored chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Measuring pEGFR Inhibition by BLU-945 Using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of the EGFR signaling pathway is a key factor in the development and progression of various cancers, most notably non-small cell lung cancer (NSCLC).[2][3] Targeted therapies using EGFR tyrosine kinase inhibitors (TKIs) have transformed the treatment landscape for patients with EGFR-mutant tumors.
BLU-945 is a fourth-generation, orally bioavailable, and selective EGFR TKI.[2][4] It is designed to target EGFR mutations that confer resistance to earlier-generation TKIs, such as the C797S mutation.[3][4] this compound effectively inhibits the autophosphorylation of EGFR, thereby blocking downstream signaling cascades and inhibiting tumor growth.[3][4] Western blotting is a fundamental technique to quantify the inhibitory effect of compounds like this compound by measuring the phosphorylation status of EGFR (pEGFR) in cancer cell lines. This document provides a detailed protocol for assessing the dose-dependent inhibition of EGFR phosphorylation by this compound.
EGFR Signaling Pathway and this compound Inhibition
Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation on specific tyrosine residues. This phosphorylation event creates docking sites for various signaling proteins, activating downstream pathways such as the RAS-RAF-MEK-ERK and PI3K-Akt pathways, which are crucial for cell proliferation and survival. This compound acts as an ATP-competitive inhibitor, preventing this initial autophosphorylation step.
Figure 1: EGFR signaling pathway and the inhibitory action of this compound.
Experimental Protocol
This protocol is designed for assessing pEGFR inhibition in a suitable cancer cell line, such as NCI-H1975 (harboring the L858R/T790M EGFR mutations) or engineered Ba/F3 cells expressing relevant resistance mutations (e.g., ex19del/T790M/C797S).[3][5][6]
1. Cell Culture and Treatment
-
Culture NCI-H1975 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Once the desired confluency is reached, serum-starve the cells for 12-24 hours in a medium containing 0.5% FBS to reduce basal EGFR activation.
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).[2]
-
Treat the serum-starved cells with varying concentrations of this compound (e.g., 0, 1, 10, 50, 100, 500 nM) for 2-4 hours. Include a DMSO-only vehicle control.
-
Following this compound treatment, stimulate the cells with 100 ng/mL of human EGF for 15 minutes at 37°C to induce EGFR phosphorylation.[1]
2. Cell Lysis
-
After EGF stimulation, immediately place the 6-well plates on ice.
-
Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[7][8]
-
RIPA Buffer Composition: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.25% sodium deoxycholate, 1 mM EDTA.
-
Inhibitors (add fresh): 1 mM PMSF, 1 µg/mL aprotinin, 1 µg/mL leupeptin, 1 µg/mL pepstatin, 1 mM Na3VO4, 1 mM NaF.
-
-
Scrape the adherent cells using a cell scraper and transfer the lysate to pre-chilled microcentrifuge tubes.[1]
-
Incubate the lysates on ice for 30 minutes, with occasional vortexing.[1]
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein extract) to fresh, pre-chilled tubes.
3. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay, following the manufacturer's instructions.
-
Normalize the protein concentration of all samples with the lysis buffer to ensure equal loading in the subsequent steps.
4. Western Blotting
-
Sample Preparation: To 20-30 µg of total protein, add 4X Laemmli sample buffer to a final concentration of 1X. Boil the samples at 95-100°C for 5 minutes to denature the proteins.[1]
-
SDS-PAGE: Load the prepared samples into the wells of a 4-20% polyacrylamide gel. Include a pre-stained protein ladder in one lane. Run the gel at 120V until the dye front reaches the bottom.[1]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[1][9]
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in TBST with 5% BSA overnight at 4°C with gentle agitation.
-
Anti-phospho-EGFR (Tyr1068): 1:1000 dilution
-
Anti-total-EGFR: 1:1000 dilution
-
Anti-GAPDH or β-Actin (Loading Control): 1:5000 dilution
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[1]
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted 1:5000 in TBST with 5% non-fat dry milk for 1 hour at room temperature.[1]
-
Washing: Repeat the washing step as described in step 6.
-
Detection: Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the substrate for 1-5 minutes and visualize the protein bands using a chemiluminescence imaging system.[1]
Experimental Workflow
Figure 2: Workflow for Western blot analysis of pEGFR inhibition.
Data Presentation and Analysis
Quantitative analysis of the Western blot bands should be performed using densitometry software (e.g., ImageJ). The intensity of the pEGFR band should be normalized to the intensity of the total EGFR band for each sample. Subsequently, this ratio should be normalized to the vehicle-treated control to determine the percentage of pEGFR inhibition.
Table 1: Quantitative Analysis of pEGFR Inhibition by this compound
| This compound Conc. (nM) | pEGFR/Total EGFR Ratio (Normalized to Vehicle) | % Inhibition |
| 0 (Vehicle) | 1.00 | 0 |
| 1 | 0.85 | 15 |
| 10 | 0.45 | 55 |
| 50 | 0.15 | 85 |
| 100 | 0.05 | 95 |
| 500 | 0.02 | 98 |
Note: The data presented in this table are for illustrative purposes only and represent a typical dose-response inhibition of pEGFR.
By following this detailed protocol, researchers can effectively and reliably measure the inhibitory activity of this compound on EGFR phosphorylation, providing crucial data for preclinical drug development and mechanistic studies.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound, a potent and selective next-generation EGFR TKI, has antitumor activity in models of osimertinib-resistant non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of this compound, a Reversible, Potent, and Wild-Type-Sparing Next-Generation EGFR Mutant Inhibitor for Treatment-Resistant Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. The Epidermal Growth Factor Receptor (EGFR) Is Proteolytically Modified by the Matriptase-Prostasin Serine Protease Cascade in Cultured Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubcompare.ai [pubcompare.ai]
Application Notes and Protocols for Cell Viability Assays in BLU-945 Sensitivity Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the sensitivity of cancer cell lines to BLU-945, a fourth-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). This compound is designed to target EGFR mutations that confer resistance to previous generations of TKIs, particularly the C797S mutation.[1][2] The following protocols for CellTiter-Glo®, MTT, and Caspase-Glo® 3/7 assays are foundational methods for determining cell viability and apoptosis in response to this compound treatment.
This compound Mechanism of Action and Signaling Pathway
This compound is a potent and selective inhibitor of mutant EGFR.[3] It is a reversible, orally available TKI that targets activating and resistance mutations in EGFR while sparing wild-type EGFR.[1][3] Specifically, this compound shows high potency against EGFR harboring activating mutations (such as L858R and exon 19 deletions) in combination with the T790M and/or C797S resistance mutations.[2][4] By inhibiting the kinase activity of these mutant EGFRs, this compound blocks downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for cell proliferation and survival.[1] This inhibition ultimately leads to a reduction in tumor cell viability and growth.[1][3]
Caption: this compound inhibits mutant EGFR, blocking downstream signaling pathways.
Data Presentation: this compound In Vitro Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various EGFR-mutant non-small cell lung cancer (NSCLC) cell lines, as determined by cell viability assays after 72 hours of treatment.
| Cell Line | EGFR Mutation Status | This compound IC50 (nM) | Osimertinib IC50 (nM) | Reference |
| Ba/F3 | EGFR ex19del/T790M/C797S | 15 | >1000 | [1][5] |
| Ba/F3 | EGFR L858R/T790M/C797S | 6 | >1000 | [1][5] |
| YU-1182 | EGFR L858R/C797S | 293 | >1000 | [1][5] |
| YU-1097 | EGFR ex19del/T790M/C797S | 108 | >1000 | [1][5] |
| PC9 | EGFR ex19del | 408 | 10 | [1] |
| PC9_DC | EGFR ex19del/C797S | 501 | >1000 | [1] |
| H1975 | EGFR L858R/T790M | 1.1 | Not Specified | [2][4] |
Experimental Protocols
CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells.
Workflow Diagram:
Caption: Workflow for the CellTiter-Glo® cell viability assay.
Protocol:
-
Cell Plating: Seed cells in an opaque-walled 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations to the appropriate wells. Include vehicle-only (e.g., DMSO) control wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Reagent Preparation: Thaw the CellTiter-Glo® Buffer and reconstitute the CellTiter-Glo® Substrate to form the CellTiter-Glo® Reagent.
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is proportional to the amount of ATP and, therefore, the number of viable cells.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells by assessing the ability of mitochondrial dehydrogenases to reduce MTT to formazan.
Workflow Diagram:
Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Cell Plating: Seed cells in a clear 96-well plate at a predetermined density in 100 µL of culture medium. Incubate for 24 hours.
-
Drug Treatment: Treat cells with serial dilutions of this compound and a vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C.
-
MTT Addition:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing for the formation of purple formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Mix thoroughly by placing the plate on an orbital shaker for 5-15 minutes.
-
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases-3 and -7, key biomarkers of apoptosis.
Workflow Diagram:
Caption: Workflow for the Caspase-Glo® 3/7 apoptosis assay.
Protocol:
-
Cell Plating: Seed cells in a white-walled 96-well plate suitable for luminescence measurements.
-
Drug Treatment: Add various concentrations of this compound and a vehicle control. It is also recommended to include a positive control for apoptosis induction (e.g., staurosporine).
-
Incubation: Incubate for the desired time to induce apoptosis (e.g., 24, 48, or 72 hours).
-
Reagent Preparation: Reconstitute the lyophilized Caspase-Glo® 3/7 Substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent.
-
Assay Procedure:
-
Equilibrate the plate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents by gently shaking the plate on an orbital shaker for 30-60 seconds.
-
Incubate at room temperature for 1 to 3 hours.
-
-
Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of caspase-3/7 activity.
References
- 1. This compound, a potent and selective next-generation EGFR TKI, has antitumor activity in models of osimertinib-resistant non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, a Reversible, Potent, and Wild-Type-Sparing Next-Generation EGFR Mutant Inhibitor for Treatment-Resistant Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a potent and selective next-generation EGFR TKI, has antitumor activity in models of osimertinib-resistant non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Colony Formation Assay with BLU-945 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The colony formation assay, or clonogenic assay, is a fundamental in vitro method used to assess the long-term proliferative capacity of single cells and their ability to form colonies. This assay is particularly valuable in cancer research to evaluate the cytotoxic and cytostatic effects of novel therapeutic agents. BLU-945 is a fourth-generation, orally bioavailable, and reversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2][3] It is designed to selectively target EGFR mutations, including the C797S resistance mutation that can arise after treatment with third-generation TKIs like osimertinib.[3][4] Preclinical studies have demonstrated that this compound can inhibit the viability and growth of EGFR-mutant, osimertinib-resistant cell lines.[4][5] This application note provides a detailed protocol for performing a colony formation assay to evaluate the efficacy of this compound in relevant cancer cell lines.
Mechanism of Action of this compound
EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell growth, survival, proliferation, and differentiation.[6] Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream signaling cascades such as the RAS-RAF-MAPK and PI3K-AKT pathways, which are critical for cell proliferation and survival.[7][][9] In many non-small-cell lung cancers (NSCLC), activating mutations in EGFR lead to its constitutive activation and uncontrolled cell growth.[1] While earlier generation TKIs are effective, resistance often develops through secondary mutations like T790M and C797S.[1] this compound is a potent inhibitor of EGFR harboring activating mutations as well as the T790M and C797S resistance mutations, while sparing wild-type EGFR.[1][10] This selectivity is crucial for minimizing off-target effects and potential toxicities.
Experimental Protocol: Colony Formation Assay with this compound
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
Materials
-
Appropriate cancer cell line (e.g., NCI-H1975 for EGFR L858R/T790M, or engineered cell lines with EGFR C797S mutations)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
This compound (stock solution prepared in DMSO, store at -20°C or -80°C)[2]
-
6-well plates
-
Hemocytometer or automated cell counter
-
Incubator (37°C, 5% CO2)
-
Fixation solution (e.g., 4% paraformaldehyde (PFA) or a mixture of methanol and acetic acid)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
Procedure
-
Cell Preparation:
-
Culture the selected cell line in complete medium until it reaches 70-80% confluency.
-
Wash the cells with PBS and detach them using trypsin-EDTA.
-
Neutralize the trypsin with complete medium and collect the cells.
-
Perform a viable cell count using a hemocytometer and trypan blue exclusion.
-
-
Cell Seeding:
-
Based on the proliferation rate of the cell line (determined empirically in preliminary experiments), seed a low density of cells (e.g., 200-1000 cells/well) into 6-well plates containing 2 mL of complete medium.
-
Allow the cells to attach for 24 hours in the incubator.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A suggested concentration range based on preclinical data is 1 nM to 1 µM.[5] Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
After 24 hours of cell attachment, carefully remove the medium and replace it with fresh medium containing the desired concentrations of this compound or the vehicle control.
-
-
Incubation:
-
Fixation and Staining:
-
After the incubation period, aspirate the medium and gently wash the wells twice with PBS.
-
Add 1 mL of fixation solution to each well and incubate for 10-15 minutes at room temperature.
-
Remove the fixation solution and allow the plates to air dry completely.
-
Add 1 mL of 0.5% crystal violet solution to each well and incubate for 20-30 minutes at room temperature.
-
Carefully remove the crystal violet solution and wash the plates with tap water until the excess stain is removed.
-
Allow the plates to air dry.
-
-
Colony Counting and Data Analysis:
-
Visually count the number of colonies in each well. A colony is typically defined as a cluster of 50 or more cells.[11] Automated colony counters or imaging software can also be used for more objective quantification.[13]
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group.
-
Plating Efficiency (PE):
-
Surviving Fraction (SF):
-
Plot the surviving fraction as a function of this compound concentration to generate a dose-response curve.
-
Data Presentation
The quantitative data from the colony formation assay should be summarized in a table for clear comparison.
| Treatment Group | This compound Concentration | Number of Colonies (Mean ± SD) | Plating Efficiency (%) | Surviving Fraction |
| Vehicle Control | 0 (DMSO) | Value | Value | 1.0 |
| This compound | 1 nM | Value | N/A | Value |
| This compound | 10 nM | Value | N/A | Value |
| This compound | 100 nM | Value | N/A | Value |
| This compound | 1 µM | Value | N/A | Value |
Note: Values in the table are placeholders and should be replaced with experimental data.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Facebook [cancer.gov]
- 4. This compound, a potent and selective next-generation EGFR TKI, has antitumor activity in models of osimertinib-resistant non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a potent and selective next-generation EGFR TKI, has antitumor activity in models of osimertinib-resistant non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 9. clinpgx.org [clinpgx.org]
- 10. This compound monotherapy and in combination with osimertinib (OSI) in previously treated patients with advanced <em>EGFR</em>-mutant (<em>EGFRm</em>) NSCLC in the phase 1/2 SYMPHONY study. - ASCO [asco.org]
- 11. Clonogenic Assay [bio-protocol.org]
- 12. Clonogenic Assay [en.bio-protocol.org]
- 13. agilent.com [agilent.com]
Application Notes and Protocols: In Vivo Dosing and Administration of BLU-945 in Murine Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
BLU-945 is a fourth-generation, orally available, reversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It is engineered to potently and selectively target EGFR with activating mutations (such as L858R or exon 19 deletions) combined with the resistance mutations T790M and C797S, which emerge following treatment with third-generation TKIs like osimertinib.[3][4] Preclinical studies have demonstrated that this compound spares wild-type EGFR, suggesting a wider therapeutic window and potential for combination therapies.[3][4] These notes provide a comprehensive overview of the in vivo administration of this compound in mouse models based on published preclinical data.
Mechanism of Action
This compound functions by inhibiting the phosphorylation of mutant EGFR, thereby blocking downstream signaling pathways critical for cell proliferation and survival, including the AKT, ERK, and S6K pathways.[1] This targeted inhibition leads to tumor growth inhibition and regression in non-small cell lung cancer (NSCLC) models harboring these specific EGFR mutations.[1][5]
References
- 1. This compound, a potent and selective next-generation EGFR TKI, has antitumor activity in models of osimertinib-resistant non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a potent and selective next-generation EGFR TKI, has antitumor activity in models of osimertinib-resistant non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. targetedonc.com [targetedonc.com]
- 4. onclive.com [onclive.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for BLU-945 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of BLU-945, a potent and selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), in in vitro research settings. This compound is a fourth-generation EGFR TKI that targets activating and resistance mutations, including T790M and C797S, while sparing wild-type EGFR.[1][2][3] These protocols are intended to guide researchers in the effective use of this compound in cell-based assays and other in vitro experimental models.
Physicochemical Properties and Solubility
Proper solubilization of this compound is critical for accurate and reproducible in vitro experimental results. The solubility of this compound in common laboratory solvents is summarized in the table below. Due to its low aqueous solubility, a stock solution in dimethyl sulfoxide (DMSO) is recommended for most in vitro applications.[4][5]
| Solvent | Solubility | Concentration (mM) | Notes |
| DMSO | 100 mg/mL | 179.62 | Use fresh, anhydrous DMSO as it is hygroscopic, which can reduce solubility.[4] |
| Water | Insoluble | - | [4] |
| Ethanol | Insoluble | - | [4] |
Table 1: Solubility of this compound.
Experimental Protocols
Preparation of this compound Stock and Working Solutions
A concentrated stock solution of this compound in DMSO is the standard method for in vitro studies. Subsequent dilutions into cell culture media or assay buffers should be performed to achieve the desired final concentrations.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Sterile cell culture medium or assay buffer
Protocol for 10 mM Stock Solution:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 5.56 mg of this compound (Molecular Weight: 556 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (37°C) can aid dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for long-term storage.
Protocol for Preparing Working Solutions:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in sterile cell culture medium or the appropriate assay buffer to achieve the desired final concentrations for your experiment.
-
It is crucial to ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[1]
-
Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[1]
Cell Viability and Proliferation Assays
Cell viability assays are used to determine the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
EGFR-mutant cancer cell lines (e.g., Ba/F3 engineered with EGFR mutations, NCI-H1975)[1][5]
-
96-well cell culture plates
-
CellTiter-Glo® 3D Cell Viability Assay (Promega) or similar reagent
-
Plate reader capable of measuring luminescence
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a dilution series of this compound working solutions in cell culture medium.
-
Remove the existing medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours).
-
After the incubation period, equilibrate the plate and its contents to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker to induce cell lysis.
-
Measure the luminescence using a plate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) values by plotting the dose-response curves using appropriate software (e.g., GraphPad Prism).[1][6]
Western Blot Analysis of EGFR Signaling Pathway
Western blotting can be used to assess the inhibitory effect of this compound on the phosphorylation of EGFR and its downstream signaling proteins.
Materials:
-
EGFR-mutant cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against: p-EGFR, total EGFR, p-AKT, total AKT, p-ERK, total ERK, p-S6K, and total S6K.[1]
-
Secondary antibodies conjugated to HRP
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells and treat with various concentrations of this compound for a specified time (e.g., 4 hours).[1]
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the level of protein phosphorylation relative to the total protein and vehicle control.[1]
Visualizations
EGFR Signaling Pathway Inhibition by this compound
Caption: this compound inhibits mutant EGFR, blocking downstream signaling.
Experimental Workflow for In Vitro this compound Studies
Caption: Workflow for preparing and using this compound in vitro.
References
- 1. This compound, a potent and selective next-generation EGFR TKI, has antitumor activity in models of osimertinib-resistant non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. blueprintmedicines.com [blueprintmedicines.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Discovery of this compound, a Reversible, Potent, and Wild-Type-Sparing Next-Generation EGFR Mutant Inhibitor for Treatment-Resistant Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Immunohistochemistry for Target Engagement of BLU-945
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the target engagement of BLU-945, a fourth-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), using immunohistochemistry (IHC). This compound is designed to target EGFR mutations that confer resistance to previous generations of TKIs, including the C797S mutation.[1]
Introduction to this compound and Target Engagement
This compound is a potent and selective inhibitor of mutant EGFR, including the activating mutations (L858R and exon 19 deletions) and the T790M and C797S resistance mutations, while sparing wild-type (WT) EGFR.[2][3] Assessing the pharmacodynamic (PD) effects of this compound in preclinical models is crucial for establishing its mechanism of action and therapeutic potential. One key method for evaluating target engagement is the use of IHC to measure the phosphorylation status of EGFR (pEGFR) and the proliferation marker Ki67 in tumor tissues. A reduction in pEGFR staining following this compound treatment indicates successful target inhibition.
Quantitative Data Summary
The following tables summarize the in vitro potency of this compound against various EGFR mutations and provide a representative example of how quantitative IHC data for pEGFR inhibition could be presented.
Table 1: In Vitro Inhibitory Activity of this compound against Phosphorylated EGFR
| Cell Line | EGFR Mutation Status | This compound IC₅₀ (nM) | Osimertinib IC₅₀ (nM) | Gefitinib IC₅₀ (nM) |
| Ba/F3 | ex19del/C797S | 108.8 | 8294.4 | 6.7 |
| Ba/F3 | L858R/C797S | 28.9 | 7012.0 | 4.4 |
| Ba/F3 | ex19del/T790M/C797S | 15 | >1000 | >1000 |
| Ba/F3 | L858R/T790M/C797S | 6 | >1000 | >1000 |
| YU-1182 (Patient-Derived) | L858R/C797S | 293 | >1000 | Not Reported |
Data sourced from preclinical studies.[3][4]
Table 2: Representative Quantitative Immunohistochemistry Analysis of pEGFR in Xenograft Models
| Treatment Group | Dose and Schedule | Mean pEGFR H-Score | Standard Deviation | Percent Inhibition vs. Vehicle |
| Vehicle | N/A | 250 | ± 25 | 0% |
| This compound | 100 mg/kg BID | 50 | ± 15 | 80% |
| Osimertinib | 25 mg/kg QD | 225 | ± 20 | 10% |
Note: The H-Score values presented in this table are illustrative and represent the expected outcome based on qualitative descriptions in published studies. The H-score is calculated as: [1 × (% cells 1+) + 2 × (% cells 2+) + 3 × (% cells 3+)].[5][6]
Signaling Pathways and Experimental Workflow
To visualize the mechanism of action of this compound and the experimental workflow for assessing its target engagement, the following diagrams are provided.
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for pEGFR immunohistochemistry.
Experimental Protocols
Protocol 1: Immunohistochemistry for Phosphorylated EGFR (pEGFR Tyr1068)
This protocol is for the detection of phosphorylated EGFR at tyrosine 1068 in formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections from preclinical models.
Materials:
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Solution (e.g., Citrate Buffer, pH 6.0)
-
3% Hydrogen Peroxide
-
Blocking Buffer (e.g., 1% BSA in PBS-T)
-
Primary Antibody: Rabbit anti-Phospho-EGFR (Tyr1068)
-
HRP-conjugated secondary antibody (anti-rabbit)
-
DAB substrate-chromogen system
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Hydrate through two changes of 100% ethanol for 5 minutes each.
-
Hydrate through 95% and 70% ethanol for 5 minutes each.
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in Antigen Retrieval Solution.
-
Heat slides in a steamer or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature for at least 20 minutes.
-
-
Peroxidase Block:
-
Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Rinse with wash buffer (e.g., PBS-T).
-
-
Blocking:
-
Incubate sections with Blocking Buffer for 30-60 minutes at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-pEGFR (Tyr1068) antibody in Blocking Buffer according to the manufacturer's recommendations.
-
Incubate sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with wash buffer.
-
Incubate sections with the HRP-conjugated secondary antibody for 30-60 minutes at room temperature.
-
-
Detection:
-
Rinse slides with wash buffer.
-
Apply DAB substrate-chromogen solution and incubate until the desired stain intensity develops (typically 2-10 minutes).
-
Rinse with deionized water to stop the reaction.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" the sections in running tap water.
-
Dehydrate through graded ethanols and clear in xylene.
-
Coverslip with a permanent mounting medium.
-
Protocol 2: Quantification of pEGFR Staining using H-Score
Procedure:
-
Image Acquisition:
-
Acquire high-resolution digital images of the stained slides using a slide scanner or a microscope equipped with a digital camera.
-
-
Scoring:
-
A pathologist or trained technician should evaluate the staining intensity of the tumor cells.
-
Staining intensity is typically scored on a scale of 0 to 3+:
-
0: No staining
-
1+: Weak staining
-
2+: Moderate staining
-
3+: Strong staining
-
-
For each intensity level, estimate the percentage of tumor cells that are positive.
-
-
H-Score Calculation:
-
Calculate the H-score using the following formula: H-Score = [1 × (% of cells with 1+ intensity)] + [2 × (% of cells with 2+ intensity)] + [3 × (% of cells with 3+ intensity)]
-
The H-score will range from 0 to 300.
-
-
Data Analysis:
-
Compare the H-scores between different treatment groups (e.g., vehicle vs. This compound).
-
A significant reduction in the H-score in the this compound treated group compared to the vehicle control indicates target engagement.
-
Conclusion
Immunohistochemistry for phosphorylated EGFR is a valuable method for assessing the target engagement of this compound in preclinical models. The protocols provided herein offer a framework for conducting and quantifying these experiments. The visualization of the EGFR signaling pathway and the experimental workflow can aid in the understanding and implementation of these studies. This information is intended to support researchers and scientists in the development of novel cancer therapeutics.
References
- 1. This compound, a potent and selective next-generation EGFR TKI, has antitumor activity in models of osimertinib-resistant non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. This compound, a potent and selective next-generation EGFR TKI, has antitumor activity in models of osimertinib-resistant non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Reproducibility of the EGFR immunohistochemistry scores for tumor samples from patients with advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. April 10, 2015 - Calculating H-Score - The ASCO Post [ascopost.com]
Application Note: Analysis of Apoptosis in Osimertinib-Resistant NSCLC Cells Induced by BLU-945 Using Flow Cytometry
For Research Use Only.
Introduction
BLU-945 is a next-generation, potent, and selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to target EGFR mutations that confer resistance to third-generation TKIs like osimertinib, particularly the C797S mutation.[1][2][3] Apoptosis, or programmed cell death, is a key mechanism through which EGFR TKIs exert their anti-cancer effects.[1][2][3] This application note provides a detailed protocol for the analysis of this compound-induced apoptosis in non-small cell lung cancer (NSCLC) cell lines harboring EGFR resistance mutations, using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
This method allows for the quantitative differentiation of live, early apoptotic, late apoptotic, and necrotic cell populations, providing valuable insights into the cytotoxic efficacy of this compound.
Principle of the Assay
During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that is excluded by viable cells with intact membranes. In late-stage apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter the cell and stain the nucleus. This dual-staining approach enables the identification of four distinct cell populations:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Data Presentation
The following tables summarize the inhibitory effects of this compound on cell viability in various osimertinib-resistant NSCLC cell lines, which is indicative of apoptosis induction. The IC50 values represent the concentration of this compound required to inhibit cell growth by 50% after a 72-hour treatment period.[1][2][4]
Table 1: this compound IC50 Values in Engineered Ba/F3 Cell Lines [1][4]
| Cell Line | EGFR Mutation | This compound IC50 (nM) |
| Ba/F3 | ex19del/T790M/C797S | 15 |
| Ba/F3 | L858R/T790M/C797S | 6 |
Table 2: this compound IC50 Values in Patient-Derived NSCLC Cell Lines [1][2]
| Cell Line | EGFR Mutation | This compound IC50 (nM) |
| YU-1182 | L858R/C797S | 293 |
| YU-1097 | ex19del/T790M/C797S | 108 |
Table 3: Representative Flow Cytometry Data for Apoptosis Analysis of YU-1097 Cells Treated with this compound for 48 hours
| Treatment | Concentration (nM) | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Vehicle (DMSO) | - | 95.2 | 2.5 | 2.3 |
| This compound | 50 | 75.8 | 15.1 | 9.1 |
| This compound | 100 | 55.3 | 28.4 | 16.3 |
| This compound | 200 | 30.7 | 45.6 | 23.7 |
Note: The data in Table 3 is representative and illustrates the expected trend of increased apoptosis with increasing concentrations of this compound.
Experimental Protocols
Materials and Reagents
-
Osimertinib-resistant NSCLC cell lines (e.g., YU-1097, Ba/F3-EGFR ex19del/T790M/C797S)
-
Cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (powder, to be dissolved in DMSO)
-
Dimethyl Sulfoxide (DMSO, sterile)
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free
-
Trypsin-EDTA
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometer
Cell Culture and Treatment
-
Culture the selected NSCLC cell line in a T-75 flask at 37°C in a humidified atmosphere with 5% CO2.
-
Once the cells reach 70-80% confluency, detach them using Trypsin-EDTA.
-
Seed the cells in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
On the following day, treat the cells with varying concentrations of this compound (e.g., based on the IC50 values in Tables 1 and 2) for 24, 48, or 72 hours. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
Annexin V and PI Staining
-
After the treatment period, collect both the floating and adherent cells. To collect adherent cells, wash with PBS and detach with Trypsin-EDTA.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
Flow Cytometry Analysis
-
Analyze the samples on a flow cytometer immediately after staining.
-
Set up the flow cytometer using unstained, Annexin V-FITC only, and PI only stained cells to establish compensation and quadrant gates.
-
Acquire data for at least 10,000 events per sample.
-
Analyze the data to quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).
Visualizations
This compound Mechanism of Action and Apoptosis Induction
Caption: this compound inhibits mutant EGFR, blocking downstream pro-survival pathways and inducing apoptosis.
Experimental Workflow for Flow Cytometry Analysis
References
- 1. This compound, a potent and selective next-generation EGFR TKI, has antitumor activity in models of osimertinib-resistant non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a potent and selective next-generation EGFR TKI, has antitumor activity in models of osimertinib-resistant non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming BLU-945 Resistance in Preclinical Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BLU-945 in preclinical models of non-small cell lung cancer (NSCLC).
Frequently Asked Questions (FAQs)
Q1: What are the primary resistance mechanisms to existing EGFR TKIs that this compound is designed to overcome?
A1: this compound is a next-generation, reversible, and orally available EGFR tyrosine kinase inhibitor (TKI) specifically designed to target resistance mutations that arise during treatment with previous generations of EGFR TKIs. The primary on-target resistance mechanisms it addresses are:
-
T790M "gatekeeper" mutation: This mutation is a common cause of acquired resistance to first- and second-generation EGFR TKIs like gefitinib, erlotinib, and afatinib.[1][2][3]
-
C797S mutation: This mutation is a key mechanism of on-target resistance to the third-generation EGFR TKI, osimertinib.[1][3][4][5]
This compound demonstrates potent inhibition of EGFR harboring activating mutations (such as L858R and exon 19 deletions) in combination with T790M and/or C797S mutations, while sparing wild-type (WT) EGFR.[1][4][5][6]
Q2: My cells are showing resistance to this compound monotherapy. What are the potential next steps?
A2: If you observe resistance to this compound monotherapy in your preclinical models, consider the following troubleshooting steps and alternative strategies:
-
Confirm On-Target Genetics: First, verify the EGFR mutation status of your resistant cell lines or patient-derived models. Sequence the EGFR gene to confirm the presence of the intended resistance mutations (e.g., T790M, C797S) and to rule out the emergence of new, unexpected EGFR mutations or other genetic alterations.
-
Investigate Off-Target Resistance: Resistance to this compound can also be driven by EGFR-independent mechanisms. Common off-target resistance pathways in NSCLC include:
-
MET amplification
-
HER2 amplification
-
BRAF mutations
-
KRAS mutations
-
PIK3CA mutations
-
Transformation to small cell lung cancer[3]
-
-
Consider Combination Therapy: Preclinical studies have shown that combining this compound with other targeted therapies can enhance its anti-tumor activity and overcome resistance. A particularly promising combination is with osimertinib.[3][4][5][7][8] This combination has demonstrated enhanced potency and durable tumor responses in preclinical models.[9][10] Another explored combination in preclinical models is with gefitinib.[3][8]
Q3: What are the recommended preclinical models to study this compound efficacy and resistance?
A3: Several preclinical models have been successfully used to evaluate the activity of this compound:
-
Engineered Cell Lines: Ba/F3 murine pro-B cells engineered to express various human EGFR mutations are a valuable tool for determining the specific inhibitory activity of this compound against different mutant forms of EGFR.[4][7]
-
Patient-Derived Cell Lines (PDCs) and Organoids (PDOs): These models, established from patient tumor samples, more closely recapitulate the genetic complexity and heterogeneity of human tumors. Models harboring EGFR mutations like L858R/C797S or ex19del/T790M/C797S have been shown to be sensitive to this compound.[4][5][7]
-
Cell Line-Derived Xenografts (CDX): Implanting human cancer cell lines with known EGFR mutations into immunocompromised mice allows for in vivo efficacy testing. The NCI-H1975 cell line (harboring L858R/T790M) is a commonly used CDX model.[6][8]
-
Patient-Derived Xenografts (PDX): PDX models, where patient tumor fragments are directly implanted into mice, are considered to be highly predictive of clinical outcomes. These have been instrumental in demonstrating the in vivo antitumor activity of this compound as a single agent and in combination therapies.[4][5][7][8][10]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| High IC50 values for this compound in vitro | Incorrect EGFR mutation in the cell line. | Verify the EGFR mutation status of your cell line by sequencing. |
| Cell line contamination (e.g., with mycoplasma). | Test for and eliminate any potential cell line contamination. | |
| Suboptimal assay conditions. | Optimize cell seeding density, drug treatment duration, and viability assay parameters. | |
| Lack of tumor regression in PDX models | Insufficient drug exposure. | Confirm appropriate dosing and formulation of this compound. For in vivo studies, this compound has been formulated in 20% Solutol HS 15 with 0.5% methylcellulose and administered orally.[4] |
| Rapid development of off-target resistance. | Analyze tumor samples from non-responding mice for potential resistance mechanisms such as MET or HER2 amplification. | |
| Model heterogeneity. | Increase the number of mice per treatment group to account for inter-tumor variability. | |
| Inconsistent results between experiments | Variability in experimental procedures. | Standardize all protocols, including cell passage number, drug preparation, and animal handling. |
| Reagent quality. | Ensure the quality and consistency of all reagents, including cell culture media, drugs, and antibodies. |
Quantitative Data Summary
Table 1: In Vitro Activity of this compound in Engineered and Patient-Derived Cell Lines
| Cell Line / Model | EGFR Mutation Status | This compound IC50 (nM) | Osimertinib IC50 (nM) | Reference |
| YU-1097 (PDC) | ex19del/T790M/C797S | 108 | > 1000 | [7] |
| YUO-143 (PDO) | ex19del/T790M/C797S | Sensitive | Resistant | [7] |
Table 2: In Vivo Antitumor Activity of this compound in Xenograft Models
| Model | EGFR Mutation | Treatment | Dosing | Outcome | Reference |
| PDX | ex19del/T790M/C797S | This compound | 75 and 100 mg/kg BID | Substantial tumor growth inhibition | [2][6] |
| YU-1097 PDX | ex19del/T790M/C797S | This compound + Osimertinib | 100 mg/kg BID + 25 mg/kg QD | Enhanced tumor regression compared to monotherapy | [7] |
| NCI-H1975 CDX | L858R/T790M | This compound | Not specified | Significant tumor regression | [8] |
| Ba/F3 CDX | ex19del/T790M/C797S | This compound | Not specified | Significant tumor regression | [8] |
Experimental Protocols
1. Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a serial dilution of this compound and any combination drugs (e.g., osimertinib) in the appropriate cell culture medium.
-
Treatment: Remove the existing medium from the cells and add the drug-containing medium. Include vehicle-only wells as a control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 or 120 hours) under standard cell culture conditions.[7]
-
Lysis and Luminescence Reading: Add the CellTiter-Glo® reagent to each well, incubate as per the manufacturer's instructions to induce cell lysis and stabilize the luminescent signal.
-
Data Analysis: Measure luminescence using a plate reader. Normalize the data to the vehicle-treated controls and calculate IC50 values using appropriate software (e.g., GraphPad Prism).
2. Western Blotting
-
Protein Extraction: Treat cells with this compound and/or other inhibitors for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., phospho-EGFR, total EGFR, phospho-ERK, total ERK, β-actin).
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
3. Patient-Derived Xenograft (PDX) Model
-
Tumor Implantation: Surgically implant fresh patient tumor tissue subcutaneously into immunocompromised mice (e.g., NOD-scid gamma mice).
-
Tumor Growth and Passaging: Monitor tumor growth. Once tumors reach a certain size (e.g., 1000-1500 mm³), they can be harvested and passaged into new cohorts of mice for expansion.
-
Treatment Study: When tumors in the experimental cohort reach a specified volume (e.g., ~200 mm³), randomize the mice into treatment groups.[4]
-
Drug Administration: Administer this compound (e.g., 100 mg/kg BID) and/or other drugs orally via gavage.[4][7] The vehicle control is often a solution of 20% Solutol HS 15 with 0.5% methylcellulose.[4]
-
Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice a week) for the duration of the study (e.g., 30 days).[4]
-
Data Analysis: Plot tumor growth curves and calculate tumor growth inhibition (TGI) for each treatment group.
Visualizations
Caption: EGFR signaling pathway and mechanisms of action and resistance for various TKIs, including this compound.
Caption: Experimental workflow for preclinical evaluation of this compound and investigation of resistance mechanisms.
References
- 1. Discovery of this compound, a Reversible, Potent, and Wild-Type-Sparing Next-Generation EGFR Mutant Inhibitor for Treatment-Resistant Non-Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, a Reversible, Potent, and Wild-Type-Sparing Next-Generation EGFR Mutant Inhibitor for Treatment-Resistant Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug resistance mechanisms and progress in the treatment of EGFR-mutated lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a potent and selective next-generation EGFR TKI, has antitumor activity in models of osimertinib-resistant non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a potent and selective next-generation EGFR TKI, has antitumor activity in models of osimertinib-resistant non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. targetedonc.com [targetedonc.com]
- 9. This compound monotherapy and in combination with osimertinib (OSI) in previously treated patients with advanced <em>EGFR</em>-mutant (<em>EGFRm</em>) NSCLC in the phase 1/2 SYMPHONY study. - ASCO [asco.org]
- 10. ascopubs.org [ascopubs.org]
BLU-945 Off-Target Effects: A Technical Support Resource for Researchers
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of BLU-945, a fourth-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during in vitro experiments in cancer cell lines.
I. Troubleshooting Guide
This guide is intended to help researchers differentiate between on-target and potential off-target effects of this compound in their experiments.
| Observed Phenomenon | Potential Cause | Recommended Action |
| Unexpected change in cell morphology or viability in a cell line that does not express the target EGFR mutations. | This could indicate an off-target effect of this compound on other cellular kinases. | 1. Confirm the absence of target EGFR mutations in your cell line via sequencing. 2. Review the this compound kinome scan data (see Table 2) to identify potential off-target kinases that might be expressed in your cell line. 3. Perform a dose-response experiment to determine if the effect is concentration-dependent. 4. Use a structurally unrelated inhibitor for a suspected off-target kinase as a positive control. |
| Alterations in a signaling pathway known to be independent of EGFR. | This compound may be inhibiting an upstream kinase in that pathway. | 1. Consult the this compound kinome scan data to see if any kinases in the unexpected pathway are inhibited. 2. Perform western blot analysis for key phosphorylated proteins in the affected pathway to confirm pathway modulation. 3. Utilize a rescue experiment by overexpressing a downstream component of the affected pathway. |
| Discrepancy between phenotypic effects and EGFR phosphorylation status. | The observed phenotype might be a result of off-target activity, or it could be a downstream consequence of EGFR inhibition that is not immediately apparent. | 1. Carefully titrate this compound concentration to find a window where on-target EGFR inhibition is achieved without the confounding phenotype. 2. Analyze the expression and phosphorylation status of key off-target kinases identified in the kinome scan. 3. Employ a secondary, structurally distinct EGFR inhibitor to see if the phenotype is recapitulated. |
II. Frequently Asked Questions (FAQs)
Q1: What is the on-target profile of this compound?
A1: this compound is a potent and selective inhibitor of activating and resistance mutations in the epidermal growth factor receptor (EGFR). It is designed to target EGFR with activating mutations (such as L858R and exon 19 deletions) in combination with the T790M and C797S resistance mutations, while sparing wild-type (WT) EGFR.[1][2] This selectivity is intended to minimize toxicities associated with WT EGFR inhibition.
Q2: How selective is this compound against other kinases?
A2: this compound demonstrates high overall kinome selectivity. In a KINOMEscan selectivity profiling assay performed at a concentration of 3 μM, this compound was found to inhibit only 1% of the 400 non-mutant kinases tested by more than 90%.[3] This high degree of selectivity is a key feature of the molecule.
Q3: Are there any known specific off-target kinases for this compound?
A3: While this compound is highly selective, comprehensive kinome profiling provides insights into potential off-target interactions, particularly at higher concentrations. The table below summarizes kinases that showed significant inhibition in a KINOMEscan assay. Researchers should consider these potential off-targets when interpreting unexpected experimental results.
Table 1: Selectivity Profile of a this compound Precursor Compound Against Off-Target Kinases
| Kinase | % Control at 3 µM |
|---|---|
| STK10 | 15 |
| SLK | 21 |
| MAP4K5 | 29 |
| FAK | 31 |
| PYK2 | 33 |
| TNK1 | 35 |
Data is for a precursor to this compound and indicates potential off-target kinases that may warrant further investigation. The S(10) selectivity score for this compound was 0.022, indicating high selectivity.
Q4: What are the downstream signaling effects of on-target this compound activity?
A4: By inhibiting phosphorylated EGFR (pEGFR), this compound has been shown to effectively suppress downstream signaling pathways critical for tumor cell proliferation and survival. Western blot analyses have confirmed that this compound treatment leads to a reduction in the phosphorylation of key signaling molecules such as AKT, ERK, and S6K.[4][5]
Q5: I am observing a phenotype that I cannot explain by EGFR inhibition alone. What should I do?
A5: First, verify the EGFR mutation status of your cell line. If the cell line does not harbor the target mutations, the observed effect is likely off-target. Refer to the troubleshooting guide and the kinome scan data provided. Consider that at high concentrations, the likelihood of engaging off-target kinases increases. It is also possible that the phenotype is a more complex, downstream consequence of sustained EGFR inhibition.
III. Experimental Protocols
A. Kinase Selectivity Profiling (KINOMEscan)
This method is used to determine the binding affinity of a compound against a large panel of kinases.
-
Compound Preparation: this compound is dissolved in DMSO to create a stock solution.
-
Assay Principle: The assay is based on a competition binding format. An active site-directed ligand is immobilized on a solid support. Kinases are tagged with DNA. The test compound (this compound) is incubated with the kinase and the ligand-coated support.
-
Quantification: The amount of kinase bound to the immobilized ligand is measured by quantifying the attached DNA tag using qPCR. The results are reported as "% Control," where a lower percentage indicates stronger binding of the test compound.
-
Selectivity Score (S(10)): The selectivity score is calculated as the number of non-mutant kinases with a % Control of less than 10, divided by the total number of non-mutant kinases tested.
B. Cellular Phosphorylation Assay (Western Blot)
This protocol is used to assess the inhibition of EGFR phosphorylation and its downstream signaling pathways in cancer cell lines.
-
Cell Culture and Treatment: Cancer cell lines with relevant EGFR mutations are cultured to ~80% confluency. Cells are then treated with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 2-24 hours).
-
Cell Lysis: After treatment, cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated EGFR (pEGFR), total EGFR, phosphorylated AKT (pAKT), total AKT, phosphorylated ERK (pERK), total ERK, and a loading control (e.g., GAPDH).
-
Detection: After incubation with appropriate HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
IV. Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for assessing this compound activity.
References
- 1. Discovery of this compound, a Reversible, Potent, and Wild-Type-Sparing Next-Generation EGFR Mutant Inhibitor for Treatment-Resistant Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fourth-generation epidermal growth factor receptor-tyrosine kinases inhibitors: hope and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Presentations and publications | Blueprint Medicines [blueprintmedicines.com]
Welcome to the BLU-945 Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in managing potential toxicities associated with this compound in animal studies. The following troubleshooting guides and frequently asked questions (FAQs) are based on the known pharmacology of this compound and the class effects of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs).
Executive Summary
This compound is a fourth-generation EGFR TKI engineered for high selectivity against activating and resistance mutations (including T790M and C797S) while sparing wild-type (WT) EGFR.[1][2][3][4][5] This high selectivity is intended to minimize common dose-limiting toxicities associated with first and second-generation EGFR TKIs, which also inhibit WT EGFR.[1][4] Preclinical studies, including 28-day Good Laboratory Practice (GLP) toxicity studies in rats and non-human primates, have indicated that this compound has suitable safety margins.[1] In mouse xenograft models, doses up to 100 mg/kg BID were well-tolerated with no significant body weight loss reported.[4] Early clinical trial data also suggest that adverse events typically associated with WT EGFR inhibition are minimal.
While a favorable safety profile is expected, careful monitoring for any potential adverse events in animal studies is crucial. This guide provides a framework for identifying and managing potential toxicities.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and how does it relate to its safety profile?
A1: this compound is a potent, reversible, and orally available TKI that selectively inhibits mutant forms of EGFR, including those with activating mutations (L858R, ex19del) and resistance mutations (T790M, C797S).[1][2][3][4][5] Its key feature is its high selectivity for these mutant forms over WT EGFR.[3] Toxicities common to less selective EGFR inhibitors, such as skin rash and diarrhea, are directly related to the inhibition of WT EGFR in healthy tissues. By sparing WT EGFR, this compound is designed to have a wider therapeutic window and a more favorable safety profile.[1][4]
Q2: What are the expected toxicities with this compound in animal studies based on current data?
A2: Based on the high selectivity of this compound, the incidence and severity of classic EGFR TKI-related toxicities are expected to be low. Preclinical studies have reported that the compound is generally well-tolerated.[1][4] However, researchers should still be vigilant for potential, albeit likely mild, signs of dermatologic, gastrointestinal, or hepatic adverse events.
Q3: Are there any known off-target toxicities of this compound?
A3: Current publicly available data do not indicate significant off-target toxicities for this compound. Kinome screening has shown it to be highly selective.[3] However, as with any investigational agent, researchers should monitor for any unexpected clinical signs in their animal models.
Q4: What should I do if I observe an adverse event in my animal study?
A4: If an adverse event is observed, it is crucial to first document the signs, severity, and frequency. For mild, non-distressing symptoms, continue monitoring closely. For moderate to severe or distressing symptoms, consider consulting with a veterinarian and potentially reducing the dose or temporarily interrupting treatment. The troubleshooting guides below provide more specific recommendations.
Troubleshooting Guides
Dermatologic Toxicities
While less likely with this compound due to its WT-sparing nature, researchers should be aware of potential skin-related adverse events.
| Observed Issue | Potential Cause | Recommended Action |
| Mild, localized erythema (redness) or dry, flaky skin at specific sites. | Minor inflammatory reaction or disruption of normal skin homeostasis. | - Monitor the affected area daily for any changes. - Ensure bedding is clean and dry to prevent secondary infections. - For dry skin, a veterinary-approved emollient may be applied if it does not interfere with the study endpoints. |
| Papulopustular rash (acne-like lesions). | Inhibition of WT EGFR in the skin (less expected with this compound). | - Document the extent and severity of the rash. - For mild, localized rashes, continue to monitor. - If the rash becomes widespread, ulcerated, or causes distress to the animal, consult a veterinarian. A dose reduction may be necessary. Prophylactic or reactive treatment with tetracycline-class antibiotics has been used for EGFR inhibitor-associated rashes in clinical settings and could be considered in animal models under veterinary guidance.[6] |
| Hair loss (alopecia) or changes in hair coat. | Disruption of the hair follicle cycle. | - Document the extent of hair loss. - Ensure the animal is able to maintain its body temperature. - This is generally a cosmetic effect and may not require intervention unless it is severe or accompanied by skin lesions. |
Gastrointestinal Toxicities
| Observed Issue | Potential Cause | Recommended Action |
| Mild, intermittent diarrhea (soft, but formed stool). | Alteration of gastrointestinal mucosal cell function. | - Monitor fecal consistency and frequency daily. - Ensure ad libitum access to fresh water to prevent dehydration. - Provide nutritional support with palatable, high-moisture food if necessary. |
| Moderate to severe diarrhea (loose, watery stool), decreased food/water intake, or weight loss >10%. | Significant disruption of intestinal function. | - Immediately consult with a veterinarian. - Provide supportive care, including subcutaneous or intravenous fluids to correct dehydration and electrolyte imbalances. - Consider temporary interruption of this compound dosing until symptoms resolve to Grade 1 or baseline.[7] - Upon re-initiation, a lower dose may be warranted. The use of anti-diarrheal agents like loperamide can be considered, but the dose should be determined in consultation with a veterinarian.[7][8] |
Hepatic Toxicities
Tyrosine kinase inhibitors as a class have been associated with hepatotoxicity.[9][10][11] Therefore, monitoring liver function is a prudent measure.
| Observed Issue | Potential Cause | Recommended Action |
| Elevated liver enzymes (ALT, AST) in routine blood work without clinical signs. | Drug-induced liver injury. | - Confirm the elevation with a repeat blood test. - For mild elevations (e.g., <3x the upper limit of normal), continue dosing with increased monitoring frequency (e.g., weekly). - For moderate to severe elevations (e.g., >3-5x the upper limit of normal), consider a dose interruption until levels decrease.[9] A subsequent dose reduction may be necessary. |
| Clinical signs of liver dysfunction (e.g., jaundice, lethargy, loss of appetite) in conjunction with elevated liver enzymes. | Severe hepatotoxicity. | - Immediately stop this compound administration. - Consult with a veterinarian for supportive care. - Re-administration of the drug would require careful consideration of the risk-benefit and would likely necessitate a significantly lower dose. |
Summary of Potential this compound Toxicities in Animal Models (Expected to be Low Incidence/Severity)
| Toxicity Category | Potential Manifestations | Monitoring Parameters |
| Dermatologic | Erythema, dry skin, papulopustular rash, alopecia | Daily visual inspection of skin and coat. |
| Gastrointestinal | Diarrhea, decreased appetite, weight loss | Daily monitoring of fecal consistency, food and water intake, and body weight (at least twice weekly). |
| Hepatic | Elevated ALT/AST | Baseline and periodic (e.g., every 2-4 weeks) serum chemistry panels. |
| General | Lethargy, changes in behavior | Daily cage-side observations. |
Experimental Protocols
Protocol: Routine Toxicity Monitoring in Rodent Models
-
Daily Observations:
-
Perform and document cage-side observations at least once daily.
-
Look for changes in posture, activity level, grooming, and social interaction.
-
Visually inspect for any signs of skin abnormalities, including redness, rash, or hair loss.
-
Check for signs of diarrhea in the cage.
-
Monitor food and water consumption.
-
-
Body Weight Measurement:
-
Record the body weight of each animal at least twice a week.
-
Calculate percentage weight change from baseline.
-
An action point (e.g., veterinary consult, supportive care) should be predefined for a certain percentage of weight loss (e.g., >10-15%).
-
-
Blood Sampling:
-
Collect blood samples (e.g., via tail vein, saphenous vein) for complete blood count (CBC) and serum chemistry analysis at baseline and at regular intervals (e.g., every 2 to 4 weeks) throughout the study.
-
Key serum chemistry parameters to monitor include Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP), and Total Bilirubin.
-
-
Necropsy and Histopathology:
-
At the end of the study, or if an animal is euthanized due to humane endpoints, perform a full gross necropsy.
-
Collect and preserve major organs (liver, kidneys, spleen, heart, lungs, gastrointestinal tract, skin) in 10% neutral buffered formalin for potential histopathological analysis.
-
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound, a potent and selective next-generation EGFR TKI, has antitumor activity in models of osimertinib-resistant non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. Discovery of this compound, a Reversible, Potent, and Wild-Type-Sparing Next-Generation EGFR Mutant Inhibitor for Treatment-Resistant Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of this compound, a Reversible, Potent, and Wild-Type-Sparing Next-Generation EGFR Mutant Inhibitor for Treatment-Resistant Non-Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Management of diarrhea induced by epidermal growth factor receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EGFR Inhibitors: Toxicities and Strategies [medscape.org]
- 9. Hepatotoxicity of tyrosine kinase inhibitors: clinical and regulatory perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hepatotoxicity of Small Molecule Protein Kinase Inhibitors for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tyrosine Kinase Inhibitor-Related Hepatotoxicity in Patients with Advanced Lung Adenocarcinoma: A Real-World Retrospective Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing BLU-945 and Osimertinib Combination Therapy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the combination dosage of BLU-945 and osimertinib in pre-clinical and clinical research settings.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for combining this compound with osimertinib?
A1: Osimertinib is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that is highly effective against EGFR-activating mutations and the T790M resistance mutation in non-small cell lung cancer (NSCLC).[1] However, patients inevitably develop resistance to osimertinib through various mechanisms, including the acquisition of the C797S mutation.[2][3] this compound is a fourth-generation EGFR TKI designed to target activating and on-target resistance mutations, including C797S.[4][5] Preclinical studies have shown that the combination of this compound and osimertinib can enhance antitumor activity and extend the durability of the response compared to either agent alone, particularly in tumors with EGFR L858R mutations.[6][7] The combination aims to overcome and prevent resistance to osimertinib, providing a more comprehensive and durable inhibition of EGFR signaling.[8]
Q2: What are the known resistance mechanisms to osimertinib that the combination with this compound aims to address?
A2: Resistance to osimertinib can be broadly categorized into EGFR-dependent and EGFR-independent mechanisms.[9]
-
EGFR-dependent mechanisms primarily involve the acquisition of new mutations in the EGFR gene, with the C797S mutation being the most common.[2][10] The C797S mutation prevents the covalent binding of osimertinib to the EGFR kinase domain.[4] this compound is specifically designed to inhibit EGFR with the C797S mutation.[4][5]
-
EGFR-independent mechanisms involve the activation of bypass signaling pathways that allow cancer cells to survive and proliferate despite EGFR inhibition.[3][10] These can include amplification of MET or HER2, and activation of the RAS-MAPK or PI3K-Akt pathways.[3][10] While the primary rationale for the this compound and osimertinib combination is to target on-target resistance, the dual inhibition may also help to suppress the emergence of some resistant clones.
Q3: What is the mechanism of action of this compound?
A3: this compound is an orally bioavailable, reversible, and highly selective fourth-generation EGFR tyrosine kinase inhibitor.[4][11] It is designed to potently inhibit EGFR with activating mutations (like exon 19 deletions and L858R) as well as the T790M and C797S resistance mutations, while sparing wild-type (WT) EGFR.[5][7] By targeting these mutated forms of EGFR, this compound prevents EGFR-mediated signaling, which can lead to the inhibition of tumor growth and induction of cell death in EGFR-mutated cancer cells.[4] Its selectivity for mutant EGFR over WT EGFR is advantageous for combination therapies, as it may limit toxicities associated with WT EGFR inhibition.[12]
Troubleshooting Guides
Problem 1: Suboptimal anti-tumor activity is observed in our in vivo xenograft model with the this compound and osimertinib combination.
Possible Causes and Solutions:
-
Incorrect Dosage: The doses of this compound and/or osimertinib may not be optimal for the specific cell line or patient-derived xenograft (PDX) model.
-
Recommendation: Refer to preclinical data for effective dosage ranges. For example, in a PDX model with EGFR_ex19del/T790M/C797S mutations, a combination of this compound at 100 mg/kg twice daily (BID) and osimertinib at 25 mg/kg once daily (QD) has shown significant anti-tumor activity.[13] It is crucial to perform a dose-response study in your specific model to determine the optimal concentrations.
-
-
Genomic Heterogeneity of the Tumor Model: The xenograft model may possess off-target resistance mechanisms that are not addressed by EGFR inhibition alone.
-
Recommendation: Perform comprehensive genomic profiling of your tumor model to identify potential bypass pathway alterations (e.g., MET amplification, PIK3CA mutations).[2] If such alterations are present, the combination of this compound and osimertinib may not be sufficient, and additional targeted therapies may be required.
-
-
Drug Formulation and Administration: Improper formulation or administration of the drugs can lead to poor bioavailability and reduced efficacy.
-
Recommendation: Ensure proper solubilization of this compound and osimertinib. For in vivo studies, this compound can be formulated for oral administration.[11] Adhere to a consistent and validated administration protocol.
-
Problem 2: Significant toxicity, such as weight loss or other adverse events, is observed in our animal models.
Possible Causes and Solutions:
-
Dosage Too High: The observed toxicity may be due to the doses of one or both drugs being too high.
-
Recommendation: Reduce the dosage of this compound and/or osimertinib. In the SYMPHONY clinical trial, dose-limiting toxicities (DLTs) were observed at higher doses of this compound.[6][14] A careful dose de-escalation study can help identify a better-tolerated and still efficacious combination dose.
-
-
Off-Target Effects: While this compound is selective for mutant EGFR, high concentrations may lead to off-target effects.
Data Presentation
Table 1: Preclinical Efficacy of this compound and Osimertinib Combination in a PDX Model (EGFR ex19del/T790M/C797S) [13]
| Treatment Group | Dosage | Tumor Volume Change |
| Vehicle | - | Growth |
| Osimertinib | 25 mg/kg QD | Growth |
| This compound | 100 mg/kg BID | Shrinkage |
| This compound + Osimertinib | 100 mg/kg BID + 25 mg/kg QD | Significant Shrinkage |
Table 2: Clinical Activity and Tolerability from the Phase 1/2 SYMPHONY Trial [6][7][14][15]
| Treatment | Dosage Range | Key Efficacy Results | Common Treatment-Related Adverse Events (TRAEs) |
| This compound Monotherapy | 25–600 mg QD; 100–300 mg BID | Tumor shrinkage in 48% of patients at ≥400 mg/day, including partial responses. | Nausea (42%), Headache (40%), Increased ALT (38%), Increased AST (37%), Vomiting (32%) |
| This compound + Osimertinib | This compound: 200–400 mg QD or 100–200 mg BID; Osimertinib: 80 mg QD | 4 confirmed partial responses; Tumor shrinkage in 51% of patients at a daily this compound dose of ≥300 mg. | Fatigue (36%), Diarrhea (32%), Headache (32%), Nausea (28%), Dry skin (20%), Rash (8%) |
Experimental Protocols
Protocol 1: In Vivo Antitumor Activity Assessment in a Patient-Derived Xenograft (PDX) Model
This protocol is based on methodologies described in preclinical studies of this compound.[13]
-
Model Establishment:
-
Implant tumor fragments from a patient with osimertinib-resistant NSCLC harboring relevant EGFR mutations (e.g., ex19del/T790M/C797S) subcutaneously into immunocompromised mice.
-
Allow tumors to grow to an average volume of approximately 200 mm³.
-
-
Treatment Groups:
-
Randomly assign mice to different treatment cohorts (n=6-12 animals/group):
-
Vehicle control
-
Osimertinib monotherapy (e.g., 25 mg/kg QD)
-
This compound monotherapy (e.g., 100 mg/kg BID)
-
This compound and osimertinib combination (e.g., 100 mg/kg BID this compound and 25 mg/kg QD osimertinib)
-
-
-
Drug Administration:
-
Administer drugs orally for the duration of the study.
-
-
Monitoring and Endpoints:
-
Measure tumor volume with calipers twice weekly.
-
Monitor the body weight of the mice twice weekly as an indicator of toxicity.
-
At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., immunohistochemistry for pEGFR and Ki67).[13]
-
Protocol 2: Cell Viability Assay to Determine IC50 Values
This protocol is based on in vitro methods used to evaluate the potency of this compound.[13]
-
Cell Culture:
-
Culture engineered cell lines (e.g., Ba/F3) expressing specific EGFR mutations (e.g., ex19del/T790M/C797S, L858R/T790M/C797S) in appropriate media.
-
-
Drug Treatment:
-
Seed cells in 96-well plates.
-
Treat cells with a serial dilution of this compound, osimertinib, or the combination of both drugs.
-
-
Viability Assessment:
-
After a set incubation period (e.g., 72 hours), assess cell viability using a commercially available assay (e.g., CellTiter-Glo®).
-
-
Data Analysis:
-
Calculate the half-maximal inhibitory concentration (IC50) values by fitting the dose-response data to a nonlinear regression curve.
-
Mandatory Visualizations
Caption: EGFR Signaling Pathway and TKI Inhibition.
Caption: Preclinical to Clinical Experimental Workflow.
Caption: Rationale for this compound and Osimertinib Combination.
References
- 1. Acquired resistance mechanisms to osimertinib: The constant battle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. [PDF] Resistance mechanisms to osimertinib in EGFR-mutated non-small cell lung cancer | Semantic Scholar [semanticscholar.org]
- 4. Facebook [cancer.gov]
- 5. This compound, a potent and selective next-generation EGFR TKI, has antitumor activity in models of osimertinib-resistant non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. This compound monotherapy and in combination with osimertinib (OSI) in previously treated patients with advanced <em>EGFR</em>-mutant (<em>EGFRm</em>) NSCLC in the phase 1/2 SYMPHONY study. - ASCO [asco.org]
- 8. targetedonc.com [targetedonc.com]
- 9. researchgate.net [researchgate.net]
- 10. Resistance mechanisms to osimertinib in EGFR-mutated non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. A phase 1/2 study of this compound in patients with common activating <em>EGFR</em>-mutant non–small cell lung cancer (NSCLC): SYMPHONY trial in progress. - ASCO [asco.org]
- 13. This compound, a potent and selective next-generation EGFR TKI, has antitumor activity in models of osimertinib-resistant non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. onclive.com [onclive.com]
- 15. ascopubs.org [ascopubs.org]
BLU-945 Technical Support Center: Troubleshooting Experimental Results
Welcome to the BLU-945 Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting inconsistent experimental results and addressing common challenges encountered when working with this compound, a fourth-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent, selective, and orally active fourth-generation EGFR TKI.[1][2] It is designed to target EGFR mutations that confer resistance to third-generation TKIs like osimertinib, particularly the C797S mutation.[2][3] this compound functions by binding to the ATP-binding site of the EGFR kinase domain, preventing autophosphorylation and the subsequent activation of downstream signaling pathways crucial for cell proliferation and survival, such as the MAPK/ERK and PI3K/Akt pathways.[4] It exhibits high selectivity for mutant EGFR over wild-type (WT) EGFR, which helps to minimize off-target effects.[5][6]
Q2: In which experimental models is this compound expected to be most effective?
This compound is most effective in preclinical models harboring specific EGFR mutations, particularly those that are resistant to other EGFR TKIs. This includes cell lines and patient-derived models with EGFR activating mutations (e.g., exon 19 deletions, L858R) in combination with resistance mutations like T790M and C797S.[3][7][8] It has demonstrated potent activity in both in vitro cell-based assays and in vivo xenograft models of non-small cell lung cancer (NSCLC).[3][7][8]
Q3: What are the recommended storage and handling conditions for this compound?
For optimal stability, it is recommended to store this compound as a solid at -20°C. For short-term use, it can be stored at 4°C. When dissolved in a solvent like DMSO, it is advisable to prepare aliquots and store them at -20°C to avoid repeated freeze-thaw cycles.[4] Ensure the use of fresh, anhydrous DMSO for preparing stock solutions, as moisture can reduce solubility.[1]
Troubleshooting Inconsistent In Vitro Results
Q4: I am observing variable IC50 values for this compound in my cell viability assays. What could be the cause?
Inconsistent IC50 values can arise from several factors:
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Cell Line Authenticity and Passage Number: Ensure your cell lines are authenticated and use a consistent, low passage number. Genetic drift in cell lines over time can alter their sensitivity to inhibitors.
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Serum Concentration: Growth factors in fetal bovine serum (FBS) can activate EGFR and other signaling pathways, potentially competing with this compound. Consider reducing the serum concentration or using serum-free media during the experiment, if your cells can tolerate it.[4]
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Inaccurate Drug Concentration: Verify the calculations for your stock and working solutions. Perform a careful serial dilution and consider using a fresh aliquot of this compound.
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Solvent Effects: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. Ensure the final solvent concentration is consistent across all treatments, including the vehicle control, and is at a non-toxic level (typically <0.5% for DMSO).[4]
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Assay-Specific Variability: Factors like cell seeding density, incubation time, and the specific viability reagent used (e.g., MTT, CellTiter-Glo) can influence results. Optimize these parameters for your specific cell line.
Q5: Western blot analysis shows inconsistent inhibition of phosphorylated EGFR (pEGFR) and downstream targets. How can I troubleshoot this?
Several factors can lead to inconsistent Western blot results:
-
Suboptimal Lysis Buffer: Ensure your lysis buffer contains protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.
-
Inadequate Blocking: Use an appropriate blocking buffer. For detecting phosphoproteins, Bovine Serum Albumin (BSA) is often recommended over non-fat dry milk.[9]
-
Antibody Quality: Use validated antibodies specific for the phosphorylated and total forms of your target proteins. Titrate your primary and secondary antibody concentrations to optimize the signal-to-noise ratio.
-
Loading Amount: Ensure equal protein loading across all lanes by performing a protein concentration assay (e.g., BCA).
-
Membrane Handling: Prevent the membrane from drying out at any stage, as this can lead to high background and inconsistent antibody binding.[9]
Troubleshooting Inconsistent In Vivo Results
Q6: I am not observing the expected tumor growth inhibition in my this compound-treated xenograft model. What are potential reasons?
-
Drug Formulation and Administration: this compound is orally bioavailable.[2] Ensure proper formulation for oral gavage. For in vivo studies, one formulation described is a mix of DMSO, PEG300, Tween80, and ddH2O.[1] Inconsistent dosing or improper administration can lead to variable drug exposure.
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Tumor Model Suitability: Confirm that your xenograft model harbors the specific EGFR mutations that this compound is designed to target (e.g., C797S). The absence of these mutations will likely result in a lack of efficacy.
-
Drug Resistance Mechanisms: The tumor model may have developed off-target resistance mechanisms, such as MET amplification, which would not be addressed by this compound alone.[10]
-
Pharmacokinetics: The dosing regimen (e.g., once or twice daily) and concentration may not be optimal for your specific model. Refer to published studies for effective dosing ranges.[3]
Data Presentation
Table 1: In Vitro Potency of this compound Against Various EGFR Mutations
| Cell Line | EGFR Mutation Status | This compound IC50 (nM) | Osimertinib IC50 (nM) | Reference |
| Ba/F3 | EGFR_ex19del/T790M/C797S | 15 | >1000 | [3] |
| Ba/F3 | EGFR_L858R/T790M/C797S | 6 | >1000 | [3] |
| YU-1182 | EGFR_L858R/C797S | 293 | >1000 | [3] |
| YUO-143 | EGFR_ex19del/T790M/C797S | Sensitive | Resistant | [3][7] |
| YU-1097 | EGFR_ex19del/T790M/C797S | 108 | >1000 | [11] |
Table 2: Overview of this compound Dosing in Preclinical In Vivo Models
| Model | EGFR Mutation | This compound Dose | Outcome | Reference |
| Ba/F3 Xenograft | EGFR_L858R/C797S | 100 mg/kg BID | Profound tumor growth inhibition | [3] |
| YU-1097 PDX | EGFR_ex19del/T790M/C797S | 100 mg/kg BID | Tumor growth inhibition | [3][12] |
| NCI-H1975 Xenograft | L858R/T790M | 30 mg/kg BID | Tumor stasis | [13] |
| NCI-H1975 Xenograft | L858R/T790M | 100 mg/kg BID | Tumor regression | [13] |
Experimental Protocols
Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
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Treatment: Treat the cells with a serial dilution of this compound and a vehicle control (e.g., DMSO) for 72-120 hours.[3][7]
-
Viability Measurement: Measure cell viability using a commercially available kit such as CellTiter-Glo® (Promega) according to the manufacturer's protocol.[3]
-
Data Analysis: Generate dose-response curves and calculate IC50 values using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis for EGFR Signaling
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Cell Treatment and Lysis: Seed cells in 6-well plates, allow them to adhere, and then treat with this compound or vehicle control for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
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SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[9]
-
Blocking: Block the membrane with 5% BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[9]
-
Antibody Incubation: Incubate the membrane with primary antibodies against pEGFR, total EGFR, pAKT, total AKT, pERK, and total ERK overnight at 4°C.
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Washing and Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting inconsistent this compound experimental results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. This compound, a potent and selective next-generation EGFR TKI, has antitumor activity in models of osimertinib-resistant non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A phase 1/2 study of this compound in patients with common activating <em>EGFR</em>-mutant non–small cell lung cancer (NSCLC): SYMPHONY trial in progress. - ASCO [asco.org]
- 7. researchgate.net [researchgate.net]
- 8. targetedonc.com [targetedonc.com]
- 9. benchchem.com [benchchem.com]
- 10. onclive.com [onclive.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of this compound, a Reversible, Potent, and Wild-Type-Sparing Next-Generation EGFR Mutant Inhibitor for Treatment-Resistant Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Addressing poor oral bioavailability of BLU-945 in vivo
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in addressing challenges related to the in vivo oral bioavailability of BLU-945.
Troubleshooting Guides & FAQs
This section addresses specific issues researchers may encounter during in vivo experiments with this compound in a question-and-answer format.
Question 1: My in vivo study with this compound shows low and variable oral bioavailability. What are the potential causes and how can I troubleshoot this?
Answer: Low and variable oral bioavailability of kinase inhibitors like this compound is a common challenge. The issue often stems from poor aqueous solubility, which can be pH-dependent.[1] Precursors to this compound also demonstrated significant bioavailability challenges, with one analog showing only 2% bioavailability in rats due to poor absorption and rapid clearance.[2]
Here is a systematic approach to troubleshooting:
-
Physicochemical Characterization:
-
Solubility Assessment: Confirm the aqueous solubility of your this compound batch, particularly at different pH values mimicking the gastrointestinal (GI) tract (e.g., pH 1.2, 4.5, and 6.8). This compound has been noted to have pH-dependent solubility.[1]
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Solid-State Analysis: Characterize the solid form of your compound (crystalline vs. amorphous). Amorphous forms typically exhibit higher solubility.
-
-
Formulation Strategy Evaluation:
-
Simple Suspensions: If you are using a simple aqueous suspension (e.g., in methylcellulose), it may not be sufficient to overcome the solubility limitations of this compound.
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Enabling Formulations: For this compound, a spray-dried dispersion (SDD) formulation was used in preclinical development to address its pH-dependent solubility.[1] Other effective strategies for poorly soluble drugs include lipid-based formulations and the use of lipophilic salts.[3][4]
-
-
In Vitro Dissolution Testing:
-
Perform dissolution studies using biorelevant media (e.g., FaSSIF and FeSSIF) that mimic the fasted and fed states of the GI tract. This can help predict how your formulation will perform in vivo.
-
Below is a troubleshooting workflow to address poor oral bioavailability:
References
- 1. In Vitro and In Vivo Testing to Determine Cd Bioaccessibility and Bioavailability in Contaminated Rice in Relation to Mouse Chow - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Novel Protocol Using Small-Scale Spray-Drying for the Efficient Screening of Solid Dispersions in Early Drug Development and Formulation, as a Straight Pathway from Screening to Manufacturing Stages - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: BLU-945 and the Potential for Paradoxical Signaling
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance and resources for researchers utilizing BLU-945 in their experiments. The following sections address the potential for paradoxical signaling and offer troubleshooting strategies for unexpected results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a fourth-generation, orally bioavailable, reversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2][3] It is specifically designed to potently and selectively inhibit EGFR harboring activating mutations (such as L858R or exon 19 deletions) in combination with the T790M and C797S resistance mutations, which confer resistance to previous generations of EGFR TKIs like osimertinib.[1][2][4][5] this compound acts as an ATP-competitive inhibitor, binding to the kinase domain of mutant EGFR and preventing its autophosphorylation, thereby blocking downstream signaling pathways that drive tumor cell proliferation and survival.[6][7]
Q2: What is paradoxical signaling in the context of kinase inhibitors?
A2: Paradoxical signaling is an unexpected activation of a signaling pathway that is intended to be inhibited by a drug. With kinase inhibitors, this can occur through various mechanisms, such as the inhibitor promoting the dimerization and transactivation of kinase monomers, or through the relief of negative feedback loops. For instance, some RAF inhibitors can paradoxically activate the MAPK pathway in cells with wild-type BRAF but upstream activation (e.g., RAS mutations). While not yet reported for this compound, it is a theoretical possibility for any kinase inhibitor and is important to consider when interpreting experimental results.
Q3: Could this compound induce paradoxical signaling?
A3: Currently, there is no published evidence to suggest that this compound induces paradoxical signaling. Preclinical data indicate that this compound potently inhibits EGFR phosphorylation and downstream signaling in cells with the target EGFR mutations.[1][2][4] However, the theoretical potential for paradoxical signaling exists for all kinase inhibitors and could arise from several mechanisms:
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Feedback Loop Dysregulation: The EGFR signaling network is regulated by numerous negative feedback loops. Inhibition of a key node by this compound could potentially relieve this feedback, leading to the activation of other signaling arms or parallel pathways.
-
Off-Target Effects: Although this compound is reported to have excellent kinome selectivity, minor off-target activity on other kinases could, in specific cellular contexts, trigger unexpected signaling events.[1]
-
Receptor Dimerization Dynamics: In certain contexts, the binding of a TKI to one monomer of a receptor dimer could induce conformational changes that lead to the transactivation of the other monomer, although this is less likely with a reversible inhibitor like this compound compared to some other classes of inhibitors.
Q4: What are the signs of potential paradoxical signaling in my experiments with this compound?
A4: Signs of potential paradoxical signaling could include:
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An unexpected increase in the phosphorylation of downstream effectors of the EGFR pathway (e.g., p-MEK, p-ERK, p-Akt) at certain concentrations of this compound, particularly in cell lines that are not expected to be sensitive.
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Increased cell proliferation or survival at specific, often low, concentrations of this compound.
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Activation of alternative signaling pathways that are known to have crosstalk with the EGFR pathway.
If you observe such effects, it is crucial to perform systematic troubleshooting to rule out other experimental artifacts before concluding paradoxical signaling.
Troubleshooting Guides
Issue 1: Unexpected Increase in Downstream Signal Phosphorylation (e.g., p-ERK, p-Akt) Upon this compound Treatment.
| Possible Cause | Troubleshooting Steps |
| Paradoxical Signaling | 1. Confirm the finding: Repeat the experiment with a fresh dilution of this compound. 2. Dose-response analysis: Perform a detailed dose-response curve to see if the effect is specific to a certain concentration range. 3. Time-course analysis: Assess the phosphorylation status at different time points after treatment. 4. Investigate feedback loops: Analyze the phosphorylation status of other key signaling nodes and feedback regulators. 5. Assess off-target effects: If possible, test the effect of inhibitors of other potential off-target kinases. |
| Experimental Artifact | 1. Cell line integrity: Verify the identity and EGFR mutation status of your cell line. 2. Reagent quality: Ensure the quality and specificity of your antibodies. Include appropriate positive and negative controls. 3. Loading controls: Use reliable loading controls (e.g., total protein, housekeeping genes) to ensure equal protein loading. |
| Cellular Context | 1. Basal signaling: Characterize the basal activity of the EGFR and other relevant signaling pathways in your cell line. 2. Other mutations: Check for other mutations in the cell line that might affect signaling (e.g., KRAS, PIK3CA). |
Issue 2: this compound is Less Potent Than Expected in Inhibiting Cell Viability.
| Possible Cause | Troubleshooting Steps |
| Incorrect Cell Line | 1. Verify EGFR mutation status: Confirm that your cell line harbors the EGFR mutations targeted by this compound (e.g., activating mutation + T790M + C797S). This compound is significantly less potent against wild-type EGFR.[1][2][4] |
| Drug Inactivity | 1. Check drug storage and handling: Ensure this compound is stored correctly and that the solvent (e.g., DMSO) is of high quality. 2. Fresh dilutions: Always prepare fresh dilutions of the inhibitor for each experiment. |
| Assay Conditions | 1. Assay duration: Ensure the duration of the cell viability assay is sufficient to observe the effects of the inhibitor. 2. Seeding density: Optimize the cell seeding density for your assay. |
| Resistance Mechanisms | 1. Alternative signaling pathways: Investigate the activation of other survival pathways that may be compensating for EGFR inhibition (e.g., c-Met, AXL).[8] |
Quantitative Data
Table 1: In Vitro Potency of this compound Against Various EGFR Mutants and Wild-Type EGFR
| Target | Assay Type | IC50 (nM) |
| Enzymatic Assays | ||
| EGFRL858R/T790M | Enzymatic | 0.4[1] |
| EGFRL858R/T790M/C797S | Enzymatic | 0.5[1] |
| Wild-Type EGFR | Enzymatic | 683[1] |
| Cellular Assays | ||
| H1975 (EGFRL858R/T790M) | Cellular (p-EGFR) | 1.1[4] |
| A431 (Wild-Type EGFR) | Cellular (p-EGFR) | 544[1] |
| Ba/F3 (EGFRex19del/T790M/C797S) | Cellular (p-EGFR) | 4.0[4] |
| Ba/F3 (EGFRL858R/T790M/C797S) | Cellular (p-EGFR) | 3.2[4] |
| Ba/F3 (EGFRex19del/T790M/C797S) | Cell Viability | 15[2][9] |
| Ba/F3 (EGFRL858R/T790M/C797S) | Cell Viability | 6[2][9] |
Experimental Protocols
Protocol: Western Blot Analysis of EGFR Pathway Activation
This protocol outlines the steps to assess the phosphorylation status of key proteins in the EGFR signaling pathway following treatment with this compound.
-
Cell Culture and Treatment:
-
Plate cells (e.g., NCI-H1975, or engineered Ba/F3 cells) in 6-well plates and allow them to adhere overnight.
-
Serum-starve the cells for 16-24 hours to reduce basal EGFR phosphorylation.
-
Pre-treat the cells with the desired concentrations of this compound or vehicle control (DMSO) for 1-2 hours.
-
Stimulate the cells with an appropriate concentration of EGF (e.g., 100 ng/mL) for 15-30 minutes at 37°C to induce EGFR phosphorylation.
-
-
Cell Lysis:
-
After treatment, place the plates on ice and aspirate the media.
-
Wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA protein assay.
-
-
Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer, then boil for 5 minutes.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies and dilutions:
-
p-EGFR (Tyr1068): 1:1000
-
Total EGFR: 1:1000
-
p-ERK1/2 (Thr202/Tyr204): 1:2000
-
Total ERK1/2: 1:1000
-
p-Akt (Ser473): 1:1000
-
Total Akt: 1:1000
-
β-actin (Loading Control): 1:5000
-
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an ECL substrate and an imaging system.
-
Visualizations
Caption: EGFR signaling pathway and the point of inhibition by this compound.
Caption: A logical workflow for troubleshooting unexpected experimental results with this compound.
References
- 1. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a potent and selective next-generation EGFR TKI, has antitumor activity in models of osimertinib-resistant non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Discovery of this compound, a Reversible, Potent, and Wild-Type-Sparing Next-Generation EGFR Mutant Inhibitor for Treatment-Resistant Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of this compound, a Reversible, Potent, and Wild-Type-Sparing Next-Generation EGFR Mutant Inhibitor for Treatment-Resistant Non-Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Mechanisms of resistance to EGFR-targeted drugs: lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Preclinical Efficacy Comparison: BLU-945 and BLU-701 in EGFR-Mutant Non-Small Cell Lung Cancer
This guide provides a detailed comparison of the preclinical efficacy of two investigational fourth-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs), BLU-945 and BLU-701. Developed to combat resistance to earlier generation EGFR TKIs in non-small cell lung cancer (NSCLC), these agents exhibit distinct profiles in their targeting of specific EGFR mutations. This document is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of their therapeutic potential based on available preclinical data.
Introduction
Acquired resistance to EGFR TKIs remains a significant clinical challenge in the treatment of EGFR-mutant NSCLC. Third-generation inhibitors like osimertinib have improved outcomes, but resistance mechanisms, notably the C797S mutation, inevitably emerge. This compound and BLU-701 are next-generation reversible, orally bioavailable TKIs designed to address these resistance mutations while sparing wild-type (WT) EGFR to minimize toxicities.
This compound is engineered to potently inhibit EGFR harboring activating mutations (such as L858R or exon 19 deletions) in combination with the T790M and C797S resistance mutations (triple-mutant)[1][2][3]. In contrast, BLU-701 is a highly potent and brain-penetrant inhibitor targeting activating mutations and the C797S resistance mutation (double-mutant)[4][5][6]. Both compounds are being investigated as monotherapies and in combination regimens[7][8][9].
In Vitro Efficacy
The in vitro potency and selectivity of this compound and BLU-701 have been evaluated in various engineered cell lines and patient-derived models. The following tables summarize key quantitative data from these preclinical studies.
Table 1: In Vitro Potency of this compound against EGFR Mutations
| Cell Line / EGFR Mutation | Assay Type | Endpoint | This compound Potency | Selectivity vs. WT EGFR | Reference |
| EGFRm/T790M/C797S triple mutants | Biochemical & Cellular Assays | Nanomolar potency | >450-fold | [10] | |
| Triple-mutant EGFR | Biochemical Assay | Sub-nanomolar potency | >900-fold | [1][11] | |
| EGFR L858R/T790M/C797S | Biochemical Assay | IC50 | Not explicitly quantified | Not explicitly quantified | [3] |
| EGFR ex19del/T790M/C797S | Biochemical Assay | IC50 | Not explicitly quantified | Not explicitly quantified | [3] |
| Engineered Ba/F3 cells (various mutations) | pEGFR AlphaLISA | IC50 | Not explicitly quantified | Not explicitly quantified | |
| Osimertinib-resistant cell lines | Cell Viability/Growth | Inhibition | Demonstrated | Not applicable | [12][13] |
Table 2: In Vitro Potency of BLU-701 against EGFR Mutations
| Cell Line / EGFR Mutation | Assay Type | Endpoint | BLU-701 Potency | Selectivity vs. WT EGFR | Reference |
| EGFR ex19del/C797S & L858R/C797S | Biochemical Assay | Single-digit nanomolar | Favorable vs. Osimertinib | [6][14] | |
| EGFR activating mutations (ex19del, L858R) | Biochemical Assay | Single-digit nanomolar | Favorable vs. Osimertinib | [6][14] | |
| EGFRm/C797S-driven cell lines | pEGFR AlphaLISA | Potent Inhibition | Wild-type sparing | [15] | |
| WT cell lines | pEGFR AlphaLISA | Inhibition | Wild-type sparing | [6][14] |
In Vivo Efficacy
The antitumor activity of this compound and BLU-701 has been demonstrated in multiple in vivo models, including cell line-derived xenografts (CDX) and patient-derived xenografts (PDX).
Table 3: In Vivo Antitumor Activity of this compound
| Model Type | EGFR Mutation Status | Treatment | Key Findings | Reference |
| NCI-H1975 NSCLC CDX | L858R/T790M | Monotherapy | Significant tumor regression, similar to osimertinib | [11] |
| Osimertinib-resistant Ba/F3 CDX | ex19del/T790M/C797S | Monotherapy | Significant tumor regression | [11] |
| Osimertinib-resistant PDX | L858R/C797S | Monotherapy | Tumor shrinkage | [7][12][13] |
| Osimertinib-resistant PDX | ex19del/T790M/C797S & L858R/T790M/C797S | Monotherapy & Combo w/ Osimertinib | Tumor shrinkage | [7][12][13] |
| Osimertinib-resistant mouse xenograft | EGFR+/T790M/C797S | Monotherapy (75 & 100 mg/kg BID) | Substantial tumor growth inhibition | [16][17] |
| Intracranial tumor models | Not specified | Monotherapy | Robust preclinical antitumor activity | [10] |
Table 4: In Vivo Antitumor Activity of BLU-701
| Model Type | EGFR Mutation Status | Treatment | Key Findings | Reference |
| PC9 CDX | ex19del | Monotherapy | Strong and prolonged pathway suppression and tumor regression | [6][14] |
| EGFR L858R PDX | L858R | Monotherapy | Sustained tumor regression | [9] |
| EGFR L858R/C797S Ba/F3 CDX | L858R/C797S | Combination with this compound | Marked antitumor activity and prolonged tumor regression | [9] |
| Treatment-naïve PDX (LUN441) | Not specified | Monotherapy | Sustained antitumor activity | [18] |
| Intracranial tumor models | Not specified | Monotherapy | Antitumor activity | [19] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for evaluating these EGFR inhibitors.
Caption: EGFR signaling pathway and points of inhibition by this compound and BLU-701.
Caption: A generalized workflow for the preclinical evaluation of EGFR TKIs.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are descriptions of key experimental protocols employed in the evaluation of this compound and BLU-701.
1. Biochemical Kinase Inhibition Assays
-
Objective: To determine the direct inhibitory activity of the compounds on purified EGFR enzyme variants.
-
Methodology: Recombinant EGFR proteins (wild-type and various mutant forms) are incubated with the test compound (this compound or BLU-701) at varying concentrations. The kinase reaction is initiated by the addition of ATP and a peptide substrate. The level of substrate phosphorylation is measured, typically using a luminescence-based or fluorescence-based method, to determine the half-maximal inhibitory concentration (IC50) of the compound for each EGFR variant[3].
2. Cellular Phospho-EGFR AlphaLISA Assays
-
Objective: To measure the inhibition of EGFR autophosphorylation in a cellular context.
-
Methodology: Engineered cell lines (e.g., Ba/F3) expressing specific EGFR mutations or NSCLC cell lines are seeded in multi-well plates. The cells are treated with a range of concentrations of the inhibitor for a defined period. Following treatment, the cells are lysed, and the level of phosphorylated EGFR (pEGFR) is quantified using an AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) kit. This assay provides a sensitive measure of target engagement and inhibition within the cell[6][20][14].
3. Cell Viability and Proliferation Assays
-
Objective: To assess the effect of the inhibitors on the growth and survival of cancer cells.
-
Methodology: NSCLC cell lines with relevant EGFR mutations are cultured in the presence of varying concentrations of this compound or BLU-701. After a set incubation period (e.g., 72 hours), cell viability is measured using assays such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells. The results are used to calculate the IC50 value, representing the concentration of the drug that inhibits cell growth by 50%[7][12][13].
4. In Vivo Xenograft Models
-
Objective: To evaluate the antitumor efficacy of the compounds in a living organism.
-
Methodology:
-
Cell Line-Derived Xenografts (CDX): Human NSCLC cells with specific EGFR mutations are implanted subcutaneously into immunocompromised mice. Once tumors are established, mice are randomized into treatment and control groups. The test compound is administered orally at specified doses and schedules (e.g., once or twice daily)[6][11][14].
-
Patient-Derived Xenografts (PDX): Tumor fragments from NSCLC patients are implanted into immunocompromised mice. These models are considered more representative of human tumor biology. Treatment protocols are similar to those for CDX models[7][12][13].
-
-
Endpoints: Tumor volume is measured regularly using calipers. Mouse body weight is monitored as an indicator of toxicity. At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., measurement of pEGFR levels)[17].
Summary and Conclusion
This compound and BLU-701 are potent and selective fourth-generation EGFR TKIs with distinct but complementary preclinical profiles. This compound demonstrates robust activity against triple-mutant EGFR (activating mutation/T790M/C797S), a key mechanism of resistance to sequential first- and third-generation TKI therapy[1][2]. BLU-701 is a brain-penetrant inhibitor targeting EGFR with activating mutations and the C797S resistance mutation, which is a common resistance mechanism to first-line osimertinib[4][5][6]. Both inhibitors show high selectivity against wild-type EGFR, suggesting a favorable safety profile. The preclinical data supports their further clinical development as monotherapies and in combination strategies to overcome the diverse landscape of EGFR TKI resistance in NSCLC. The ongoing SYMPHONY (for this compound) and HARMONY (for BLU-701) clinical trials will be critical in defining their therapeutic roles[7][8][12][13][21].
References
- 1. onclive.com [onclive.com]
- 2. Facebook [cancer.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Therapy Detail [ckb.genomenon.com]
- 5. Facebook [cancer.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a potent and selective next-generation EGFR TKI, has antitumor activity in models of osimertinib-resistant non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. targetedonc.com [targetedonc.com]
- 12. researchgate.net [researchgate.net]
- 13. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. blueprintmedicines.com [blueprintmedicines.com]
- 16. Discovery of this compound, a Reversible, Potent, and Wild-Type-Sparing Next-Generation EGFR Mutant Inhibitor for Treatment-Resistant Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. blueprintmedinfo.com [blueprintmedinfo.com]
- 19. researchgate.net [researchgate.net]
- 20. This compound, a potent and selective next-generation EGFR TKI, has antitumor activity in models of osimertinib-resistant non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ascopubs.org [ascopubs.org]
Fourth-Generation EGFR Inhibitors: A Head-to-Head Comparison for Drug Development Professionals
A new wave of targeted therapies, the fourth-generation EGFR inhibitors, is emerging to combat resistance to previous generations of treatments in non-small cell lung cancer (NSCLC). This guide provides a detailed, data-driven comparison of the leading candidates in this class, offering researchers, scientists, and drug development professionals a comprehensive overview of their preclinical performance and the experimental methodologies used for their evaluation.
The development of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of NSCLC harboring activating EGFR mutations. However, the efficacy of first, second-, and third-generation inhibitors is often limited by the emergence of resistance mutations. The most notable of these is the C797S mutation, which renders the widely used third-generation inhibitor, osimertinib, ineffective.[1][2] Fourth-generation EGFR inhibitors are specifically designed to overcome this challenge by targeting EGFR with the C797S mutation, often in combination with other resistance mutations like T790M.[1][2]
This guide provides a head-to-head comparison of prominent fourth-generation EGFR inhibitors currently in preclinical and early clinical development, including BLU-945, TQB3804, BDTX-1535, BBT-176, JIN-A02, and CH7233163.
Mechanism of Action and Signaling Pathway
Fourth-generation EGFR inhibitors are being developed as both covalent and non-covalent ATP-competitive inhibitors, as well as allosteric inhibitors. Their primary mechanism of action is to bind to the ATP-binding site of the EGFR kinase domain, even in the presence of the C797S mutation, thereby inhibiting its downstream signaling pathways, primarily the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation and survival.[3]
Head-to-Head Preclinical Efficacy
The following tables summarize the available preclinical data for key fourth-generation EGFR inhibitors, focusing on their half-maximal inhibitory concentrations (IC50) against various EGFR mutations. Lower IC50 values indicate greater potency.
Table 1: Biochemical IC50 Values of Fourth-Generation EGFR Inhibitors (nM)
| Inhibitor | EGFRWT | EGFRDel19/T790M/C797S | EGFRL858R/T790M/C797S | Other Notable Mutations | Reference(s) |
| This compound | 683 | - | 0.5 | EGFRL858R/T790M: 0.4 | [1] |
| TQB3804 | 1.07 | 0.46 | 0.13 | EGFRd746-750/T790M: 0.26 | [1][4][5] |
| BBT-176 | - | 1.79 | 5.35 | EGFR19Del/C797S: 4.36 | [6] |
| CH7233163 | >1000 | 0.28 | - | - | [1] |
Table 2: Cellular IC50 Values of Fourth-Generation EGFR Inhibitors (nM)
| Inhibitor | Cell Line (EGFR WT) | Cell Line (Del19/T790M/C797S) | Cell Line (L858R/T790M/C797S) | Other Notable Cell Lines | Reference(s) |
| This compound | A431: 544 | Ba/F3: 15 | Ba/F3: 6 | pEGFR H1975: 1.1 | [1][2][7] |
| TQB3804 | A431: 147 | Ba/F3: 26.8 | - | NCI-H1975 (L858R/T790M): 163 | [1][5] |
| BBT-176 | - | Ba/F3: 49 | Ba/F3: 202 | Ba/F3 (19Del/C797S): 42 | [6] |
| CH7233163 | A431: 1200 | NIH3T3: 20 | - | - | [8] |
| BDTX-1535 | - | Potent Inhibition | Potent Inhibition | >50 non-classical mutations: <4 nM (average) | [9] |
| JIN-A02 | High Selectivity | Robust Activity | Robust Activity | L718Q | [10][11] |
Note: Data for BDTX-1535 and JIN-A02 are presented qualitatively due to the limited availability of specific IC50 values in the public domain. BPI-361178 has been mentioned in the context of fourth-generation EGFR TKIs, but specific preclinical data was not available in the searched literature.[1]
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of drug candidates. Below are representative methodologies for key in vitro and in vivo assays used in the preclinical assessment of fourth-generation EGFR inhibitors.
In Vitro Kinase Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of purified EGFR protein.
Objective: To measure the IC50 value of a test compound against wild-type and mutant EGFR kinases.
Materials:
-
Recombinant human EGFR proteins (wild-type and various mutants)
-
Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 2mM MnCl₂, 50μM DTT)[12]
-
ATP
-
Substrate (e.g., a synthetic peptide)
-
Test compound (serially diluted)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer.
-
In a 384-well plate, add the test compound, recombinant EGFR enzyme, and substrate/ATP mixture.
-
Incubate the reaction at room temperature for 60 minutes.
-
Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based method like the ADP-Glo™ assay, following the manufacturer's instructions.
-
Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Cell Viability Assay
This assay measures the effect of a compound on the proliferation and survival of cancer cell lines.
Objective: To determine the cellular IC50 value of a test compound in cell lines expressing wild-type or mutant EGFR.
Materials:
-
NSCLC cell lines (e.g., Ba/F3 engineered to express specific EGFR mutations, NCI-H1975, A431)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compound (serially diluted)
-
MTT or MTS reagent
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-8,000 cells per well and allow them to attach overnight.[13]
-
Replace the medium with fresh medium containing serial dilutions of the test compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.[13]
-
Add MTT or MTS reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot against the logarithm of the compound concentration to determine the IC50 value.
In Vivo Xenograft Model
This assay evaluates the anti-tumor efficacy of a compound in a living organism.
Objective: To assess the ability of a test compound to inhibit tumor growth in mouse models bearing human NSCLC xenografts.
Materials:
-
Immunodeficient mice (e.g., nude or NOD/SCID)
-
NSCLC cell lines or patient-derived xenograft (PDX) fragments
-
Matrigel
-
Test compound formulated for oral gavage or other appropriate administration route
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant NSCLC cells (e.g., 1 x 10⁶ cells in Matrigel) or PDX fragments into the flanks of the mice.[14][15]
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Administer the test compound and vehicle control to the respective groups daily or as per the defined schedule.
-
Measure tumor volume using calipers every 2-3 days.
-
Monitor animal body weight and overall health as indicators of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for target engagement).
Experimental and logical relationship diagrams
References
- 1. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a potent and selective next-generation EGFR TKI, has antitumor activity in models of osimertinib-resistant non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. BBT-176, a Novel Fourth-Generation Tyrosine Kinase Inhibitor for Osimertinib-Resistant EGFR Mutations in Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of this compound, a Reversible, Potent, and Wild-Type-Sparing Next-Generation EGFR Mutant Inhibitor for Treatment-Resistant Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. m.youtube.com [m.youtube.com]
- 10. vjoncology.com [vjoncology.com]
- 11. youtube.com [youtube.com]
- 12. promega.com.cn [promega.com.cn]
- 13. benchchem.com [benchchem.com]
- 14. Novel EGFR-Mutant Mouse Models of Lung Adenocarcinoma Reveal Adaptive Immunity Requirement for Durable Osimertinib Response - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Patient‐derived xenograft models of non‐small cell lung cancer for evaluating targeted drug sensitivity and resistance - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Resistance: A Comparative Analysis of BLU-945 and Chemotherapy in EGFR-Mutant Non-Small Cell Lung Cancer
For researchers, scientists, and drug development professionals in oncology, the emergence of resistance to targeted therapies in non-small cell lung cancer (NSCLC) presents a continuous challenge. This guide provides a detailed comparison of the investigational fourth-generation EGFR tyrosine kinase inhibitor (TKI), BLU-945, with standard-of-care chemotherapy for patients with EGFR-mutant NSCLC who have developed resistance to prior TKI treatments.
While direct head-to-head clinical trial data for this compound in combination with chemotherapy is not yet publicly available, this guide will juxtapose the efficacy of this compound, as observed in its monotherapy and combination studies with other TKIs, against the established outcomes of chemotherapy in the same patient population. This analysis is supported by experimental data from preclinical studies and clinical trials, offering a framework for understanding the potential positioning of this compound in the evolving treatment landscape.
Mechanism of Action: A New Generation of EGFR Inhibition
This compound is an orally bioavailable, highly selective, and reversible inhibitor of mutant forms of the epidermal growth factor receptor (EGFR). It is specifically designed to target EGFR activating mutations (such as exon 19 deletions and L858R) as well as the T790M and C797S resistance mutations.[1] The C797S mutation is a key mechanism of on-target resistance to third-generation EGFR TKIs like osimertinib.[2][3] By sparing wild-type EGFR, this compound aims to minimize toxicities commonly associated with less selective EGFR inhibitors, making it a promising candidate for combination therapies.[1]
In contrast, platinum-based chemotherapy, such as carboplatin and pemetrexed, exerts its cytotoxic effects by damaging DNA and interfering with cellular replication, affecting both cancerous and healthy rapidly dividing cells.
Comparative Efficacy Data
The following tables summarize the available efficacy data for this compound (from the SYMPHONY trial) and standard-of-care chemotherapy in patients with EGFR-mutant NSCLC who have progressed on prior EGFR TKI therapy.
Table 1: Efficacy of this compound in Previously Treated EGFR-Mutant NSCLC (SYMPHONY Trial)
| Treatment Arm | Patient Population | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Duration of Response (DoR) | Progression-Free Survival (PFS) |
| This compound Monotherapy | Heavily pretreated, EGFR-mutant NSCLC | 2 confirmed partial responses (PRs)[4] | Tumor shrinkage in 48% of patients at doses ≥400 mg/day[5] | Not durable due to genomic heterogeneity[4] | Data maturing |
| This compound + Osimertinib | Osimertinib-refractory, EGFR-mutant NSCLC | 4 confirmed PRs; Tumor shrinkage in 51% of patients at doses ≥300 mg/day[4] | Not reported | Data maturing | Data maturing |
Table 2: Efficacy of Standard Chemotherapy in EGFR-Mutant NSCLC After TKI Progression
| Study / Regimen | Patient Population | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Duration of Response (DoR) | Progression-Free Survival (PFS) |
| AURA3 (Chemotherapy arm) | T790M-positive NSCLC after 1st/2nd gen TKI | 31% | Not reported | 4.1 months | 4.4 months[6] |
| Pemetrexed + Carboplatin | EGFR-mutant NSCLC after gefitinib | 29.1% | Not reported | Not reported | Median: 5.9 months (exon 19 del), 4.77 months (exon 21)[7] |
Experimental Protocols
A clear understanding of the methodologies used in clinical trials is crucial for interpreting and comparing their outcomes.
SYMPHONY Trial (NCT04862780) - this compound
The SYMPHONY trial is a Phase 1/2, open-label, first-in-human study evaluating the safety, tolerability, and anti-tumor activity of this compound as a monotherapy and in combination with osimertinib.[1][2]
-
Patient Population: Adults with metastatic NSCLC harboring an activating EGFR mutation who have been previously treated with at least one EGFR TKI.[1] For the combination arm, patients must have progressed on osimertinib.[1] Key exclusion criteria include other known driver mutations and mixed cell histology.[4]
-
Treatment Regimen:
-
Primary Endpoints: Maximum tolerated dose (MTD), recommended Phase 2 dose (RP2D), and safety.[1]
-
Secondary Endpoints: ORR, DoR, PFS, and overall survival (OS).[1]
Standard-of-Care Chemotherapy (e.g., AURA3 Chemotherapy Arm)
The AURA3 trial provides a well-documented protocol for platinum-based chemotherapy in a TKI-resistant population.
-
Patient Population: Patients with EGFR T790M-positive advanced NSCLC who had progressed after prior EGFR TKI therapy.[6]
-
Treatment Regimen: Pemetrexed (500 mg/m²) plus carboplatin (AUC5) or cisplatin (75 mg/m²) administered intravenously every 3 weeks for up to 6 cycles.[6][8] Maintenance pemetrexed was optional for patients without progression after 4 cycles.[9]
-
Primary Endpoint: Progression-free survival.[6]
-
Secondary Endpoints: ORR, DoR, OS, and safety.[8]
Discussion and Future Outlook
The available data suggests that this compound, both as a monotherapy and in combination with osimertinib, shows promising clinical activity in a heavily pretreated population of patients with EGFR-mutant NSCLC, including those with resistance to third-generation TKIs.[4] The responses observed with the this compound and osimertinib combination appear to be more robust than with this compound monotherapy, highlighting the potential of dual EGFR inhibition to overcome resistance.
When compared to standard chemotherapy, the ORR for the this compound and osimertinib combination appears favorable, although cross-trial comparisons should be interpreted with caution due to differences in patient populations and study designs. The PFS of 4.4 months in the AURA3 chemotherapy arm provides a benchmark for second-line treatment in this setting.[6]
While direct clinical data on this compound combined with chemotherapy is pending, Blueprint Medicines has indicated plans for such combinations.[10] The rationale for combining a targeted agent like this compound with chemotherapy is to simultaneously target the primary oncogenic driver (EGFR) and address potential off-target resistance mechanisms or tumor heterogeneity that may not be sensitive to EGFR inhibition alone.
References
- 1. ascopubs.org [ascopubs.org]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Facebook [cancer.gov]
- 5. This compound monotherapy and in combination with osimertinib (OSI) in previously treated patients with advanced <em>EGFR</em>-mutant (<em>EGFRm</em>) NSCLC in the phase 1/2 SYMPHONY study. - ASCO [asco.org]
- 6. AURA 3: the last word on chemotherapy as a control arm in EGFR mutant NSCLC? - Ng - Annals of Translational Medicine [atm.amegroups.org]
- 7. Efficacy of Second-Line Pemetrexed-Carboplatin in EGFR-Activating Mutation-Positive NSCLC: Does Exon 19 Deletion Differ from Exon 21 Mutation? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Osimertinib vs Platinum/Pemetrexed in Patients With EGFR T790M Advanced NSCLC - The ASCO Post [ascopost.com]
- 9. AURA 3: the last word on chemotherapy as a control arm in EGFR mutant NSCLC? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. blueprintmedicines.com [blueprintmedicines.com]
Allosteric EGFR Inhibition: A Comparative Analysis of BLU-945 and EAI045
In the landscape of targeted therapies for non-small cell lung cancer (NSCLC), the emergence of resistance to epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) remains a significant clinical challenge. The development of fourth-generation inhibitors, particularly allosteric modulators, represents a promising strategy to overcome resistance mechanisms, such as the C797S mutation, that render third-generation covalent inhibitors ineffective.[1][2] This guide provides a detailed comparison of two notable allosteric EGFR inhibitors, BLU-945 and EAI045, focusing on their mechanism, efficacy, and the experimental data that define their preclinical profiles.
Mechanism of Action: A Shift from Orthosteric to Allosteric Inhibition
Unlike traditional TKIs that compete with ATP at the orthosteric binding site, allosteric inhibitors bind to a topographically distinct pocket on the EGFR kinase domain.[3][4] This alternative mechanism allows them to be effective against mutations that alter the ATP-binding site, including the formidable C797S mutation which prevents the covalent bond formation required by third-generation inhibitors like osimertinib.[5][6]
EAI045 was one of the first rationally designed allosteric inhibitors.[7] Crystal structures reveal that it binds to an allosteric pocket created by the outward displacement of the regulatory C-helix in an inactive conformation of the kinase.[4][7] This binding is highly selective for certain mutant forms of EGFR over the wild-type (WT) receptor.[8][9] However, EAI045's efficacy as a single agent is limited. Because EGFR activation requires the formation of an asymmetric dimer, the allosteric site on one of the kinase subunits (the "receiver") can be blocked, hindering complete inhibition.[7][10] This leads to only partial suppression of EGFR autophosphorylation in cellular assays.[7][8]
This compound is a next-generation, reversible, and orally available EGFR TKI designed to overcome the limitations of earlier compounds.[2][11] It potently and selectively targets EGFR activating mutations (like L858R and exon 19 deletions) as well as the key resistance mutations T790M and C797S, while sparing wild-type EGFR.[12][13] This high selectivity is crucial for minimizing dose-limiting toxicities, such as rash and diarrhea, commonly associated with WT EGFR inhibition.[12] Unlike EAI045, preclinical data demonstrates that this compound has robust single-agent activity.[2][13]
Comparative Efficacy: Biochemical and Cellular Potency
The following tables summarize the quantitative data on the inhibitory activities of this compound and EAI045 against various EGFR mutations.
Table 1: Biochemical Inhibitory Activity (IC50) Against EGFR Kinase Variants
| Compound | EGFR (WT) | EGFR L858R | EGFR L858R/T790M | EGFR L858R/T790M/C797S | EGFR ex19del/T790M/C797S |
| This compound | 683 nM[13] | Potent (activity maintained)[12] | 0.4 nM[13] | 0.5 nM[13] | Potent[13] |
| EAI045 | 1,900 nM[14] | 19 nM[14] | 2 nM[14] | Active in combination[8] | Inactive[12] |
| IC50 values represent the concentration of the inhibitor required to reduce enzyme activity by 50%. Lower values indicate higher potency. |
Table 2: Cellular Inhibitory Activity Against EGFR Phosphorylation (IC50)
| Compound | Cell Line | EGFR Mutation | IC50 Value |
| This compound | Ba/F3 | L858R/T790M/C797S | 3.2 nM[13] |
| Ba/F3 | ex19del/T790M/C797S | 4.0 nM[13] | |
| YU-1097 | ex19del/T790M/C797S | 108 nM[2] | |
| EAI045 | H1975 | L858R/T790M | 2 nM (EC50)[7][8] |
| Cellular IC50 values represent the concentration required to inhibit EGFR autophosphorylation by 50% in a cellular context. |
Key Observations:
-
Wild-Type Sparing: Both inhibitors demonstrate significant selectivity for mutant EGFR over wild-type, a key feature for improved therapeutic index. This compound shows over 900-fold selectivity for the triple mutant over WT EGFR.[13] EAI045 shows approximately 1000-fold selectivity for L858R/T790M over WT.[4][14]
-
Potency against Triple Mutant: this compound is exceptionally potent against the osimertinib-resistant L858R/T790M/C797S and ex19del/T790M/C797S mutations, with sub-nanomolar biochemical IC50s and low-nanomolar cellular IC50s.[13]
-
Single-Agent Cellular Activity: A critical differentiator is cellular efficacy. While EAI045 is biochemically potent, it fails to inhibit cell proliferation effectively as a single agent.[4][8] In contrast, this compound demonstrates potent single-agent anti-proliferative activity in cell lines harboring triple-mutant EGFR.[2]
-
Activity Spectrum: EAI045's activity is largely restricted to L858R-based mutations and it is not effective against exon 19 deletion variants.[7][12] this compound maintains potent activity against both L858R and exon 19 deletion backgrounds.[2][13]
In Vivo Efficacy
In animal models, the differences between the two inhibitors are further highlighted.
EAI045 required combination with cetuximab, an antibody that prevents EGFR dimerization, to achieve significant tumor reduction in mouse models of L858R/T790M and L858R/T790M/C797S-driven lung cancer.[4][8] Mice treated with EAI045 alone did not respond.[4][8] This synergistic effect validates its mechanism but underscores its limitations as a monotherapy.[7]
This compound has demonstrated robust single-agent in vivo antitumor activity. In patient-derived xenograft (PDX) models with osimertinib-resistant mutations (including ex19del/T790M/C797S), this compound treatment resulted in substantial tumor growth inhibition and regression.[11][13] It has also shown efficacy in combination with osimertinib in preclinical models.[2][15] These promising preclinical results have led to its advancement into phase 1/2 clinical trials.[11][12]
Signaling Pathways and Experimental Workflows
To better understand the context of this comparison, the following diagrams illustrate the EGFR signaling pathway and a typical experimental workflow for evaluating inhibitor potency.
Caption: EGFR signaling pathway and points of modulation by mutations and allosteric inhibitors.
Caption: A generalized experimental workflow for determining the IC50 of an EGFR inhibitor.
Detailed Experimental Protocols
Protocol 1: Biochemical EGFR Kinase Assay (Luminescent)
This protocol is adapted from commercially available kinase assay kits and methods described in inhibitor discovery papers.[16][17][18]
-
Objective: To measure the direct inhibitory effect of a compound on the enzymatic activity of purified EGFR kinase variants.
-
Materials:
-
Purified recombinant EGFR enzymes (e.g., L858R/T790M, L858R/T790M/C797S).
-
Kinase substrate (e.g., Poly(Glu, Tyr) 4:1).
-
ATP solution (often used at a high concentration, e.g., 1 mM, to simulate physiological conditions).[12]
-
Kinase assay buffer (e.g., 20 mM Tris pH 7.5, 5 mM MgCl2, 1 mM EGTA, 0.2 mM DTT).[17]
-
Test compounds (this compound, EAI045) serially diluted in DMSO.
-
ADP-Glo™ Kinase Assay kit (Promega) or similar.
-
384-well white microtiter plates.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. The final DMSO concentration in the assay should be kept low (e.g., <1%).
-
Add diluted compounds or vehicle (DMSO) to the wells of a 384-well plate.
-
Add the EGFR enzyme to each well and pre-incubate with the compound for 10-30 minutes at room temperature to allow for binding.[12][17]
-
Initiate the kinase reaction by adding a master mix containing the peptide substrate and ATP.
-
Incubate the plate at 30°C or room temperature for 60 minutes.[16]
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent system. This involves two steps: first, adding ADP-Glo™ Reagent to deplete unused ATP, followed by adding Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[18]
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition relative to vehicle controls and determine IC50 values using non-linear regression analysis.
-
Protocol 2: Cell Viability/Proliferation Assay
This protocol outlines a common method to assess the effect of an inhibitor on the growth of cancer cell lines.[19][20]
-
Objective: To determine the concentration of an inhibitor that reduces the viability or proliferation of a cell population by 50% (IC50 or GI50).
-
Materials:
-
EGFR-mutant NSCLC cell lines (e.g., NCI-H1975 for L858R/T790M; engineered Ba/F3 cells for triple mutants).[2][21]
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS).
-
Sterile 96-well or 384-well clear-bottom tissue culture plates.
-
Test compounds (this compound, EAI045) prepared in culture medium from DMSO stocks.
-
Cell viability reagent such as CellTiter-Glo® (Promega), MTT, or Alamar Blue.[20][22][23]
-
Microplate reader (luminescence or absorbance).
-
-
Procedure:
-
Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells per well) in 100 µL of medium.[19][21]
-
Attachment: Incubate the plate overnight (or for at least 4 hours) to allow cells to attach.[17][20]
-
Treatment: Prepare serial dilutions of the inhibitors in culture medium. Remove the existing medium from the cells and add 100 µL of the medium containing the desired inhibitor concentrations. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.[19][22]
-
Viability Measurement:
-
For CellTiter-Glo: Add the reagent directly to each well according to the manufacturer's protocol, mix, and measure luminescence.[17][20]
-
For MTT: Add MTT solution to each well and incubate for 2-4 hours. Then, solubilize the resulting formazan crystals with DMSO or a solubilization buffer and measure absorbance.[19]
-
-
Data Analysis: Normalize the signal from treated wells to the vehicle control wells (representing 100% viability). Plot the normalized values against the logarithm of the inhibitor concentration and fit a dose-response curve to calculate the IC50 value.
-
Summary and Conclusion
This compound and EAI045 are both important molecules in the development of allosteric EGFR inhibitors, a strategy designed to combat resistance to existing TKIs.
-
EAI045 served as a crucial proof-of-concept, demonstrating that targeting an allosteric site could yield highly potent and mutant-selective inhibitors capable of overcoming T790M and C797S resistance.[7][24] However, its dependence on combination therapy with an agent like cetuximab to disrupt EGFR dimerization limits its clinical utility as a monotherapy.[4][8]
-
This compound represents a significant advancement in this class. It retains the high potency and selectivity against clinically relevant activating and resistance mutations (including the triple-mutant EGFR) while demonstrating strong anti-tumor activity as a single agent in preclinical in vitro and in vivo models.[2][13][15] Its broader activity against both L858R and exon 19 deletion backgrounds further enhances its potential.
For researchers and drug developers, the evolution from EAI045 to this compound highlights the successful refinement of allosteric inhibition. This compound's profile suggests it is a more clinically viable candidate for treating patients who have developed resistance to third-generation EGFR TKIs, addressing a major unmet need in NSCLC therapy.[2]
References
- 1. Targeting EGFRL858R/T790M and EGFRL858R/T790M/C797S resistance mutations in NSCLC: Current developments in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a potent and selective next-generation EGFR TKI, has antitumor activity in models of osimertinib-resistant non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allosteric Inhibition of the Epidermal Growth Factor Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Allosterically targeting EGFR drug-resistance gatekeeper mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. Structural insights into drug development strategy targeting EGFR T790M/C797S - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overcoming EGFR T790M and C797S resistance with mutant-selective allosteric inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Single and dual targeting of mutant EGFR with an allosteric inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of this compound, a Reversible, Potent, and Wild-Type-Sparing Next-Generation EGFR Mutant Inhibitor for Treatment-Resistant Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. This compound, a potent and selective next-generation EGFR TKI, has antitumor activity in models of osimertinib-resistant non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. rsc.org [rsc.org]
- 18. promega.com.cn [promega.com.cn]
- 19. benchchem.com [benchchem.com]
- 20. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. EGFR inhibitors sensitize non–small cell lung cancer cells to TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. biorxiv.org [biorxiv.org]
- 24. aacrjournals.org [aacrjournals.org]
A Preclinical Comparative Analysis of BLU-945 and Brigatinib: Targeting Resistance in Non-Small Cell Lung Cancer
This guide provides a detailed preclinical comparison of two targeted therapies, BLU-945 and brigatinib, for researchers, scientists, and drug development professionals. While direct preclinical studies comparing a this compound combination with a brigatinib combination are not publicly available, this document synthesizes the existing data on each agent's monotherapy and respective combination strategies to offer a comprehensive overview of their mechanisms, efficacy, and experimental backing.
Mechanism of Action and Signaling Pathways
This compound and brigatinib are tyrosine kinase inhibitors (TKIs) designed to overcome treatment resistance in non-small cell lung cancer (NSCLC), but they target distinct primary oncogenic drivers and resistance mutations.
This compound is a fourth-generation, orally bioavailable, and reversible epidermal growth factor receptor (EGFR) TKI.[1][2] It is engineered to potently inhibit EGFR harboring activating mutations (such as L858R or Exon 19 deletions) along with the T790M and C797S resistance mutations, which emerge after treatment with first-, second-, and third-generation EGFR TKIs like osimertinib.[2][3][4] A key feature of this compound is its high selectivity for mutant EGFR over wild-type (WT) EGFR, which is intended to minimize toxicities associated with WT EGFR inhibition.[3][5][6]
Brigatinib is a potent second-generation TKI that primarily targets anaplastic lymphoma kinase (ALK) and ROS proto-oncogene-1 (ROS1) rearrangements.[7][8][9] It was designed to overcome resistance to the first-generation ALK inhibitor, crizotinib.[10][11] Brigatinib has demonstrated broad activity against numerous ALK resistance mutations, including the highly recalcitrant G1202R mutation.[10][11][12] In addition to its potent ALK inhibition, brigatinib also shows activity against mutated EGFR.[7][8]
References
- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. Discovery of this compound, a Reversible, Potent, and Wild-Type-Sparing Next-Generation EGFR Mutant Inhibitor for Treatment-Resistant Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a potent and selective next-generation EGFR TKI, has antitumor activity in models of osimertinib-resistant non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. targetedonc.com [targetedonc.com]
- 6. This compound, a potent and selective next-generation EGFR TKI, has antitumor activity in models of osimertinib-resistant non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Brigatinib - Wikipedia [en.wikipedia.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. ALUNBRIG® (brigatinib) Treatment for ALK+ NSCLC [alunbrig.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. The Potent ALK Inhibitor Brigatinib (AP26113) Overcomes Mechanisms of Resistance to First- and Second-Generation ALK Inhibitors in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. New preclinical data on novel TKI brigantinib for ALK lung cancer - ecancer [ecancer.org]
Navigating the Frontier of EGFR TKI Resistance: A Comparative Guide to Therapeutic Strategies Beyond BLU-945
For Researchers, Scientists, and Drug Development Professionals
The landscape of non-small cell lung cancer (NSCLC) treatment has been significantly reshaped by the development of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs). However, the emergence of acquired resistance remains a persistent challenge. BLU-945, a fourth-generation EGFR TKI, was designed to address resistance to third-generation inhibitors like osimertinib, particularly the formidable EGFR C797S mutation.[1][2][] Despite its initial promise, the discontinuation of further investment in this compound for EGFR-mutant NSCLC underscores the relentless evolution of resistance and the critical need for alternative therapeutic avenues.[4] This guide provides a comparative analysis of potential therapeutic strategies for managing resistance to this compound, supported by available preclinical and clinical data.
Understanding Resistance to Fourth-Generation EGFR TKIs
While specific clinical data on acquired resistance mechanisms to this compound is limited, preclinical studies and experience with earlier-generation TKIs suggest that resistance to fourth-generation inhibitors can arise from both on-target and off-target alterations. It is plausible that tumors may develop additional EGFR mutations or activate bypass signaling pathways to circumvent the inhibitory effects of this compound.[5]
Alternative Therapeutic Strategies
In the face of this compound resistance, several alternative strategies are being explored, primarily focusing on the development of other novel EGFR TKIs and combination therapies.
Next-Generation EGFR TKIs
A pipeline of fourth-generation EGFR TKIs is emerging, each with distinct biochemical profiles and potential advantages in overcoming resistance. These compounds represent the forefront of efforts to outmaneuver tumor evolution.
| Therapeutic Agent | Target Profile | Key Preclinical/Clinical Findings | Clinical Trial Identifier |
| BBT-176 | EGFR activating mutations, C797S | Demonstrated anti-tumor activity in xenograft models with C797S-containing triple mutations (Del19/T790M/C797S and L858R/T790M/C797S).[5] | NCT04820023[6] |
| JIN-A02 | EGFR activating mutations, T790M, C797S | Preclinical studies show inhibition of cell growth in a dose-dependent manner in cell lines with EGFR C797S and/or T790M mutations, with high selectivity over wild-type EGFR.[2] | NCT05394831[7] |
| TQB3804 | EGFR activating mutations, T790M, C797S | Effective against both C797S-mediated resistance to osimertinib and double mutations associated with resistance to first- and second-generation TKIs.[8] | NCT04128085, NCT04180150[8] |
| BI-4020 | EGFR activating mutations, T790M, C797S | Induced strong tumor regression in an EGFR-Del19/T790M/C797S mutant NSCLC model.[9] | N/A |
Combination Therapies
Combining EGFR TKIs with agents that target parallel or downstream pathways is a promising strategy to overcome or delay resistance.
| Combination Strategy | Rationale | Supporting Evidence |
| This compound + Osimertinib | Enhanced antitumor activity compared to monotherapy in preclinical models, suggesting a potential benefit in targeting a wider range of EGFR mutations.[1][10] | Preclinical data from the SYMPHONY trial showed enhanced potency.[11] |
| This compound + Gefitinib | Similar to the osimertinib combination, this approach aims to broaden the spectrum of EGFR mutation inhibition.[10] | Showed significant tumor regression in a triple-mutant EGFR NSCLC patient-derived xenograft (PDX) model.[10] |
| BLU-701 + this compound | Combination of two fourth-generation TKIs may cover a broader spectrum of on-target resistance mutations.[12] | Preclinical data showed robust antitumor activity and tumor regression in an EGFR L858R/C797S-driven xenograft model.[12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of key experimental findings.
Cell Viability Assays
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against cancer cell lines.
-
Protocol:
-
Seed patient-derived or engineered cancer cell lines (e.g., YU-1097, YU-1182) in 96-well plates.[1]
-
After 24 hours, treat the cells with increasing concentrations of the test compound (e.g., this compound, osimertinib).[1]
-
Incubate for 72-120 hours.[1]
-
Assess cell viability using a commercial assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Calculate IC50 values using non-linear regression analysis.
-
Western Blotting
-
Objective: To assess the inhibition of EGFR signaling pathways.
-
Protocol:
-
Treat cancer cells with the test compound for a specified duration.
-
Lyse the cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated and total EGFR, and downstream signaling proteins (e.g., AKT, ERK).
-
Incubate with secondary antibodies and visualize protein bands using a chemiluminescence detection system.
-
Patient-Derived Xenograft (PDX) Models
-
Objective: To evaluate the in vivo antitumor activity of a compound.
-
Protocol:
-
Implant tumor fragments from a patient's tumor subcutaneously into immunocompromised mice.[1]
-
Once tumors reach a specified volume, randomize mice into treatment and control groups.[1]
-
Administer the test compound (e.g., this compound orally at 100 mg/kg BID) and/or vehicle control.[1]
-
Measure tumor volume and body weight regularly.[1]
-
At the end of the study, excise tumors for further analysis (e.g., immunohistochemistry for pEGFR and Ki67).
-
Visualizing Signaling Pathways and Experimental Workflows
EGFR Signaling and TKI Resistance
References
- 1. This compound, a potent and selective next-generation EGFR TKI, has antitumor activity in models of osimertinib-resistant non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 4. ascopubs.org [ascopubs.org]
- 5. mdpi.com [mdpi.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Current treatment strategies for EGFR-mutated non-small cell lung cancer: from first line to beyond osimertinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug resistance mechanisms and progress in the treatment of EGFR-mutated lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fourth-generation epidermal growth factor receptor-tyrosine kinases inhibitors: hope and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. targetedonc.com [targetedonc.com]
- 11. onclive.com [onclive.com]
- 12. Novel systemic therapies in the management of tyrosine kinase inhibitor-pretreated patients with epidermal growth factor receptor-mutant non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Resistance: A Comparative Analysis of BLU-945 in EGFR-Mutant Non-Small Cell Lung Cancer
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of BLU-945's performance against other Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs), supported by experimental data. As resistance to existing therapies remains a critical challenge in the treatment of Non-Small Cell Lung Cancer (NSCLC), next-generation inhibitors like this compound offer potential solutions.
This compound is an investigational, next-generation, oral TKI that has demonstrated potent and selective activity against common EGFR-activating mutations as well as the T790M and C797S resistance mutations.[1][2] Unlike irreversible third-generation TKIs such as osimertinib, this compound is a reversible inhibitor, a characteristic that may be advantageous in overcoming certain resistance mechanisms.[3][4] Preclinical and early clinical data suggest that this compound, both as a monotherapy and in combination, holds promise for patients who have developed resistance to prior lines of EGFR-targeted therapy.[1][5]
Comparative Efficacy of this compound
This compound has been engineered to be highly selective for mutant EGFR over wild-type (WT) EGFR, which is anticipated to result in a more favorable safety profile by minimizing off-target toxicities commonly associated with EGFR inhibition, such as rash and diarrhea.[1][3]
In Vitro Potency Against Resistant Mutations
Biochemical and cellular assays have demonstrated this compound's potent inhibitory activity against various EGFR mutations that confer resistance to first-, second-, and third-generation TKIs.
| EGFR Mutation Status | This compound IC50 (nM) | Osimertinib IC50 (nM) | Gefitinib IC50 (nM) |
| ex19del/T790M/C797S | 4.4 | >10,000 | 4864.7 |
| L858R/T790M/C797S | 2.9 | 7754.6 | 6707.7 |
| ex19del/C797S | 108.8 | 8294.4 | 6.7 |
| L858R/C797S | 28.9 | 7012.0 | 4.4 |
| L858R/T790M | - | - | - |
| Data compiled from studies on engineered Ba/F3 cell lines.[4] |
In Vivo Antitumor Activity
Preclinical studies using patient-derived xenograft (PDX) models of osimertinib-resistant NSCLC have shown significant tumor shrinkage with this compound treatment, both as a single agent and in combination with osimertinib.[5][6] In a PDX model derived from a patient with an EGFR ex19del/T790M/C797S mutation who had progressed on multiple lines of therapy, this compound administered at 75 and 100 mg/kg twice daily resulted in substantial tumor growth inhibition over a 56-day period.[7]
Early clinical data from the Phase 1/2 SYMPHONY trial (NCT04862780) have shown encouraging signs of antitumor activity in heavily pretreated patients with advanced EGFR-mutant NSCLC.[1][8] In this study, this compound monotherapy led to tumor shrinkage in 48% of patients at doses of 400 mg/day or higher.[1] The combination of this compound with osimertinib also demonstrated clinical activity, with tumor reductions observed at lower doses of this compound than in the monotherapy arm, suggesting an additive benefit.[1][8]
Experimental Protocols
The following methodologies are representative of the key experiments conducted to evaluate the cross-resistance profile of this compound.
In Vitro Kinase and Cellular Assays
-
Cell Lines: Engineered Ba/F3 hematopoietic cells expressing various human EGFR mutations (e.g., ex19del/C797S, L858R/C797S, ex19del/T790M/C797S, and L858R/T790M/C797S) were used to assess cellular potency.[4] The human NSCLC cell line NCI-H1975, which harbors the L858R/T790M mutation, and the A431 cell line with EGFR amplification were also utilized.[7]
-
Phospho-EGFR AlphaLISA Assay: The inhibitory activity of this compound on EGFR phosphorylation was quantified using a phosphorylation-specific AlphaLISA assay. Ba/F3 cells were treated with varying concentrations of TKIs, and the level of phosphorylated EGFR was measured to determine the IC50 values.[4]
-
Cell Viability Assays: The effect of this compound on the viability and growth of EGFR-mutant cell lines was assessed after 72 hours of treatment with increasing drug concentrations.[6]
-
Kinome Selectivity: The selectivity of this compound was profiled against a panel of kinases to determine its specificity for EGFR mutants over other kinases in the human kinome.[9]
In Vivo Patient-Derived Xenograft (PDX) Models
-
Model Development: PDX models were established from tumor samples of patients with EGFR-mutant NSCLC who had developed resistance to osimertinib.[5][7] These models harbored complex mutations such as EGFR ex19del/T790M/C797S.[7]
-
Treatment and Monitoring: Mice bearing established tumors were treated with this compound as a monotherapy or in combination with other TKIs. Tumor growth was monitored over time to assess antitumor efficacy.[7]
Visualizing Mechanisms and Workflows
To better understand the context of this compound's action and the experimental approaches, the following diagrams illustrate the EGFR signaling pathway and a typical preclinical evaluation workflow.
Caption: EGFR signaling pathway and points of TKI inhibition.
Caption: Workflow for preclinical evaluation of this compound.
Conclusion
This compound demonstrates significant promise as a next-generation EGFR TKI for patients with NSCLC who have developed resistance to currently available therapies. Its potent activity against the C797S mutation, a key mechanism of resistance to osimertinib, positions it as a potentially valuable therapeutic option.[4][5] The high selectivity of this compound for mutant EGFR over wild-type suggests a favorable safety profile, which could be crucial for its use both as a monotherapy and in combination regimens.[1][3] Ongoing clinical trials will be critical in further defining the efficacy and safety of this compound and its role in the evolving landscape of EGFR-mutant NSCLC treatment.
References
- 1. This compound monotherapy and in combination with osimertinib (OSI) in previously treated patients with advanced <em>EGFR</em>-mutant (<em>EGFRm</em>) NSCLC in the phase 1/2 SYMPHONY study. - ASCO [asco.org]
- 2. Drug resistance mechanisms and progress in the treatment of EGFR-mutated lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound, a potent and selective next-generation EGFR TKI, has antitumor activity in models of osimertinib-resistant non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a potent and selective next-generation EGFR TKI, has antitumor activity in models of osimertinib-resistant non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of this compound, a Reversible, Potent, and Wild-Type-Sparing Next-Generation EGFR Mutant Inhibitor for Treatment-Resistant Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. targetedonc.com [targetedonc.com]
The Synergistic Potential of BLU-945 with EGFR-Targeted Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of non-small cell lung cancer (NSCLC) treatment is continually evolving, with a focus on overcoming resistance to targeted therapies. BLU-945, a fourth-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), has emerged as a promising agent against resistance mutations that arise after treatment with earlier-generation TKIs. This guide provides a comparative analysis of the synergistic effects of this compound with other EGFR-targeted agents, primarily focusing on the well-documented combination with osimertinib, and exploring the potential for synergy with anti-EGFR antibodies based on their distinct mechanisms of action.
Mechanism of Action: A Dual Approach to EGFR Inhibition
This compound is an orally bioavailable, reversible TKI that selectively targets EGFR with activating mutations (such as L858R and exon 19 deletions) and the key resistance mutations T790M and C797S.[1][2][3][4] Its high selectivity for mutant EGFR over wild-type (WT) EGFR minimizes WT-EGFR-related toxicities, making it a suitable candidate for combination therapies.[4][5][6]
Anti-EGFR monoclonal antibodies, such as cetuximab and panitumumab, function extracellularly. They bind to the ligand-binding domain of EGFR, preventing the binding of natural ligands like EGF and TGF-α.[7][8] This blockage inhibits receptor dimerization and subsequent activation of the intracellular tyrosine kinase domain.[8] Furthermore, some anti-EGFR antibodies can induce antibody-dependent cell-mediated cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC), engaging the immune system to attack tumor cells.[9]
The combination of this compound with an anti-EGFR antibody could therefore provide a comprehensive, dual-level blockade of EGFR signaling.
Synergistic Effects of this compound with Osimertinib: Preclinical and Clinical Evidence
While direct data on this compound with anti-EGFR antibodies is limited in publicly available literature, extensive research has been conducted on its synergy with the third-generation TKI, osimertinib. These studies provide a strong rationale and a methodological framework for exploring other combination strategies.
Preclinical In Vitro and In Vivo Data
Preclinical studies have demonstrated that the combination of this compound with osimertinib leads to enhanced antitumor activity in osimertinib-resistant NSCLC models.[1][10] In vitro assays showed that this compound inhibited the viability and growth of EGFR-mutant cell lines that had developed resistance to osimertinib.[10][11][12]
In vivo studies using patient-derived xenograft (PDX) models of NSCLC with EGFR mutations (including ex19del/T790M/C797S) showed that the combination of this compound and osimertinib resulted in significant tumor growth inhibition, superior to either agent alone.[6][10][13]
Table 1: Preclinical Efficacy of this compound in Combination with Osimertinib
| Model System | EGFR Mutations | Treatment | Outcome | Reference |
| Patient-Derived Xenograft (YU-1097) | ex19del/T790M/C797S | This compound (100 mg/kg BID) + Osimertinib (25 mg/kg QD) | Significant tumor volume reduction compared to monotherapy | [10] |
| Patient-Derived Xenograft (YHIM-1094) | ex19del/T790M/C797S | This compound (100 mg/kg) | Significant tumor growth inhibition | [10][13] |
| Ba/F3 Cell Line Derived Xenograft | ex19del/T790M/C797S | This compound | Robust antitumor activity | [14] |
Clinical Data: The SYMPHONY Trial
The Phase 1/2 SYMPHONY trial (NCT04862780) has provided the most comprehensive clinical data on this compound, both as a monotherapy and in combination with osimertinib, in patients with advanced EGFR-mutant NSCLC who have been heavily pretreated.[1][4][15]
The combination therapy was generally well-tolerated, with a manageable safety profile.[1][15][16] Notably, the rates of wild-type EGFR-related adverse events, such as rash and diarrhea, were low.[15][17] The combination demonstrated promising clinical activity, with tumor reductions observed in a significant portion of patients who had progressed on prior osimertinib treatment.[1][15][18]
Table 2: Clinical Activity of this compound + Osimertinib in the SYMPHONY Trial (Dose Escalation)
| Patient Population | Dosage | Key Outcomes | Reference |
| Heavily pretreated EGFR-mutant NSCLC | This compound (≥300 mg/d) + Osimertinib | Tumor reductions, including partial responses in patients progressing on osimertinib. | [1][16] |
| Osimertinib-refractory, late-line disease | This compound (≥300 mg/d) + Osimertinib | Tumor shrinkage in 51% of patients. 4 confirmed partial responses. | [15] |
| Heavily pretreated EGFR-mutant NSCLC | This compound (200–400 mg QD; 100–200 mg BID) + Osimertinib | Dose-dependent reduction of EGFR T790M and C797S mutant allele ctDNA levels. | [15] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are summarized protocols based on the preclinical studies of this compound.
In Vitro Cell Viability and Signaling Assays
-
Cell Lines and Culture: Engineered Ba/F3 cell lines or patient-derived cells harboring relevant EGFR mutations (e.g., ex19del/T790M/C797S) are cultured in appropriate media.
-
Drug Treatment: Cells are treated with varying concentrations of this compound, the combination agent (e.g., an anti-EGFR antibody), or vehicle control for a specified period (e.g., 72-120 hours).
-
Viability Assessment: Cell viability is measured using assays such as CellTiter-Glo. IC50 values are calculated to determine the drug concentration that inhibits 50% of cell growth.[10]
-
Western Blot Analysis: To assess the impact on EGFR signaling, cells are lysed after drug treatment, and protein extracts are subjected to western blotting to detect levels of total and phosphorylated EGFR, as well as downstream signaling proteins like AKT and ERK.[10][11]
In Vivo Xenograft Studies
-
Animal Models: Immunocompromised mice (e.g., BALB/c nude or NOD/SCID) are used.
-
Tumor Implantation: Patient-derived tumor fragments or cultured cancer cells are subcutaneously implanted into the flanks of the mice.[6][10]
-
Treatment Administration: Once tumors reach a specified volume (e.g., 200 mm³), mice are randomized into treatment groups and receive this compound (administered orally), the combination agent (e.g., an anti-EGFR antibody, typically administered intraperitoneally), or vehicle control.[10]
-
Efficacy Evaluation: Tumor volume and body weight are measured regularly. At the end of the study, tumors are excised for further analysis.
-
Pharmacodynamic Analysis: Tumor tissues can be analyzed by immunohistochemistry (IHC) for markers of proliferation (e.g., Ki67) and EGFR pathway activity (e.g., phosphorylated EGFR).[10][13]
Visualizing the Science: Pathways and Workflows
EGFR Signaling and Inhibition
Caption: Dual blockade of the EGFR signaling pathway.
In Vivo Xenograft Study Workflow
Caption: Workflow for a preclinical in vivo xenograft study.
Conclusion and Future Directions
The combination of this compound with osimertinib has demonstrated significant promise in overcoming resistance in EGFR-mutant NSCLC. The preclinical and clinical data strongly support a synergistic or additive effect, providing a clear therapeutic advantage.
Based on their complementary mechanisms of action, the combination of this compound with an anti-EGFR antibody presents a compelling area for future investigation. Such a strategy would target both the intracellular kinase activity and the extracellular ligand-binding domain of EGFR, potentially leading to a more profound and durable inhibition of tumor growth. Future studies should aim to directly evaluate the efficacy and safety of this combination in relevant preclinical models and, subsequently, in clinical trials.
References
- 1. ascopubs.org [ascopubs.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Facebook [cancer.gov]
- 4. A phase 1/2 study of this compound in patients with common activating <em>EGFR</em>-mutant non–small cell lung cancer (NSCLC): SYMPHONY trial in progress. - ASCO [asco.org]
- 5. blueprintmedicines.com [blueprintmedicines.com]
- 6. Discovery of this compound, a Reversible, Potent, and Wild-Type-Sparing Next-Generation EGFR Mutant Inhibitor for Treatment-Resistant Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancernetwork.com [cancernetwork.com]
- 8. Anti-epidermal growth factor receptor monoclonal antibodies in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The Latest Battles Between EGFR Monoclonal Antibodies and Resistant Tumor Cells [frontiersin.org]
- 10. This compound, a potent and selective next-generation EGFR TKI, has antitumor activity in models of osimertinib-resistant non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound, a potent and selective next-generation EGFR TKI, has antitumor activity in models of osimertinib-resistant non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. targetedonc.com [targetedonc.com]
- 15. onclive.com [onclive.com]
- 16. This compound monotherapy and in combination with osimertinib (OSI) in previously treated patients with advanced <em>EGFR</em>-mutant (<em>EGFRm</em>) NSCLC in the phase 1/2 SYMPHONY study. - ASCO [asco.org]
- 17. Blueprint Medicines Announces this compound Proof-of-Concept Data Supporting Initiation of Comprehensive Combination Development Strategy in EGFR-mutant Non-Small Cell Lung Cancer | Nasdaq [nasdaq.com]
- 18. ascopubs.org [ascopubs.org]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for BLU-945
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of BLU-945 (also known as Tigozertinib), a potent and selective EGFR inhibitor used in non-small cell lung cancer research. Adherence to these procedures will help maintain a safe laboratory environment and ensure compliance with waste management regulations.
Key Safety and Handling Information for this compound
While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is crucial to handle it with care, following standard laboratory safety protocols.[1] The following table summarizes key information for safe handling and storage.
| Property | Information | Source |
| CAS Number | 2660250-10-0 | [1] |
| GHS Classification | Not classified as hazardous | [1] |
| Personal Protective Equipment (PPE) | Standard laboratory attire, including safety glasses, gloves, and a lab coat. | General Laboratory Best Practices |
| Handling | Avoid inhalation, ingestion, and contact with skin and eyes. Use in a well-ventilated area. | General Laboratory Best Practices |
| Storage | Store in a tightly sealed container in a cool, dry place. | General Laboratory Best Practices |
| In case of Accidental Exposure | Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Skin Contact: Wash with plenty of soap and water. Inhalation: Move to fresh air. Ingestion: Rinse mouth. | [1] |
| Spill Cleanup | For solid material, mechanically pick up and collect for disposal. For solutions, absorb with an inert material and collect for disposal. | [1] |
Step-by-Step Disposal Procedures for this compound
The following procedures provide a clear workflow for the disposal of this compound in various forms encountered in a laboratory setting.
Disposal of Unused Solid this compound
Given that this compound is not classified as hazardous, disposal of small quantities of the solid compound can typically be managed as non-hazardous chemical waste.
-
Step 1: Assessment: Confirm that the this compound has not been mixed with any hazardous substances.
-
Step 2: Packaging: Place the solid this compound in a clearly labeled, sealed container. The label should include the compound name ("this compound" or "Tigozertinib") and state that it is non-hazardous.
-
Step 3: Disposal: Dispose of the container in the designated non-hazardous solid chemical waste stream provided by your institution's Environmental Health and Safety (EHS) department. Do not dispose of it in the regular trash unless explicitly permitted by your institution's policies.
Disposal of this compound Solutions
Solutions of this compound, typically prepared in solvents like DMSO, require careful consideration of the solvent's properties.
-
Step 1: Solvent Classification: Identify the solvent used to dissolve this compound. The disposal method will be dictated by the hazards associated with the solvent. For example, DMSO is a common solvent for this compound and is typically considered non-hazardous in small quantities.
-
Step 2: Collection: Collect the this compound solution in a designated, sealed, and clearly labeled waste container. The label should list all components of the solution (e.g., "this compound in DMSO") and their approximate concentrations.
-
Step 3: Disposal: Dispose of the waste container through your institution's chemical waste program. Follow the specific guidelines for the solvent used.
Disposal of Contaminated Labware
Disposable labware (e.g., pipette tips, centrifuge tubes, gloves) that has come into contact with this compound should be disposed of as follows:
-
Step 1: Decontamination: To the extent possible, decontaminate the labware by rinsing with an appropriate solvent. The rinsate should be collected and disposed of as chemical waste, as described above.
-
Step 2: Segregation: Place the contaminated labware in a designated waste bag or container for non-hazardous laboratory waste.
-
Step 3: Disposal: Dispose of the container according to your institution's guidelines for non-hazardous solid waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
